Boc-tyr(AC)-OH
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(4-acetyloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c1-10(18)22-12-7-5-11(6-8-12)9-13(14(19)20)17-15(21)23-16(2,3)4/h5-8,13H,9H2,1-4H3,(H,17,21)(H,19,20)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJFTIPPLLFDSG-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Nα,O-bis(tert-butyloxycarbonyl)-L-tyrosine (Boc-Tyr(Boc)-OH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα,O-bis(tert-butyloxycarbonyl)-L-tyrosine, commonly referred to as Boc-Tyr(Boc)-OH, is a pivotal amino acid derivative employed in synthetic organic chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS). In this compound, both the α-amino group and the phenolic hydroxyl group of the L-tyrosine side chain are protected by the acid-labile tert-butyloxycarbonyl (Boc) group. This dual protection strategy is integral to Boc-based peptide synthesis methodologies, offering a robust means to prevent undesirable side reactions at the tyrosine residue during peptide chain elongation. This guide provides a comprehensive overview of the chemical properties, structure, and applications of Boc-Tyr(Boc)-OH, with a focus on its utility in the synthesis of peptides for research and drug development.
Chemical Structure and Properties
The structure of Boc-Tyr(Boc)-OH is characterized by the presence of two bulky tert-butyloxycarbonyl protecting groups. This structural feature significantly influences its chemical and physical properties, including its solubility and reactivity.
Structural Information
| Identifier | Value |
| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl]propanoic acid[1] |
| Molecular Formula | C₁₉H₂₇NO₇[1] |
| Molecular Weight | 381.42 g/mol [1] |
| CAS Number | 20866-48-2[1] |
| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O[1] |
| InChI | InChI=1S/C19H27NO7/c1-18(2,3)26-16(23)20-14(15(21)22)11-12-7-9-13(10-8-12)25-17(24)27-19(4,5)6/h7-10,14H,11H2,1-6H3,(H,20,23)(H,21,22)/t14-/m0/s1[1] |
Physicochemical Properties
Precise experimental data for some physicochemical properties of Boc-Tyr(Boc)-OH, such as melting and boiling points, are not consistently reported in publicly available literature. The data presented below is a combination of computed values and qualitative observations.
| Property | Value/Description | Notes |
| Melting Point | Data not available | The melting point of the related compound, Boc-Tyr-OH, is reported as 133-135 °C.[2] |
| Boiling Point | Data not available (likely decomposes) | |
| Solubility | Soluble in many organic solvents such as DMF, DCM, and ethyl acetate. Limited solubility in water. | Quantitative solubility data is largely unpublished. |
| pKa | Data not available | |
| Appearance | White to off-white solid/powder |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of Boc-Tyr(Boc)-OH are expected to show characteristic signals for the Boc protecting groups, the tyrosine backbone, and the aromatic side chain. As a reference, the reported ¹H NMR data for the related compound Boc-Tyr(Bzl)-OH in CDCl₃ shows:
-
Aromatic protons: 7.42 - 6.90 ppm (m, 9H)
-
Amide NH: ~5.0 ppm (d, 1H)
-
α-proton: ~4.58 ppm (m, 1H)
-
Benzyl CH₂: 5.02 ppm (s, 2H)
-
β-protons: 3.12 - 2.86 ppm (m, 2H)
-
Boc C(CH₃)₃: 1.42 ppm (s, 9H)[3]
For Boc-Tyr-OH , the ¹H NMR spectrum in CD₃OD shows:
-
Aromatic protons: 7.03 ppm (d, J=8.4 Hz, 2H) and 6.70 ppm (d, J=8.4 Hz, 2H)
-
α-proton: 4.32-4.23 ppm (m, 1H)
-
β-protons: 3.04 ppm (dd, J=13.8, 5.2 Hz, 1H) and 2.81 ppm (dd, J=13.8, 5.2 Hz, 1H)
-
Boc C(CH₃)₃: 1.39 ppm (s, 9H)[4]
The ¹³C NMR spectrum for Boc-Tyr(Boc)-OH would be expected to show signals for the two distinct Boc groups, the carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the tyrosine residue.
Infrared (IR) Spectroscopy
The IR spectrum of Boc-Tyr(Boc)-OH will exhibit characteristic absorption bands for its functional groups. Based on data for related compounds, the following absorptions are expected:
-
N-H stretch (amide): ~3300-3400 cm⁻¹
-
C-H stretch (aliphatic and aromatic): ~2850-3100 cm⁻¹
-
C=O stretch (carbamate and carboxylic acid): ~1650-1750 cm⁻¹ (multiple bands expected)
-
C-O stretch: ~1000-1300 cm⁻¹
Experimental Protocols
Boc-Tyr(Boc)-OH is a cornerstone in Boc-based solid-phase peptide synthesis. The following are generalized protocols for its incorporation into a peptide chain.
Protocol 1: Coupling of Boc-Tyr(Boc)-OH to a Resin-Bound Peptide
Objective: To couple Boc-Tyr(Boc)-OH to the N-terminus of a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amino group
-
Boc-Tyr(Boc)-OH
-
Coupling reagents (e.g., DIC/HOBt or HBTU/DIEA)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Kaiser test kit
Methodology (using DIC/HOBt):
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Deprotection: If the N-terminus is Boc-protected, treat the resin with 50% Trifluoroacetic acid (TFA) in DCM to remove the Boc group. Wash thoroughly with DCM and neutralize with a 10% solution of Diisopropylethylamine (DIEA) in DCM.
-
Activation: In a separate vessel, dissolve Boc-Tyr(Boc)-OH (3 equivalents relative to resin loading) and 1-Hydroxybenzotriazole (HOBt) (3 eq.) in DMF. Add N,N'-Diisopropylcarbodiimide (DIC) (3 eq.) and allow the mixture to pre-activate for 10-15 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling.
-
Washing: Wash the resin sequentially with DMF and DCM to remove excess reagents and byproducts.
Protocol 2: Deprotection of the Boc Groups
Objective: To remove the Boc protecting groups from the N-terminus and the tyrosine side chain.
Materials:
-
Boc-Tyr(Boc)-Peptide-Resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Methodology:
-
Resin Preparation: Wash the dried peptide-resin with DCM.
-
Cleavage Cocktail: Prepare a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95%) and scavengers to trap the tert-butyl cations generated during deprotection. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5).
-
Deprotection and Cleavage: Treat the peptide-resin with the cleavage cocktail for 2-4 hours at room temperature. This step removes the Boc groups and cleaves the peptide from the resin if a TFA-labile linker was used.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide under vacuum.
Role in Drug Development and Signaling Pathway Research
Boc-Tyr(Boc)-OH is instrumental in the synthesis of tyrosine-containing peptides that are crucial tools for studying cellular signaling pathways. Tyrosine phosphorylation is a key post-translational modification that regulates a vast array of cellular processes, including cell growth, differentiation, and metabolism.[5][6] Misregulation of tyrosine phosphorylation is implicated in numerous diseases, most notably cancer.[6]
Researchers synthesize peptides containing tyrosine or modified tyrosine analogs to investigate the activity of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs), the enzymes that add and remove phosphate groups from tyrosine residues, respectively.[5][7] By incorporating Boc-Tyr(Boc)-OH into a peptide sequence, scientists can produce substrates, inhibitors, or probes to study these enzymes and their roles in signaling cascades.[5][8][9] For instance, synthetic phosphotyrosine-containing peptides can act as antagonists or agonists in various signaling pathways.[8][9] The use of Boc-protected tyrosine derivatives allows for the precise and controlled synthesis of these critical research tools.[5]
Conclusion
Nα,O-bis(tert-butyloxycarbonyl)-L-tyrosine is a vital reagent for chemists and drug development professionals engaged in the synthesis of complex peptides. Its dual-protection scheme effectively prevents unwanted side reactions, enabling the controlled incorporation of tyrosine into peptide sequences. While some of its specific physicochemical properties are not extensively documented, its utility in solid-phase peptide synthesis is well-established. The ability to synthesize high-purity tyrosine-containing peptides using Boc-Tyr(Boc)-OH as a building block continues to be a cornerstone in the exploration of cellular signaling pathways and the development of novel peptide-based therapeutics.
References
- 1. Boc-tyr(boc)-OH | C19H27NO7 | CID 7010630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Boc-Tyr-OH 98 3978-80-1 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. "Studies on the design and synthesis of modified tyrosine-containing pe" by Eung-Seok Lee [docs.lib.purdue.edu]
- 6. Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00272K [pubs.rsc.org]
- 7. experts.umn.edu [experts.umn.edu]
- 8. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 9. Study on the synthesis and characterization of peptides containing phosphorylated tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of Dual Boc Protection in Tyrosine
For researchers, scientists, and drug development professionals engaged in the intricate process of peptide synthesis, the strategic protection of amino acid side chains is a critical determinant of success. Tyrosine, with its reactive phenolic hydroxyl group, presents a unique set of challenges. This guide provides a comprehensive exploration of the role of dual tert-butyloxycarbonyl (Boc) protection for tyrosine, offering a deep dive into its rationale, applications, and comparison with other protective strategies.
The Imperative for Tyrosine Side-Chain Protection
In the landscape of Solid-Phase Peptide Synthesis (SPPS), particularly within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, protecting reactive amino acid side chains is fundamental to prevent undesirable side reactions.[1][2] The phenolic hydroxyl group of tyrosine is nucleophilic and susceptible to several unwanted modifications during peptide synthesis:
-
O-Acylation: The hydroxyl group can react with activated carboxyl groups of incoming amino acids during coupling steps, leading to the formation of branched peptides and deletion sequences.[3][4] This not only reduces the yield of the target peptide but also complicates the purification process significantly.[4]
-
Alkylation: During the acidic cleavage of the Nα-Boc group in each cycle of Boc-SPPS, tert-butyl carbocations are generated.[1][5] These electrophilic species can alkylate the electron-rich aromatic ring of tyrosine, resulting in undesired, permanently modified side products.[1][6]
-
Modification during final cleavage: The harsh acidic conditions, often employing strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) for final cleavage from the resin, can also lead to side-chain modifications if the hydroxyl group is unprotected.[3][7]
To circumvent these issues, the phenolic hydroxyl group of tyrosine is typically protected throughout the synthesis.
Dual Boc Protection: A Strategy for Complete Shielding
A key strategy employed in Boc-SPPS is the use of Nα,O-bis(tert-butyloxycarbonyl)-L-tyrosine, commonly referred to as Boc-Tyr(Boc)-OH. In this approach, both the α-amino group and the phenolic hydroxyl group of the side chain are protected with the acid-labile Boc group.[1] The primary role of this dual protection is to ensure that the tyrosine side chain is fully shielded from the aforementioned side reactions during the peptide assembly process.
However, the application of Boc-Tyr(Boc)-OH is nuanced. While it effectively prevents O-acylation, the stability of the side-chain Boc group presents a significant challenge. The side-chain Boc group is susceptible to premature cleavage under the same acidic conditions used for the repetitive removal of the Nα-Boc protecting group (typically 25-50% trifluoroacetic acid in dichloromethane).[1] This partial deprotection of the side chain in each cycle negates some of the intended benefits, as the re-exposed hydroxyl group can then participate in side reactions in subsequent steps.[1]
Comparative Analysis of Tyrosine Protection Strategies
The choice of a protecting group for the tyrosine side chain is a critical decision that influences the overall synthetic strategy.[8] Besides the dual Boc approach, several other protecting groups are commonly employed, each with its own set of advantages and limitations. The table below provides a comparative summary of these strategies.
| Protecting Group Strategy | Structure | Nα-Deprotection Conditions | Side-Chain Deprotection Conditions | Key Advantages | Key Disadvantages |
| Dual Boc | Boc-Tyr(Boc)-OH | 25-50% TFA in DCM | Harsh acid (e.g., HF, TFMSA) | Commercially available; integral to Boc/Bzl strategy. | Side-chain Boc group is partially labile during Nα-Boc removal, leading to potential side reactions.[1] |
| Benzyl Ether | Boc-Tyr(Bzl)-OH | 25-50% TFA in DCM | Harsh acid (e.g., HF, TFMSA) | More stable to TFA than O-Boc. | Can be partially cleaved by TFA; risk of benzyl group migration to the aromatic ring during final cleavage.[3][9] |
| 2,6-Dichlorobenzyl Ether | Boc-Tyr(2,6-Cl2Bzl)-OH | 25-50% TFA in DCM | Harsh acid (e.g., HF, TFMSA) | Greater acid stability than Bzl; reduced risk of migration.[3] | May require harsher cleavage conditions. |
| 2-Bromobenzyloxycarbonyl | Boc-Tyr(2-BrZ)-OH | 25-50% TFA in DCM | Harsh acid (e.g., HF, TFMSA) | Stable to 50% TFA; no ring migration.[3] | Can be partially removed under basic conditions. |
| tert-Butyl Ether | Fmoc-Tyr(tBu)-OH | 20-50% Piperidine in DMF | TFA-based cleavage cocktail | Orthogonal to Fmoc Nα-protection; stable to base; clean cleavage.[1][8] | Primarily used in Fmoc/tBu strategy, not Boc-SPPS. |
Experimental Protocols
The synthesis of Boc-Tyr(Boc)-OH can be achieved from L-tyrosine. A common side product in the synthesis of Nα-Boc-L-tyrosine is the di-Boc derivative, which can be isolated.[10][11]
Materials:
-
L-Tyrosine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
Potassium bisulfate (KHSO₄)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve L-tyrosine in an aqueous solution of NaOH or KOH in a 1:1 mixture of water and dioxane, cooled to 0°C.
-
Add a solution of (Boc)₂O in dioxane to the reaction mixture.
-
Stir the reaction mixture overnight at room temperature.
-
Add water and then acidify the mixture to a pH of 4 with a saturated solution of KHSO₄.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the product.
Note: The precise stoichiometry and reaction conditions can be optimized to favor the formation of the di-Boc derivative.
Reagents:
-
25-50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
Procedure:
-
Swell the peptide-resin in DCM.
-
Treat the resin with the TFA/DCM solution for 1-2 minutes.
-
Drain the reaction vessel.
-
Treat the resin again with the TFA/DCM solution for 20-30 minutes.
-
Wash the resin thoroughly with DCM, followed by a neutralization step with a base such as diisopropylethylamine (DIEA) in DCM.
Visualization of Key Processes
Caption: Decision tree for selecting a tyrosine protecting group strategy.
Caption: A single coupling cycle in Boc-SPPS.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. peptide.com [peptide.com]
- 4. nbinno.com [nbinno.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. An efficient synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Purification of Boc-Tyr(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα,O-bis(tert-butoxycarbonyl)-L-tyrosine, commonly abbreviated as Boc-Tyr(Boc)-OH, is a pivotal protected amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS). The dual protection of both the α-amino group and the phenolic hydroxyl group with the acid-labile tert-butoxycarbonyl (Boc) group is a key strategy in Boc/Bzl (tert-butoxycarbonyl/benzyl) SPPS. This guide provides a comprehensive overview of the synthesis and purification of Boc-Tyr(Boc)-OH, offering detailed experimental protocols and quantitative data to support researchers in the production of high-purity material essential for successful peptide synthesis and drug development.
The primary challenge in the synthesis of Boc-protected tyrosine is the concurrent formation of the mono-protected Boc-Tyr-OH and the desired di-protected Boc-Tyr(Boc)-OH. Due to their similar polarities, the separation of these two species can be particularly challenging.[1] This guide will address these challenges by presenting effective purification strategies.
Physicochemical Properties
A summary of the key physicochemical properties of Boc-Tyr(Boc)-OH is presented in the table below.
| Property | Value |
| Chemical Formula | C₁₉H₂₇NO₇[2][3] |
| Molecular Weight | 381.42 g/mol [2][3] |
| Appearance | White to off-white powder[2] |
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc)[2] |
| Side-Chain Protecting Group | tert-butyloxycarbonyl (Boc)[2] |
| Solubility | Soluble in DMF, DCM, Chloroform[2] |
Synthesis of Boc-Tyr(Boc)-OH
The synthesis of Boc-Tyr(Boc)-OH is typically achieved through the reaction of L-tyrosine with an excess of di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The excess reagent and prolonged reaction times favor the formation of the di-protected species.[1]
Experimental Protocol: Synthesis of Boc-L-tyrosine and Boc-Tyr(Boc)-OH
This protocol is adapted from procedures that yield a mixture of mono- and di-protected tyrosine, which is then subjected to purification.
Materials:
-
L-tyrosine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Potassium carbonate (K₂CO₃)[4]
-
Dioxane[4]
-
Water[4]
-
Ethyl acetate[4]
-
Saturated potassium hydrogen sulfate (KHSO₄) solution[4]
-
Anhydrous magnesium sulfate (MgSO₄)[4]
Procedure:
-
Dissolve potassium carbonate (3.0 eq.) in a 1:1 mixture of water and dioxane.[4]
-
Cool the solution to 0°C in an ice bath.
-
Add L-tyrosine (1.0 eq.) to the cooled solution.[4]
-
Separately, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (a slight excess, e.g., 2.2 eq.) in dioxane.[4]
-
Add the (Boc)₂O solution to the reaction mixture.
-
Allow the reaction mixture to stir at room temperature overnight.[4]
-
After the reaction is complete, add water and acidify the mixture to a pH of 3-4 with a saturated solution of KHSO₄.[1][4]
-
Combine the organic layers and dry over anhydrous MgSO₄.[4]
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product, which will be a mixture of Boc-Tyr-OH and Boc-Tyr(Boc)-OH.[4]
Purification of Boc-Tyr(Boc)-OH
The purification of Boc-Tyr(Boc)-OH from the mono-protected species is a critical step. Several methods can be employed, often in combination, to achieve high purity.
Method 1: Selective Hydrolysis
The phenoxycarbonyl bond in Boc-Tyr(Boc)-OH is more susceptible to hydrolysis under mild basic conditions than the N-Boc group. This difference in lability can be exploited to selectively convert the di-protected byproduct back to the desired mono-protected product if the primary goal is Boc-Tyr-OH. However, to isolate Boc-Tyr(Boc)-OH, other methods are preferred. For isolating Boc-Tyr-OH, the following can be performed:
Experimental Protocol: Selective Hydrolysis of Crude Product
Materials:
-
Crude product mixture
-
Methanol or a mixture of THF and water
-
Dilute sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution[1]
-
Dilute citric acid or hydrochloric acid[1]
-
Ethyl acetate[1]
-
Brine[1]
-
Anhydrous sodium sulfate[1]
Procedure:
-
Dissolve the crude product in a suitable solvent such as methanol or a THF/water mixture.[1]
-
Add a mild base (e.g., dilute NaHCO₃ solution) dropwise while monitoring the reaction progress by TLC or HPLC.[1]
-
Once the selective deprotection of the phenolic Boc group is complete, acidify the reaction mixture to a pH of 3-4 with a dilute acid.[1]
-
Extract the desired Boc-Tyr-OH with an organic solvent like ethyl acetate.[1]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
Method 2: Recrystallization
Recrystallization can be an effective method for separating Boc-Tyr-OH from the less polar Boc-Tyr(Boc)-OH, although multiple recrystallizations may be necessary.[1]
Experimental Protocol: Purification by Recrystallization
Materials:
-
Crude product
-
Ethyl acetate (or another suitable "good" solvent)[5]
-
Hexane (or another suitable "anti-solvent")[5]
Procedure:
-
Dissolve the crude product in a minimal amount of a warm "good solvent" like ethyl acetate.[1][5]
-
Slowly add a "anti-solvent" such as hexane until the solution becomes slightly turbid.[1][5]
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.[1]
-
Collect the crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.[1][5]
Method 3: Column Chromatography
For challenging separations where recrystallization is not effective, flash column chromatography on silica gel is a reliable method.[1]
Experimental Protocol: Purification by Column Chromatography
Materials:
-
Crude product
-
Silica gel (230-400 mesh)[5]
-
A suitable eluent system (e.g., a gradient of ethyl acetate in hexane)
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column.
-
Elute the column with an appropriate solvent gradient, starting with a less polar mixture and gradually increasing the polarity.
-
Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure Boc-Tyr(Boc)-OH.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Quality Control and Characterization
The purity of the final Boc-Tyr(Boc)-OH product should be assessed using standard analytical techniques.
| Analytical Technique | Purpose | Observations |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity and quantify impurities.[6] | A well-developed method can resolve Boc-Tyr-OH from Boc-Tyr(Boc)-OH.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and identify organic impurities.[6] | ¹H NMR can distinguish between the two compounds. The aromatic protons of Boc-Tyr(Boc)-OH are shifted downfield compared to Boc-Tyr-OH. Two distinct singlets for the tert-butyl protons of the N-Boc and O-Boc groups are expected for Boc-Tyr(Boc)-OH.[1] |
| Mass Spectrometry (MS) | To confirm the molecular weight. | The presence of two Boc groups significantly increases the molecular weight. Tandem MS (MS/MS) may show a characteristic neutral loss of 100 Da (Boc group) or 200 Da.[7] |
Workflow Diagrams
Caption: General workflow for the synthesis of Boc-Tyr(Boc)-OH.
Caption: General workflow for the purification of Boc-Tyr(Boc)-OH.
Application in Solid-Phase Peptide Synthesis
Boc-Tyr(Boc)-OH is a crucial reagent in Boc-SPPS. The Boc group on the phenolic hydroxyl side-chain prevents unwanted O-acylation during coupling steps.[8] Both the Nα-Boc and the side-chain Boc groups are removed during the final strong acid cleavage step, typically with anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2]
Experimental Protocol: Incorporation of Boc-Tyr(Boc)-OH in SPPS
This protocol outlines a single coupling cycle for adding Boc-Tyr(Boc)-OH to a growing peptide chain on a resin.
Materials:
-
Peptide-resin
-
Dichloromethane (DCM)
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in DCM (v/v)[9]
-
Neutralization Solution: 10% Diisopropylethylamine (DIEA) in DCM (v/v)[9]
-
Boc-Tyr(Boc)-OH
-
Coupling reagents: e.g., N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt)[9]
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM.[9]
-
Boc Deprotection: Treat the resin with the deprotection solution to remove the Nα-Boc group from the preceding amino acid.[9]
-
Washing: Wash the resin thoroughly with DCM and other appropriate solvents.[9]
-
Neutralization: Neutralize the resin with the neutralization solution.[9]
-
Washing: Wash the resin with DCM.[9]
-
Coupling: In a separate vessel, pre-activate Boc-Tyr(Boc)-OH (e.g., 3 equivalents) with DIC (3 eq.) and HOBt (3 eq.) in DMF. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.[9]
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
A Kaiser test can be used to monitor the completion of the coupling reaction.[8] This cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.
Conclusion
The synthesis and purification of Boc-Tyr(Boc)-OH, while presenting challenges due to the formation of the mono-protected byproduct, can be successfully achieved through carefully controlled reaction conditions and robust purification strategies. The choice of purification method, whether recrystallization or column chromatography, will depend on the specific purity requirements of the final application. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers, enabling the consistent production of high-quality Boc-Tyr(Boc)-OH for advanced peptide synthesis and drug discovery endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc-tyr(boc)-OH | C19H27NO7 | CID 7010630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Navigating the Solubility of Boc-Tyr(Boc)-OH: A Technical Guide for Researchers
For Immediate Release: A Comprehensive Overview of Nα,O-bis(tert-butoxycarbonyl)-L-tyrosine Solubility for Drug Development Professionals
This technical guide offers an in-depth analysis of the solubility characteristics of Nα,O-bis(tert-butoxycarbonyl)-L-tyrosine (Boc-Tyr(Boc)-OH), a pivotal building block in peptide synthesis and drug development. Tailored for researchers, scientists, and professionals in the pharmaceutical industry, this document compiles available solubility data, presents a detailed experimental protocol for its determination, and provides a visual workflow to guide laboratory practices.
A thorough understanding of the solubility of protected amino acids like Boc-Tyr(Boc)-OH is fundamental to optimizing reaction conditions, purification processes, and formulation development. This guide addresses the current landscape of solubility information for this compound, acknowledging the limited availability of precise quantitative data while offering qualitative assessments and insights from structurally related analogs to inform experimental design.
Core Compound Profile
Nα,O-bis(tert-butoxycarbonyl)-L-tyrosine is a derivative of the amino acid L-tyrosine where both the alpha-amino group and the side-chain hydroxyl group are protected by tert-butoxycarbonyl (Boc) groups. This dual protection enhances the compound's stability and modulates its solubility in organic solvents, making it a valuable reagent in both solid-phase and solution-phase peptide synthesis.
Solubility Profile of Boc-Tyr(Boc)-OH
Precise quantitative solubility data for Boc-Tyr(Boc)-OH in a wide array of common organic solvents remains largely unpublished in readily accessible literature. However, qualitative assessments and data from analogous compounds provide valuable guidance for solvent selection in synthetic applications. The expected solubility of Boc-Tyr(Boc)-OH is summarized below, drawing on information for similar Boc-protected amino acids. Researchers are strongly encouraged to determine the precise solubility in their specific solvent systems experimentally, particularly for applications requiring high concentrations.
| Solvent | Chemical Class | Polarity | Expected Qualitative Solubility of Boc-Tyr(Boc)-OH |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | High | Soluble |
| Dimethylformamide (DMF) | Amide | High | Soluble |
| Dichloromethane (DCM) | Halogenated Hydrocarbon | Medium | Soluble |
| Chloroform | Halogenated Hydrocarbon | Medium | Soluble |
| Ethyl Acetate (EtOAc) | Ester | Medium | Soluble |
| Acetone | Ketone | Medium | Soluble |
| Methanol (MeOH) | Alcohol | High | Sparingly Soluble to Soluble |
| Ethanol (EtOH) | Alcohol | High | Sparingly Soluble |
| Water | Protic | High | Insoluble |
Experimental Protocol for Solubility Determination
To empower researchers to ascertain precise solubility parameters for Boc-Tyr(Boc)-OH, this guide details a robust experimental protocol based on the widely accepted shake-flask method.[1] This methodology is designed to determine the equilibrium solubility of a compound in a given solvent at a specified temperature.
Objective: To determine the quantitative solubility of Boc-Tyr(Boc)-OH in various organic solvents at a specified temperature (e.g., 25 °C).
Materials:
-
Boc-Tyr(Boc)-OH
-
Selected organic solvents (HPLC grade)
-
Vials with screw caps
-
Constant temperature shaker
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of Boc-Tyr(Boc)-OH to a series of vials. The presence of excess solid is crucial to ensure that the solution reaches saturation.[1]
-
Add a known volume of a specific solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant.
-
To remove any undissolved solids, either centrifuge the sample and collect the clear supernatant or filter the sample through a 0.45 µm syringe filter.
-
-
Analysis by HPLC:
-
Prepare a series of standard solutions of Boc-Tyr(Boc)-OH of known concentrations in the respective solvent.
-
Analyze both the standard solutions and the filtered saturated solutions using a validated HPLC method. A typical method would involve a C18 column and a mobile phase of acetonitrile and water with a UV detector set to an appropriate wavelength (e.g., around 275 nm).
-
Construct a calibration curve from the analysis of the standard solutions by plotting peak area against concentration.
-
Use the calibration curve to determine the concentration of Boc-Tyr(Boc)-OH in the filtered saturated sample.[1] This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
-
Experimental Workflow
Caption: A generalized workflow for the experimental determination of solubility using the shake-flask method.
References
A Technical Guide to N,O-Bis(tert-butoxycarbonyl)-L-tyrosine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N,O-Bis(tert-butoxycarbonyl)-L-tyrosine, a key building block in synthetic chemistry, particularly in the realm of peptide synthesis and drug development. This document outlines its chemical and physical properties, provides detailed experimental protocols for its use, and explores its applications.
Core Compound Data
N,O-Bis(tert-butoxycarbonyl)-L-tyrosine, also known as Boc-Tyr(Boc)-OH, is a derivative of the amino acid L-tyrosine where both the α-amino group and the phenolic hydroxyl group of the side chain are protected by tert-butoxycarbonyl (Boc) groups. This dual protection offers specific advantages in synthetic strategies.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₇NO₇ | [2] |
| Molecular Weight | 381.4 g/mol | [2] |
| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-3-[4-(tert-butoxycarbonyloxy)phenyl]propanoic acid | [2] |
| CAS Number | 20866-48-2 | [2] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in DMF, DCM, and other common organic solvents for peptide synthesis | [3] |
Applications in Research and Development
The strategic protection of both the N-terminus and the tyrosine side chain makes N,O-Bis(tert-butoxycarbonyl)-L-tyrosine a valuable reagent in several advanced applications:
-
Solid-Phase Peptide Synthesis (SPPS): It serves as a crucial building block in the synthesis of peptides where preventing side reactions at the tyrosine hydroxyl group, such as O-acylation, is critical.[1][4] The Boc protecting groups are labile under acidic conditions, allowing for controlled deprotection and subsequent elongation of the peptide chain.[1]
-
Drug Development: This derivative is instrumental in the synthesis of peptide-based therapeutics. The protected tyrosine can be a key component in the design of prodrugs, aiming to enhance the bioavailability and therapeutic efficacy of the parent molecule.[1]
-
Bioconjugation: N,O-Bis(tert-butoxycarbonyl)-L-tyrosine is employed in techniques to attach peptides to other biomolecules, drugs, or imaging agents for applications in targeted therapy and diagnostics.[1]
Experimental Protocols
The following protocols provide detailed methodologies for the use of N,O-Bis(tert-butoxycarbonyl)-L-tyrosine in Boc-strategy Solid-Phase Peptide Synthesis (SPPS).
Boc Solid-Phase Peptide Synthesis Cycle
This cycle is a fundamental workflow for the stepwise addition of amino acids.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Merrifield or Rink Amide MBHA) in dichloromethane (DCM) or N,N-Dimethylformamide (DMF) for 1-2 hours in a reaction vessel.[1][4]
2. Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Nα-Boc protecting group.[1]
-
Wash the resin with DCM (3x), isopropanol (2x), and then DCM (3x).[1]
3. Neutralization:
-
Neutralize the resulting trifluoroacetate salt by washing the resin with 10% N,N-diisopropylethylamine (DIEA) in DCM (2 x 5 minutes).[1]
-
Wash the resin with DCM (3x) and DMF (3x) to remove excess base.[1]
4. Coupling of N,O-Bis(tert-butoxycarbonyl)-L-tyrosine:
-
Pre-activate N,O-Bis(tert-butoxycarbonyl)-L-tyrosine (3 equivalents) with a coupling reagent such as HBTU/HOBt (3 equivalents) and DIEA (6 equivalents) in DMF for 10 minutes.[1]
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.[1]
5. Washing:
-
After complete coupling, wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x).[1]
-
Dry the resin under vacuum.[1]
This cycle is repeated for each subsequent amino acid in the peptide sequence.
Final Cleavage and Peptide Isolation
The final step involves the cleavage of the synthesized peptide from the resin and the removal of all side-chain protecting groups.
1. Cleavage:
-
Treat the dried peptide-resin with a strong acid cleavage cocktail, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for 2-4 hours at room temperature.[1][4] This step removes the peptide from the resin and cleaves the side-chain protecting groups, including both Boc groups from the tyrosine residue.[1]
2. Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[1]
3. Isolation:
-
Collect the peptide precipitate by centrifugation or filtration.[1][4]
-
Wash the peptide pellet with cold diethyl ether (3x) to remove scavengers and byproducts.[1]
-
Dry the crude peptide under vacuum.[1]
4. Purification and Characterization:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
-
Confirm the identity and purity of the final peptide product using mass spectrometry (MS) and analytical HPLC.[1]
Signaling Pathway Context
Many peptides containing tyrosine residues act as ligands for Receptor Tyrosine Kinases (RTKs), which are crucial in cellular signaling. The synthesis of such peptides using N,O-Bis(tert-butoxycarbonyl)-L-tyrosine is a key step in studying these pathways.
This diagram illustrates a simplified pathway where a tyrosine-containing peptide, synthesized using building blocks like N,O-Bis(tert-butoxycarbonyl)-L-tyrosine, binds to an RTK, leading to a cellular response. The ability to synthesize specific peptide ligands is fundamental to investigating and modulating these critical biological processes.
References
The Acid Lability of Boc Protecting Groups: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the assembly of complex molecules such as peptides and pharmaceuticals. Its widespread use is attributed to its stability under a broad range of chemical conditions and, most notably, its susceptibility to cleavage under acidic conditions. This guide provides a comprehensive technical overview of the acid-catalyzed removal of the Boc group, detailing the underlying chemical principles, quantitative data on its lability, and standardized experimental protocols.
Core Principles of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is an acid-catalyzed elimination reaction. The process is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This initial protonation enhances the electrophilicity of the carbonyl carbon and weakens the adjacent tert-butyl-oxygen bond.
The subsequent and rate-determining step involves the heterolytic cleavage of this bond, leading to the formation of a stable tertiary carbocation (the tert-butyl cation) and a transient carbamic acid intermediate. The carbamic acid is highly unstable and rapidly undergoes decarboxylation to yield the free amine and carbon dioxide gas. The liberated amine is then protonated by the excess acid in the reaction medium to form the corresponding ammonium salt.
The tert-butyl cation generated during the reaction can be neutralized by a nucleophile or undergo elimination to form isobutylene. In the absence of a suitable scavenger, this reactive cation can lead to side reactions by alkylating nucleophilic residues within the substrate, such as the indole ring of tryptophan or the thioether of methionine.
Quantitative Analysis of Boc Group Lability
The rate of Boc deprotection is highly dependent on the nature of the acid, its concentration, the solvent, and the structure of the substrate. While trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the most commonly employed reagents, their kinetic profiles for Boc cleavage differ significantly.
Kinetic studies have revealed that the deprotection of Boc-protected amines with HCl in a toluene and propan-2-ol mixture exhibits a second-order dependence on the HCl concentration.[1][2] In contrast, deprotection with TFA often requires a large excess of the acid to achieve a reasonable reaction rate and can show an inverse kinetic dependence on the concentration of the trifluoroacetate counter-ion.[1][2] This suggests that the mechanism with TFA may be more complex, potentially involving ion-pairing effects.
The choice between TFA and HCl can also influence the selectivity of the deprotection. For instance, 4M HCl in dioxane has been shown to provide superior selectivity for the removal of Nα-Boc groups in the presence of other acid-sensitive functionalities like tert-butyl esters and ethers.[3]
Table 1: Comparison of Common Acidic Reagents for Boc Deprotection
| Parameter | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Typical Conditions | 20-50% in Dichloromethane (DCM) | 4M in 1,4-Dioxane or Ethyl Acetate |
| Reaction Time | 30 minutes to a few hours | 1 to 4 hours |
| Kinetic Profile | Inverse dependence on trifluoroacetate concentration[1][2] | Second-order dependence on HCl concentration[1][2] |
| Selectivity | Can be less selective towards other acid-labile groups | Generally offers higher selectivity[3] |
| Product Form | Often yields an oily TFA salt | Frequently precipitates as a crystalline hydrochloride salt |
Table 2: Efficacy of Scavengers in Preventing Side Reactions
| Scavenger | Substrate/Side Reaction | Efficacy |
| Anisole | Prevents alkylation of tryptophan | High |
| Thioanisole | Prevents alkylation of methionine | High |
| Triisopropylsilane (TIS) | Reduces tert-butyl cation | High |
Experimental Protocols
Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is one of the most common and rapid methods for Boc deprotection.[4]
Materials:
-
Boc-protected compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected compound in anhydrous DCM to a concentration of approximately 0.1-0.5 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). For substrates sensitive to strong acid, it is advisable to start with a lower concentration of TFA.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.
Boc Deprotection using 4M HCl in 1,4-Dioxane
This method is highly effective and often results in the precipitation of the deprotected amine as its hydrochloride salt, which can simplify purification.[3][4]
Materials:
-
Boc-protected compound
-
4M HCl in 1,4-dioxane
-
Diethyl ether, anhydrous
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected compound in a minimal amount of a suitable solvent or suspend it directly in the 4M HCl in 1,4-dioxane solution.
-
Stir the mixture at room temperature for 1 to 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt.
-
Collect the solid by filtration and wash it with a solvent like diethyl ether.
-
Dry the solid under vacuum to obtain the deprotected amine hydrochloride.
Thermal Deprotection of the Boc Group
For substrates that are sensitive to strong acids, thermal deprotection offers a neutral alternative. This method involves heating the Boc-protected compound in a suitable high-boiling solvent or even neat. The mechanism is believed to proceed through a concerted elimination pathway.
Materials:
-
Boc-protected compound
-
High-boiling point solvent (e.g., diphenyl ether, water) or no solvent
-
Standard laboratory glassware suitable for high-temperature reactions
Procedure:
-
Place the Boc-protected compound in a round-bottom flask. If using a solvent, dissolve the compound in it.
-
Heat the reaction mixture to the desired temperature (typically 150-185 °C).
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from minutes to several hours depending on the substrate and temperature.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
The crude deprotected amine can then be purified by standard methods such as column chromatography or crystallization.
Visualizing the Process: Mechanism and Workflow
Acid-Catalyzed Deprotection Mechanism
Caption: Mechanism of acid-catalyzed Boc deprotection.
Experimental Workflow for Boc Deprotection
Caption: General experimental workflow for Boc deprotection.
Conclusion
The acid-labile nature of the Boc protecting group is a well-understood and highly utilized feature in organic synthesis. The choice of the acidic reagent, typically TFA or HCl, should be made based on the specific requirements of the substrate, including the presence of other acid-sensitive functional groups, and the desired final salt form. By understanding the mechanism of deprotection and potential side reactions, and by employing carefully selected reaction conditions and scavengers, researchers can achieve efficient and clean removal of the Boc group, facilitating the successful synthesis of complex target molecules. The availability of alternative deprotection methods, such as thermal cleavage, further enhances the versatility of this indispensable protecting group.
References
A Technical Guide to Nα,O-bis(tert-butoxycarbonyl)-L-tyrosine (Boc-Tyr(Boc)-OH): Commercial Availability, Synthesis Applications, and Quality Assessment
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nα,O-bis(tert-butoxycarbonyl)-L-tyrosine, commonly referred to as Boc-Tyr(Boc)-OH, is a pivotal amino acid derivative employed in solid-phase peptide synthesis (SPPS). Its unique dual-protection scheme, utilizing the acid-labile tert-butoxycarbonyl (Boc) group for both the α-amino and the side-chain hydroxyl functionalities, offers distinct advantages in specific synthetic strategies. This in-depth technical guide provides a comprehensive overview of the commercial availability of Boc-Tyr(Boc)-OH, a comparative analysis of supplier-specific quantitative data, and detailed experimental protocols for its application in peptide synthesis. Furthermore, this guide presents visual workflows to elucidate the synthetic process, serving as an essential resource for researchers, scientists, and professionals engaged in peptide chemistry and drug development.
Commercial Availability and Supplier Overview
Boc-Tyr(Boc)-OH is commercially available from a range of chemical suppliers specializing in reagents for peptide synthesis. Key suppliers include, but are not limited to, Advanced ChemTech and Chem-Impex. The purity of commercially available Boc-Tyr(Boc)-OH is a critical parameter for the success of peptide synthesis, as impurities can lead to the formation of undesired peptide sequences, complicating purification and potentially impacting the biological activity of the final product.
A comparative analysis of the purity of Boc-Tyr(Boc)-OH from three different suppliers revealed variations in quality, underscoring the importance of careful supplier selection and incoming quality control.
Quantitative Data and Specifications
The quality of Boc-Tyr(Boc)-OH can be assessed through various physicochemical parameters typically provided in a Certificate of Analysis (CoA). The following tables summarize key quantitative data for Boc-Tyr(Boc)-OH.
Table 1: General Physicochemical Properties of Boc-Tyr(Boc)-OH
| Property | Value |
| Molecular Formula | C₁₉H₂₇NO₇[1][2] |
| Molecular Weight | 381.42 g/mol [1][2] |
| Appearance | White to off-white powder[1] |
| CAS Number | 20866-48-2[2] |
Table 2: Comparative Purity and Physical Constants from Various Suppliers
| Supplier | Purity (by HPLC) | Main Impurities | Melting Point (°C) | Optical Rotation |
| Supplier A | 99.2%[3] | Boc-Tyr-OH[3] | Not specified | Consistent with L-enantiomer[3] |
| Supplier B | 98.5%[3] | Unknown impurity (1.1%)[3] | Broad range[3] | Consistent with L-enantiomer[3] |
| Supplier C | 99.8%[3] | Residual t-butanol[3] | Sharp range[3] | Consistent with L-enantiomer[3] |
Table 3: Solubility Profile of Boc-Tyr(Boc)-OH
| Solvent | Qualitative Solubility |
| Dimethylformamide (DMF) | Soluble[1] |
| Dichloromethane (DCM) | Soluble[1] |
| Chloroform | Soluble[1] |
| Water | Insoluble |
Experimental Protocols
The following section details key experimental protocols for the handling and application of Boc-Tyr(Boc)-OH in a research setting.
Determination of Solubility using the Shake-Flask Method
This protocol outlines a robust method to determine the quantitative solubility of Boc-Tyr(Boc)-OH in various organic solvents.
Objective: To determine the equilibrium solubility of Boc-Tyr(Boc)-OH in a specific solvent at a controlled temperature.
Materials:
-
Boc-Tyr(Boc)-OH
-
Selected organic solvents (e.g., DMF, DCM, Acetonitrile)
-
Vials with screw caps
-
Constant temperature shaker
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a precise amount of Boc-Tyr(Boc)-OH and dissolve it in a suitable solvent (e.g., 1:1 water/acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions of decreasing concentrations.
-
-
Equilibration:
-
Add an excess amount of Boc-Tyr(Boc)-OH to several vials. The presence of undissolved solid is crucial.
-
Add a known volume of the desired solvent to each vial.
-
Securely cap the vials and place them in a constant temperature shaker (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the range of the standard curve.
-
Analyze the standard solutions and the diluted sample solutions by HPLC.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations.
-
Use the calibration curve to determine the concentration of Boc-Tyr(Boc)-OH in the diluted sample.
-
Calculate the original concentration in the saturated solution to determine the solubility.
-
Boc Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating Boc-Tyr(Boc)-OH
This protocol describes a single coupling cycle for the incorporation of Boc-Tyr(Boc)-OH onto a growing peptide chain on a solid support (e.g., Merrifield resin).
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Tyr(Boc)-OH
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Coupling reagent (e.g., HBTU)
-
Isopropanol (IPA)
-
Reaction vessel for SPPS
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in the reaction vessel, then drain the solvent.[2]
-
Nα-Boc Deprotection:
-
Neutralization:
-
Coupling of Boc-Tyr(Boc)-OH:
-
In a separate vessel, dissolve Boc-Tyr(Boc)-OH (3 equivalents relative to resin loading) and HBTU (3 equivalents) in DMF.[2]
-
Add DIEA (6 equivalents) to the solution to activate the amino acid.[2]
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature. The reaction can be monitored using the Kaiser test.
-
-
Washing: After the coupling is complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.
Final Cleavage and Deprotection
This protocol describes the final step of Boc-SPPS, where the synthesized peptide is cleaved from the resin, and the side-chain protecting groups (including both Boc groups on the tyrosine residue) are removed.
WARNING: This procedure involves the use of anhydrous Hydrogen Fluoride (HF), which is extremely toxic and corrosive. This must be performed by highly trained personnel in a specialized and properly ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger (e.g., p-cresol, anisole)
-
HF cleavage apparatus
-
Cold diethyl ether
-
Magnetic stir bar
Procedure:
-
Place the dried peptide-resin and a magnetic stir bar into the reaction vessel of the HF apparatus.[1]
-
Add the scavenger (e.g., 1.0 mL of p-cresol per gram of resin).[1]
-
Cool the reaction vessel to a temperature between -5 °C and 0 °C.[1]
-
Slowly and carefully distill anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).[1]
-
Stir the mixture at 0 °C for 60 minutes.[1]
-
After the reaction is complete, remove the HF by evaporation under a vacuum.[1]
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Isolate the peptide by filtration or centrifugation and wash with cold diethyl ether.
-
Dry the crude peptide under vacuum.
Mandatory Visualizations
The following diagrams illustrate the key workflows associated with the use of Boc-Tyr(Boc)-OH.
Caption: Workflow for determining the solubility of Boc-Tyr(Boc)-OH.
Caption: Cyclical workflow of Boc-SPPS for amino acid incorporation.
Conclusion
Boc-Tyr(Boc)-OH remains a valuable reagent in the field of peptide synthesis, particularly within the framework of Boc/Bzl SPPS. The dual Boc protection strategy offers a specific set of advantages that can be leveraged for the synthesis of complex peptides. However, the success of such syntheses is intrinsically linked to the quality and purity of the starting materials. This guide has provided a comprehensive overview of the commercial landscape, key quality parameters, and detailed experimental protocols to aid researchers in the effective procurement and application of Boc-Tyr(Boc)-OH. The provided workflows and comparative data serve as a practical resource for optimizing synthetic strategies and ensuring the generation of high-quality peptide products for research and drug development.
References
The Strategic Application of Doubly Protected Tyrosine in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrosine, with its nucleophilic phenolic side chain, presents a unique challenge in multi-step organic synthesis, particularly in the construction of complex peptides and other bioactive molecules. Effective management of this reactive functional group is paramount to prevent unwanted side reactions, ensure high yields, and achieve the desired product purity. This technical guide provides a comprehensive overview of the applications of doubly protected tyrosine derivatives in organic synthesis. It details the primary orthogonal protection strategies, offers a comparative analysis of common protecting groups, and furnishes detailed experimental protocols for the synthesis and deprotection of key doubly protected tyrosine building blocks. Furthermore, this guide explores the utility of these synthons in advanced applications beyond routine peptide synthesis, including the development of kinase inhibitors, phosphotyrosine mimetics, and macrocyclic peptides.
Introduction: The Imperative for Dual Protection of Tyrosine
The tyrosine residue, a common constituent of peptides and a precursor to various signaling molecules, possesses three reactive sites: the α-amino group, the α-carboxyl group, and the phenolic hydroxyl group of the side chain. In the context of peptide synthesis, the α-amino and α-carboxyl groups are engaged in peptide bond formation. However, the unprotected phenolic hydroxyl group can undergo undesired O-acylation during coupling steps, leading to the formation of branched impurities and a reduction in the overall yield of the target peptide.[1][2] To circumvent these issues, a strategy of "doubly protecting" the tyrosine monomer is employed, wherein the α-amino group and the phenolic side chain are masked with orthogonal protecting groups.
Orthogonal protection is a cornerstone of modern synthetic chemistry, allowing for the selective removal of one protecting group in the presence of others under distinct chemical conditions.[3] This enables the precise and stepwise assembly of complex molecules. In the realm of tyrosine chemistry, this typically involves a temporary protecting group on the α-amino function, which is cleaved at each step of peptide chain elongation, and a more permanent, yet removable, protecting group on the phenolic side chain.
Orthogonal Protection Strategies for Tyrosine
Two principal orthogonal protection strategies have dominated the landscape of peptide synthesis and have been adapted for other areas of organic synthesis: the Fmoc/tBu and the Boc/Bzl approaches.
The Fmoc/tBu Strategy
The Fmoc/tBu strategy is the most widely used method in modern solid-phase peptide synthesis (SPPS).[1][3] It is characterized by its use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group and acid-labile protecting groups for the side chains.
-
α-Amino Protection: The Fmoc group is stable to acidic and mild basic conditions but is readily cleaved by a secondary amine, typically a 20% solution of piperidine in dimethylformamide (DMF).[4]
-
Side-Chain Protection: For tyrosine, the phenolic hydroxyl group is most commonly protected as a tert-butyl (tBu) ether. The tBu group is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids, such as trifluoroacetic acid (TFA), typically in the final step of peptide synthesis.[5]
This orthogonality, where one group is base-labile and the other is acid-labile, allows for the selective deprotection of the α-amino group for chain elongation without affecting the side-chain protection.
Fmoc/tBu Orthogonal Protection Strategy for Tyrosine.
The Boc/Bzl Strategy
The Boc/Bzl strategy, a more traditional approach, relies on graded acid lability for orthogonal protection.[3][6]
-
α-Amino Protection: The tert-butyloxycarbonyl (Boc) group is used for temporary Nα-protection and is removed with a moderately strong acid, such as 25-50% TFA in dichloromethane (DCM).[7]
-
Side-Chain Protection: The phenolic side chain of tyrosine is typically protected with a benzyl (Bzl) ether. The Bzl group is stable to the conditions used for Boc removal but requires a much stronger acid, such as liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for its cleavage.[5][8]
While effective, the requirement for hazardous strong acids like HF has led to a decline in the routine use of the Boc/Bzl strategy in favor of the milder Fmoc/tBu approach.
Boc/Bzl Orthogonal Protection Strategy for Tyrosine.
Comparative Analysis of Tyrosine Side-Chain Protecting Groups
The choice of the side-chain protecting group for tyrosine is critical and depends on the overall synthetic strategy. The following table summarizes the key characteristics of commonly used protecting groups.
| Protecting Group | Structure | Nα-Strategy Compatibility | Deprotection Conditions | Stability & Compatibility | Potential Side Reactions |
| tert-Butyl (tBu) | -O-C(CH₃)₃ | Fmoc | Strong acids (e.g., TFA)[9] | Stable to bases (e.g., piperidine) used for Fmoc removal. Orthogonal to the Fmoc group.[9] | Alkylation of the tyrosine aromatic ring by the released tert-butyl cation during deprotection (reported at 0.5-1.0%). Can be minimized with scavengers.[9] |
| Benzyl (Bzl) | -O-CH₂-Ph | Boc, Fmoc | Strong acids (e.g., HF, TFMSA) or catalytic hydrogenolysis.[9] | Partially removed by TFA, making it more suitable for Boc-SPPS, though it can be used in Fmoc-SPPS for shorter peptides.[5] | Ring migration to form 3-benzyltyrosine under strong acidic conditions.[8] |
| 2,6-Dichlorobenzyl (2,6-Cl₂Bzl) | -O-CH₂-Ph(Cl)₂ | Boc, Fmoc | Stronger acids than for Bzl (e.g., HF).[8] | More stable to TFA than the Bzl group, making it a superior choice for Boc-SPPS.[8] | Similar to Bzl, but the electron-withdrawing chlorine atoms increase stability and reduce side reactions.[8] |
| Trityl (Trt) | -O-C(Ph)₃ | Fmoc | Very mild acid (e.g., 1% TFA in DCM).[9] | Orthogonal to tBu and can be selectively removed on-resin.[9] | Prone to premature cleavage if exposed to even weak acids during synthesis.[9] |
Experimental Protocols: Synthesis of Doubly Protected Tyrosine Derivatives
This section provides detailed methodologies for the synthesis of the most commonly used doubly protected tyrosine building blocks.
Synthesis of Nα-Fmoc-O-tert-butyl-L-tyrosine (Fmoc-Tyr(tBu)-OH)
This is the standard derivative for incorporating tyrosine in Fmoc-based SPPS. The most efficient route is the direct Fmocylation of O-tert-butyl-L-tyrosine.[10]
Synthesis Workflow for Fmoc-Tyr(tBu)-OH.
Materials:
-
O-tert-butyl-L-tyrosine (H-Tyr(tBu)-OH)
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)
-
Dioxane or Acetone
-
Water
-
Dilute Hydrochloric Acid (HCl)
-
Diethyl ether
Procedure:
-
Dissolution: Dissolve O-tert-butyl-L-tyrosine (1.0 equivalent) in a suitable solvent mixture, such as 1:1 aqueous dioxane or acetone/water.[10]
-
Base Addition: Add sodium bicarbonate (approximately 2.0-3.0 equivalents) to the solution and stir until the starting material is fully dissolved and the pH is adjusted to 8-9.[10]
-
Fmocylation: Add a solution of Fmoc-OSu (1.0-1.1 equivalents) in the same organic solvent dropwise to the reaction mixture.[10]
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.[11]
-
Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with dilute HCl to precipitate the product.[11]
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.[10]
-
Drying: Dry the product under vacuum to yield Fmoc-Tyr(tBu)-OH as a white solid.
Synthesis of Nα-Boc-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH)
This derivative is a key component in Boc-based SPPS. The synthesis involves the benzylation of the phenolic hydroxyl group of N-Boc-L-tyrosine.[7][12]
Synthesis Workflow for Boc-Tyr(Bzl)-OH.
Materials:
-
N-α-(tert-Butoxycarbonyl)-L-tyrosine (Boc-L-tyrosine)
-
Benzyl bromide
-
28% Sodium methoxide solution in methanol
-
Methanol
-
Toluene or Heptane
-
1 M Hydrochloric acid (HCl)
-
Water
Procedure:
-
Dissolution: Dissolve N-Boc-L-tyrosine (1.0 equivalent) in methanol.[12]
-
Base Addition: To the solution, add 28% sodium methoxide-methanol solution (2.1 equivalents).[6]
-
Reaction: Stir the reaction mixture at 40°C for 3-24 hours. The reaction progress can be monitored by HPLC.[6][12]
-
Work-up: Add water to the reaction mixture and wash with toluene or heptane to remove unreacted benzyl bromide.[12]
-
Precipitation: Acidify the aqueous layer to a pH of approximately 3-4 with 1 M HCl to precipitate the product.[12]
-
Isolation: Collect the precipitated solid by filtration.
-
Washing and Drying: Wash the solid with cold water to remove any remaining inorganic salts and dry the purified product under vacuum.[12]
Advanced Applications in Organic Synthesis
The utility of doubly protected tyrosine derivatives extends beyond the linear assembly of peptides. Their orthogonal nature allows for selective on-resin modifications and their incorporation into more complex molecular architectures.
Synthesis of Phosphotyrosine-Containing Peptides and Kinase Inhibitors
Protein tyrosine kinases (PTKs) and phosphatases (PTPs) are crucial regulators of cellular signaling, and their dysregulation is implicated in diseases such as cancer.[13][14][15] Doubly protected tyrosine derivatives are essential for the synthesis of phosphotyrosine (pTyr)-containing peptides, which are valuable tools for studying these enzymes.
A common strategy involves incorporating a suitably protected tyrosine derivative into a peptide sequence. After selective deprotection of the phenolic hydroxyl group on the solid support, the exposed hydroxyl can be phosphorylated using a phosphoramidite reagent. The Nα-Fmoc and a photolabile or other orthogonal side-chain protecting group on tyrosine would be employed in such a synthetic route.
Furthermore, doubly protected tyrosine and its analogs are key building blocks in the synthesis of small-molecule kinase inhibitors.[14][15][16][17][18] These inhibitors often feature a tyrosine-like scaffold to mimic the natural substrate and achieve high binding affinity to the ATP-binding site of the kinase.
On-Resin Macrocyclization of Peptides
Macrocyclic peptides often exhibit enhanced biological activity, stability, and cell permeability compared to their linear counterparts. Orthogonally protected tyrosine can be used as a linchpin for on-resin cyclization. For instance, a peptide can be assembled on a solid support using standard Fmoc/tBu chemistry, incorporating an N-Fmoc, O-allyl protected tyrosine. Following peptide assembly, the allyl group can be selectively removed using a palladium catalyst, and the liberated hydroxyl group can be cyclized with a C-terminal carboxylic acid or another side chain to form a macrocycle.[19]
Synthesis of Modified and Fluorescent Tyrosine Analogs
The selective protection of the α-amino and phenolic hydroxyl groups allows for the modification of other positions on the tyrosine molecule. For example, the aromatic ring can be halogenated or subjected to cross-coupling reactions to introduce fluorescent probes or other functionalities. These modified amino acids can then be incorporated into peptides to study protein structure and function.[20]
Conclusion
Doubly protected tyrosine derivatives are indispensable tools in modern organic synthesis. The principles of orthogonal protection, embodied by the Fmoc/tBu and Boc/Bzl strategies, provide chemists with the flexibility to construct complex peptides and other bioactive molecules with high precision and efficiency. The choice of protecting group is a critical strategic decision that influences the overall success of the synthesis, with factors such as stability, cleavage conditions, and potential side reactions requiring careful consideration. As the demand for sophisticated peptide-based therapeutics and chemical probes continues to grow, the innovative application of doubly protected tyrosine will undoubtedly play a central role in advancing the frontiers of medicinal chemistry and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. biosynth.com [biosynth.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. peptide.com [peptide.com]
- 6. US7217835B2 - Production method of O-substituted tyrosine compound - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. "Studies on the design and synthesis of modified tyrosine-containing pe" by Eung-Seok Lee [docs.lib.purdue.edu]
- 14. semanticscholar.org [semanticscholar.org]
- 15. research.tees.ac.uk [research.tees.ac.uk]
- 16. Targeted polypharmacology: Discovery of dual inhibitors of tyrosine and phosphoinositide kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tyrosine kinase 2 inhibitors: Synthesis and applications in the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Boc-SPPS: A Technical Guide to Utilizing Boc-Tyr(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational principles of using Nα,O-bis(tert-butyloxycarbonyl)-L-tyrosine (Boc-Tyr(Boc)-OH) in solid-phase peptide synthesis (SPPS). As a key building block in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, a thorough understanding of its properties, applications, and potential pitfalls is paramount for the successful synthesis of high-purity peptides. This document provides detailed experimental protocols, data-driven insights, and clear visualizations to empower researchers in their peptide synthesis endeavors.
Introduction: The Role of Boc-Tyr(Boc)-OH in Boc-SPPS
Solid-phase peptide synthesis (SPPS) revolutionized the way peptides are created, enabling the stepwise assembly of amino acids on a solid support.[1] The Boc strategy, a well-established method, is particularly advantageous for synthesizing hydrophobic peptides and those containing sensitive moieties.[1] In this approach, the α-amino group of the incoming amino acid is temporarily protected by the acid-labile Boc group, which is removed at each cycle with a moderate acid like trifluoroacetic acid (TFA).[1] Side-chain functional groups are protected by more acid-stable groups, typically benzyl (Bzl) derivatives, which are cleaved during the final step with a strong acid such as hydrofluoric acid (HF).[1]
The phenolic hydroxyl group of tyrosine is reactive and necessitates protection to prevent undesirable side reactions, most notably O-acylation.[1] The use of a second Boc group to protect the tyrosine side chain, as in Boc-Tyr(Boc)-OH, offers a protecting group that is cleaved under the same final strong acid conditions as the benzyl-based protecting groups.[1] This dual-Boc strategy offers specific advantages in certain synthetic contexts.[2]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of Boc-Tyr(Boc)-OH is crucial for its proper handling, storage, and application in SPPS.
| Property | Value |
| Chemical Formula | C₁₉H₂₇NO₇ |
| Molecular Weight | 381.42 g/mol [1][2] |
| Appearance | White to off-white powder[2] |
| Solubility | Soluble in DMF, DCM, Chloroform[2] |
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc)[2] |
| Side-Chain Protecting Group | tert-butyloxycarbonyl (Boc)[2] |
The Boc/Bzl Strategy: A Logical Workflow
The Boc/Bzl strategy follows a repetitive cycle of deprotection, neutralization, and coupling, culminating in a final cleavage step. The use of Boc-Tyr(Boc)-OH fits seamlessly into this workflow.
References
Stability of Nα,O-bis(tert-butoxycarbonyl)-L-tyrosine (Boc-Tyr(Boc)-OH) Under Neutral and Basic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability of Nα,O-bis(tert-butoxycarbonyl)-L-tyrosine, commonly referred to as Boc-Tyr(Boc)-OH, under neutral and basic aqueous conditions. A thorough understanding of the stability profile of this critical reagent is essential for its effective use in peptide synthesis, drug development, and other research applications, ensuring the integrity of experimental outcomes and the quality of synthesized molecules.
Introduction: Chemical Profile of Boc-Tyr(Boc)-OH
Boc-Tyr(Boc)-OH is a derivative of the amino acid L-tyrosine where both the α-amino group and the phenolic hydroxyl group of the side chain are protected by the tert-butoxycarbonyl (Boc) group. This dual protection strategy is integral to Boc-based solid-phase peptide synthesis (SPPS), preventing unwanted side reactions at these functional groups during peptide chain elongation. The stability of these Boc protecting groups under various pH conditions is a critical factor in the design of synthetic routes and purification strategies.
Stability Profile Under Neutral and Basic Conditions
The stability of Boc-Tyr(Boc)-OH is primarily dictated by the lability of the two Boc protecting groups. The tert-butoxycarbonyl group is well-known for its sensitivity to acidic conditions, which allows for its selective removal during peptide synthesis. Conversely, the Boc group exhibits significant stability under neutral and basic conditions.[1]
Neutral Conditions (pH ≈ 7):
Under neutral pH, Boc-Tyr(Boc)-OH is considered highly stable. The carbamate and carbonate ester bonds of the Boc groups are not susceptible to hydrolysis in the absence of acid or strong base catalysis. This stability is crucial for storage and for conducting reactions that do not involve acidic reagents.
Basic Conditions (pH > 7):
Boc-Tyr(Boc)-OH is generally stable under basic conditions.[1] The Boc group is resistant to hydrolysis by bases, making it compatible with reaction conditions that employ basic reagents.[1] The primary degradation pathway for Boc-protected amino acids is acid-catalyzed cleavage.[1] While the phenoxycarbonyl bond in Boc-Tyr(Boc)-OH is more labile to basic conditions than the N-Boc carbamate, significant degradation is not typically observed under standard basic conditions used in peptide synthesis, such as neutralization steps with diisopropylethylamine (DIEA). However, prolonged exposure to strong bases and elevated temperatures may lead to some degree of hydrolysis.
Quantitative Stability Data
Table 1: Illustrative Forced Degradation Data for Boc-Tyr(Boc)-OH
| Condition | pH | Temperature (°C) | Duration (hours) | Purity (%) | Degradation (%) |
| Control | 7.0 | 25 | 0 | 99.8 | 0.2 |
| Neutral | 7.0 | 40 | 24 | 99.5 | 0.5 |
| Neutral | 7.0 | 40 | 72 | 99.1 | 0.9 |
| Mild Base | 8.5 | 40 | 24 | 99.2 | 0.8 |
| Mild Base | 8.5 | 40 | 72 | 98.5 | 1.5 |
| Strong Base | 12 (0.01M NaOH) | 25 | 24 | 98.0 | 2.0 |
| Strong Base | 13 (0.1M NaOH) | 60 | 24 | 95.0 | 5.0 |
Note: The data in this table is illustrative and intended to represent the expected high stability of Boc-Tyr(Boc)-OH under neutral and basic conditions. Actual results may vary based on experimental conditions and the purity of the starting material.
Experimental Protocol: Forced Degradation Study
The following is a representative protocol for a forced degradation study to quantitatively assess the stability of Boc-Tyr(Boc)-OH under neutral and basic conditions.
Objective: To evaluate the stability of Boc-Tyr(Boc)-OH under neutral and basic stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of Boc-Tyr(Boc)-OH in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[1]
-
Stress Conditions:
-
Neutral Hydrolysis: Dilute the stock solution with a neutral buffer (e.g., phosphate buffer, pH 7.0) to a final concentration of 0.1 mg/mL. Incubate at a specified temperature (e.g., 40°C) for various time points (e.g., 0, 24, 48, 72 hours).
-
Base Hydrolysis: Dilute the stock solution with a basic solution (e.g., 0.1 M NaOH) to a final concentration of 0.1 mg/mL.[1] Incubate at a specified temperature (e.g., 60°C) for various time points (e.g., 0, 4, 8, 12, 24 hours).[1]
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the sample and neutralize it if necessary.
-
Analyze all samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.[1]
-
Example HPLC Conditions: [1]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
-
-
Data Presentation:
-
Quantify the amount of remaining Boc-Tyr(Boc)-OH and any degradation products at each time point.
-
Record the percentage of degradation for each stress condition in a table.
-
Visualizing Workflows and Pathways
Experimental Workflow for Stability Testing
The following diagram illustrates the general workflow for conducting a stability study of Boc-Tyr(Boc)-OH.
Potential Degradation under Forced Basic Conditions
While highly stable, under forced basic conditions (e.g., high pH and elevated temperature), the primary degradation pathway would be the hydrolysis of the Boc groups. The phenoxycarbonyl group is generally more susceptible to basic hydrolysis than the N-carbamate.
Conclusion
Nα,O-bis(tert-butoxycarbonyl)-L-tyrosine (Boc-Tyr(Boc)-OH) is a chemically stable molecule under neutral and standard basic conditions. Its primary liability is to acidic environments. This stability profile is a key advantage in its application in peptide synthesis, allowing for flexibility in reaction conditions without significant degradation of the protected amino acid. For applications requiring exposure to harsh basic conditions for extended periods, it is recommended to conduct a preliminary stability study to quantify any potential degradation.
References
Methodological & Application
Application Notes and Protocols for Boc-Tyr(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient synthesis of peptides by assembling amino acids on a solid support. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a well-established method within SPPS, particularly advantageous for the synthesis of hydrophobic or "difficult" peptide sequences. In this strategy, the α-amino group is temporarily protected by the acid-labile Boc group, while side-chain functional groups are protected by more acid-stable groups, typically benzyl-based ethers, which are removed during the final cleavage step with a strong acid like hydrofluoric acid (HF).[1]
The phenolic hydroxyl group of tyrosine is reactive and requires protection to prevent side reactions, such as O-acylation, during peptide synthesis.[1] Nα,O-bis(tert-butyloxycarbonyl)-L-tyrosine, or Boc-Tyr(Boc)-OH, is a specialized derivative where both the α-amino and the side-chain hydroxyl groups are protected by Boc groups. This dual-protection strategy offers the advantage that the side-chain protecting group is cleaved under the same final strong acid conditions as the benzyl-based protecting groups.[1]
These application notes provide detailed protocols for the use of Boc-Tyr(Boc)-OH in SPPS, summarize key quantitative data, and illustrate relevant workflows and biological pathways.
Data Presentation
Physicochemical Properties of Boc-Tyr(Boc)-OH
| Property | Value |
| Molecular Formula | C₁₉H₂₇NO₇ |
| Molecular Weight | 381.42 g/mol [1] |
| Appearance | Solid[1] |
| CAS Number | 20866-48-2[1] |
Comparative Yields and Purity in SPPS
The choice of protecting group strategy can significantly impact the yield and purity of the synthesized peptide. The following tables provide a summary of representative data comparing the Boc and Fmoc strategies, particularly for challenging sequences.
Table 1: General Comparison of Boc vs. Fmoc SPPS for Difficult Sequences
| Parameter | Boc/Bzl Strategy | Fmoc/tBu Strategy | Notes |
| Crude Peptide Yield | Generally higher for hydrophobic and aggregation-prone peptides. | Can be lower for difficult sequences due to aggregation. | The acidic deprotection in Boc-SPPS protonates the N-terminus, disrupting secondary structures. |
| Crude Peptide Purity | Often higher for hydrophobic peptides. | Generally high for routine synthesis, but can be lower for difficult sequences. | Milder deprotection in Fmoc-SPPS can lead to fewer side reactions for standard peptides. |
Table 2: Synthesis of a Model Bioactive Peptide: Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu)
| Strategy | Protecting Group for Tyr | Overall Yield (%) | Purity (%) (Post-HPLC) |
| Boc-SPPS | Boc-Tyr(Boc)-OH | ~65-75 | >95 |
| Fmoc-SPPS | Fmoc-Tyr(tBu)-OH | ~70-80 | >97 |
Note: Yields and purities are sequence-dependent and can vary based on the specific coupling and cleavage conditions used.
Experimental Protocols
General Workflow for Boc-SPPS using Boc-Tyr(Boc)-OH
The following is a generalized workflow for a single coupling cycle of Boc-Tyr(Boc)-OH in manual Boc-SPPS.
Detailed Methodologies
1. Resin Swelling
-
Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes in the reaction vessel.[1]
-
Drain the DCM.[1]
2. Nα-Boc Deprotection
-
Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM to the resin.[1]
-
Agitate for 2 minutes and drain.[1]
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[1]
-
Drain the TFA solution.[1]
3. Washing
-
Wash the resin sequentially with DCM (3 times), Isopropanol (1 time), and DCM (3 times).[1]
4. Neutralization
-
Add a solution of 5% Diisopropylethylamine (DIEA) in DCM to the resin and agitate for 2 minutes.[1]
-
Drain and repeat the neutralization step.[1]
5. Washing
-
Wash the resin with DCM (3 times).[1]
6. Coupling of Boc-Tyr(Boc)-OH
-
In a separate vessel, dissolve Boc-Tyr(Boc)-OH (3 equivalents relative to resin loading) and a coupling agent such as HBTU (3 equivalents) in N,N-Dimethylformamide (DMF).[1]
-
Add DIEA (6 equivalents) to the solution to activate the amino acid.[1]
-
Immediately add the activated amino acid solution to the resin.[1]
-
Agitate the mixture for 1-2 hours at room temperature.[1]
-
Monitoring the Coupling Reaction: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A yellow color indicates a complete or near-complete reaction, while a blue or purple color signifies incomplete coupling, in which case the coupling step should be repeated.[1]
7. Washing
-
Once the coupling is complete, drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).[1]
This cycle of deprotection, washing, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.
8. Final Cleavage and Deprotection Caution: The final cleavage step involves the use of highly corrosive and toxic hydrofluoric acid (HF) and must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.
-
Preparation: Thoroughly dry the final peptide-resin under vacuum.
-
"Low-High" HF Procedure: A "low-high" HF procedure is commonly used to minimize side reactions.
-
Low HF Step: A mixture of HF/DMS (1:3 v/v) is used to remove more labile protecting groups.[1] React for 2 hours at 0°C.[1]
-
High HF Step: Neat anhydrous HF with scavengers like anisole or p-cresol is used for the final cleavage from the resin and removal of all side-chain protecting groups.[1] React for 1 hour at 0°C.[1]
-
-
HF Evaporation: Remove the HF by evaporation under a stream of nitrogen.[1]
-
Peptide Precipitation and Washing: Precipitate the crude peptide by adding cold diethyl ether.[1] Wash the precipitate with cold diethyl ether to remove scavengers.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Signaling Pathway and Biological Relevance
Peptides containing tyrosine residues are crucial for studying various biological processes, particularly signal transduction pathways mediated by protein tyrosine kinases. Phosphorylation of tyrosine residues on proteins creates binding sites for proteins containing Src Homology 2 (SH2) domains, initiating downstream signaling cascades that regulate cell growth, differentiation, and metabolism.
The synthesis of specific phosphotyrosine-containing peptides using Boc-Tyr(PO3Bzl2)-OH (a related derivative for phosphopeptide synthesis) is a key tool for investigating these pathways.
This diagram illustrates a simplified signal transduction pathway initiated by the phosphorylation of a receptor tyrosine kinase (RTK). The phosphorylated tyrosine (pY) residue serves as a docking site for an SH2 domain-containing protein, which in turn activates downstream signaling pathways, leading to a specific cellular response. The ability to synthesize peptides that mimic these phosphorylated docking sites is essential for studying these interactions and for the development of potential therapeutic inhibitors.
References
Application Notes and Protocols for the Coupling of Boc-Tyr(Boc)-OH using HBTU/DIEA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα,O-bis(tert-butyloxycarbonyl)-L-tyrosine (Boc-Tyr(Boc)-OH) is a specialized amino acid derivative utilized in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. The dual Boc protection on both the α-amino group and the phenolic hydroxyl group of the tyrosine side chain offers a distinct advantage in preventing side reactions, such as O-acylation, at the tyrosine residue during peptide chain elongation. However, the considerable steric hindrance presented by the two bulky Boc groups can pose a challenge to achieving high coupling efficiency, often necessitating optimized protocols and more potent activating reagents.[1]
This document provides detailed application notes and experimental protocols for the efficient coupling of Boc-Tyr(Boc)-OH using the common activating agent HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of the tertiary base DIEA (N,N-Diisopropylethylamine).
Data Presentation: Coupling Efficiency of Boc-Tyr(Boc)-OH
Obtaining precise, quantitative yields for the coupling of a single, sterically hindered amino acid like Boc-Tyr(Boc)-OH is often challenging as efficiency is highly dependent on the specific peptide sequence, resin, and reaction conditions. However, based on comparative studies and established principles of peptide chemistry, the following table summarizes the expected performance of HBTU/DIEA in relation to other common coupling reagents for this challenging coupling.
| Coupling Reagent | Typical Coupling Time | Relative Efficiency for Sterically Hindered Residues | Key Considerations |
| HBTU/DIEA | 30 - 60 minutes | Very Good | A reliable and efficient reagent for most couplings, offering a good balance of speed and performance. May require extended reaction times or double coupling for particularly difficult sequences.[1] |
| HATU/DIEA | 15 - 45 minutes | Excellent | Highly efficient and recommended for difficult couplings due to faster reaction kinetics and lower risk of racemization.[1] |
| PyBOP/DIEA | 30 - 60 minutes | Very Good | A good alternative to HBTU for sterically hindered couplings.[1] |
| DIC/HOBt | 1 - 4 hours | Good | A cost-effective option, but generally slower and may result in lower yields for sterically hindered amino acids like Boc-Tyr(Boc)-OH.[1] |
Note: The data presented is a qualitative summary collated from various sources and represents general expectations. Actual coupling efficiencies should be determined empirically for each specific synthesis.
Experimental Protocols
The following protocols are intended for manual solid-phase peptide synthesis on a pre-swollen peptide-resin with a free N-terminal amine. Reagent equivalents are based on the initial loading of the resin.
Protocol 1: Standard HBTU/DIEA Coupling of Boc-Tyr(Boc)-OH
This protocol is a robust starting point for the incorporation of Boc-Tyr(Boc)-OH.
Materials:
-
Peptide-resin with a deprotected N-terminal amine
-
Boc-Tyr(Boc)-OH
-
HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
-
Reaction vessel with agitation capabilities (e.g., shaker or bubbler)
Procedure:
-
Resin Preparation:
-
Ensure the peptide-resin is well-swollen in DMF.
-
Following Nα-Boc deprotection (e.g., with 50% TFA in DCM) and subsequent washing steps, neutralize the resin-bound amine salt by washing twice with 10% DIEA in DCM for 2 minutes each.
-
Wash the resin thoroughly with DCM (3x) and then DMF (3x) to remove excess base.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Boc-Tyr(Boc)-OH (2.0 equivalents) and HBTU (2.0 equivalents) in DMF (approximately 5 mL per gram of resin).[2]
-
Add DIEA (4.0 equivalents) to the amino acid/HBTU solution.[2] A color change to yellow or orange is typically observed and indicates activation.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 30-60 minutes.[1]
-
-
Monitoring the Coupling Reaction:
-
Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads to monitor the reaction progress.
-
A negative test (yellow beads) indicates the absence of free primary amines and a complete coupling.
-
If the ninhydrin test remains positive (blue/purple beads) after 60 minutes, proceed to Protocol 2.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.
-
Protocol 2: Double Coupling for Difficult Sequences
If the initial coupling of Boc-Tyr(Boc)-OH is incomplete, a second coupling is recommended to drive the reaction to completion.
Procedure:
-
Initial Coupling and Washing:
-
Follow steps 1 and 2 of Protocol 1.
-
After the initial coupling time, drain the reaction solution and wash the resin with DMF (3x).
-
-
Second Coupling:
-
Prepare a fresh solution of activated Boc-Tyr(Boc)-OH as described in step 2 of Protocol 1.
-
Add the fresh solution to the resin and agitate for an additional 30-60 minutes.
-
-
Monitoring and Final Washing:
-
Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling.
-
If the test is negative, proceed with the final washing steps as described in step 4 of Protocol 1.
-
If the test remains positive, consider a capping step with acetic anhydride to terminate any unreacted chains before proceeding to the next amino acid in the sequence.
-
Mandatory Visualizations
Caption: HBTU/DIEA mediated amide bond formation mechanism.
Caption: Experimental workflow for a single coupling cycle in Boc-SPPS.
References
Application Notes and Protocols for the Single Coupling Cycle of Boc-Tyr(Boc)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of Nα,O-bis(tert-butyloxycarbonyl)-L-tyrosine (Boc-Tyr(Boc)-OH) in a single coupling cycle during Boc-strategy solid-phase peptide synthesis (SPPS). Due to the steric hindrance posed by the two Boc protecting groups, this amino acid derivative requires optimized protocols to ensure efficient and complete coupling.[1]
Introduction
Solid-phase peptide synthesis (SPPS) following the Boc/Bzl strategy is a well-established method for assembling peptide chains.[2] This approach utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino group and more acid-stable protecting groups, typically benzyl-based, for the amino acid side chains.[2][3] The phenolic hydroxyl group of tyrosine must be protected to prevent side reactions during synthesis.[2] Using a second Boc group for the tyrosine side chain, as in Boc-Tyr(Boc)-OH, presents a protecting group that is removed under the same strong acid conditions as the benzyl-based groups during the final cleavage step.[2]
The primary challenge in coupling Boc-Tyr(Boc)-OH is the significant steric hindrance from the bulky Boc groups on both the α-amino group and the phenolic hydroxyl group.[1] This can impede the coupling reaction, leading to slower reaction rates and incomplete incorporation.[1] Therefore, the choice of coupling reagents and reaction conditions is critical for success.[1]
Experimental Protocols
This section details the step-by-step workflow for a single coupling cycle of Boc-Tyr(Boc)-OH to a resin-bound peptide with a free N-terminal amine. The protocol is divided into five main stages: resin preparation, Nα-Boc deprotection, neutralization, coupling, and reaction monitoring.
1. Resin Preparation (Swelling)
Proper swelling of the resin is crucial for efficient diffusion of reagents.
-
Protocol:
2. Nα-Boc Deprotection
This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.
-
Protocol:
-
Add a solution of 50% Trifluoroacetic acid (TFA) in DCM to the resin.[2][4]
-
Agitate for 1-2 minutes for a pre-wash and drain.[4]
-
Add a fresh solution of 50% TFA in DCM and agitate for 15-30 minutes to ensure complete deprotection.[2][4]
-
Drain the TFA solution.
-
Wash the resin sequentially with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x) to remove residual TFA.[2][5]
-
3. Neutralization
The N-terminal ammonium salt formed during deprotection is neutralized to the free amine to enable the subsequent coupling reaction.
-
Protocol:
4. Coupling of Boc-Tyr(Boc)-OH
This is the core step where the protected tyrosine is added to the peptide chain. Due to the steric hindrance of Boc-Tyr(Boc)-OH, potent coupling reagents are recommended.[1] Protocols for three commonly used coupling reagents are provided below.
-
Protocol 1: Using HATU
-
Protocol 2: Using HBTU
-
Protocol 3: Using DIC/HOBt
5. Monitoring the Coupling Reaction
It is essential to monitor the reaction to ensure it has gone to completion.
-
Protocol:
-
Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines.[1][2]
-
A negative Kaiser test (yellow beads) indicates that the coupling is complete.[1]
-
If the Kaiser test is positive, a second coupling (recoupling) with fresh reagents may be necessary.[1]
-
Once the coupling is complete, wash the resin with DMF (3x) and DCM (3x).[1]
-
Data Presentation
The choice of coupling reagent significantly impacts the efficiency and duration of the coupling step for sterically hindered amino acids like Boc-Tyr(Boc)-OH. The following table summarizes the performance of commonly used coupling reagents.
| Coupling Reagent | Typical Coupling Time | Relative Efficiency | Risk of Racemization | Key Considerations |
| HATU | 15 - 45 minutes[1] | Excellent[1] | Very Low[1] | Highly efficient and recommended for difficult couplings.[1] |
| HBTU | 30 - 60 minutes[1] | Very Good[1] | Low[1] | A reliable and faster alternative to DIC/HOBt for most couplings.[1] |
| PyBOP | 30 - 60 minutes[1] | Very Good[1] | Low[1] | Good for sterically hindered couplings.[1] |
| DIC/HOBt | 1 - 4 hours[1] | Good[1] | Low to Moderate[1] | Cost-effective but may require longer reaction times.[1] |
Mandatory Visualizations
Caption: Workflow for a single coupling cycle of Boc-Tyr(Boc)-OH.
Caption: Chemical activation and coupling pathway for Boc-Tyr(Boc)-OH.
References
Application Notes and Protocols for the Incorporation of Boc-Tyr(Boc)-OH in Bioactive Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα,O-bis(tert-butyloxycarbonyl)-L-tyrosine, commonly referred to as Boc-Tyr(Boc)-OH, is a crucial building block in the synthesis of bioactive peptides, particularly within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) solid-phase peptide synthesis (SPPS) strategy.[1][2] The protection of both the α-amino group and the phenolic hydroxyl group of the tyrosine side chain with the acid-labile Boc group offers distinct advantages in preventing undesirable side reactions, such as O-acylation, during peptide chain elongation.[3][4] This document provides detailed application notes, experimental protocols, and quantitative data for the successful incorporation of Boc-Tyr(Boc)-OH into bioactive peptides.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Boc-Tyr(Boc)-OH is essential for its proper handling, storage, and use in peptide synthesis.
| Property | Value |
| Chemical Formula | C₁₉H₂₇NO₇ |
| Molecular Weight | 381.42 g/mol [1][4] |
| Appearance | White to off-white powder or solid[1][4] |
| Solubility | Soluble in DMF, DCM, and Chloroform[1] |
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc)[1] |
| Side-Chain Protecting Group | tert-butyloxycarbonyl (Boc)[1] |
Applications in Bioactive Peptide Synthesis
The unique characteristics of Boc-Tyr(Boc)-OH make it a valuable reagent in various research and development fields:
-
Peptide Synthesis: It serves as a fundamental building block for peptides where protecting the tyrosine hydroxyl group is critical to avoid side reactions.[3]
-
Drug Development: Boc-Tyr(Boc)-OH is instrumental in synthesizing peptide-based therapeutics. The protected tyrosine can be a key component of prodrugs, aiming to enhance bioavailability and therapeutic efficacy.[3]
-
Bioconjugation: This derivative is utilized in bioconjugation techniques to attach peptides to other molecules like drugs or imaging agents for targeted therapies and diagnostics.[3]
-
Enzyme Inhibitors: The synthesis of specific enzyme inhibitors often relies on the controlled incorporation of protected tyrosine residues.[3]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using Boc-Tyr(Boc)-OH
The following protocols outline the key steps for incorporating Boc-Tyr(Boc)-OH into a peptide chain using manual Boc-SPPS.
1. Resin Preparation and First Amino Acid Attachment (Example with Merrifield Resin)
The initial step involves attaching the C-terminal amino acid to the solid support.
| Step | Reagents and Conditions | Purpose |
| Resin Swelling | Merrifield resin, Dichloromethane (DCM), 1 hour | To allow reagents to access the reactive sites on the resin. |
| Cesium Salt Preparation | Boc-amino acid (1.2 eq.), Methanol (MeOH), 20% aq. Cs₂CO₃ (to pH 7.0), N,N-Dimethylformamide (DMF) | To form the cesium salt of the first amino acid for efficient esterification to the resin.[1] |
| Attachment Reaction | Swollen resin, Boc-amino acid cesium salt in DMF, 50°C, 12-24 hours | To covalently link the first amino acid to the resin.[1] |
| Washing | DMF (3x), 1:1 DMF/water (3x), DMF (3x), DCM (3x), MeOH (3x) | To remove excess reagents and byproducts.[1] |
| Capping (Optional) | 1 M Diisopropylethylamine (DIEA) in DMF, 30 minutes | To block any unreacted chloromethyl sites on the resin.[1] |
2. Peptide Chain Elongation: A Single Coupling Cycle for Boc-Tyr(Boc)-OH
This cycle of deprotection, neutralization, and coupling is repeated for each amino acid in the sequence.
| Step | Reagents and Conditions | Purpose |
| Nα-Boc Deprotection | 50% Trifluoroacetic acid (TFA) in DCM (v/v), 2 min then 20-30 min | To remove the temporary Nα-Boc protecting group, exposing the free amine for the next coupling reaction.[2][4] |
| Washing | DCM (3x), Isopropanol (1x), DCM (3x) | To remove TFA and byproducts.[4] |
| Neutralization | 5-10% DIEA in DCM (v/v), 2 min (repeat twice) | To neutralize the protonated amine, preparing it for nucleophilic attack.[2][4] |
| Washing | DCM (3x) | To remove excess DIEA.[4] |
| Coupling of Boc-Tyr(Boc)-OH | Boc-Tyr(Boc)-OH (3 eq.), Coupling agent (e.g., HBTU, 3 eq.), DIEA (6 eq.) in DMF, 1-2 hours | To form the peptide bond between the activated Boc-Tyr(Boc)-OH and the free amine on the resin.[4] |
| Monitoring | Kaiser test | To check for the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[2] |
| Washing | DMF (3x), DCM (3x) | To remove excess reagents and byproducts.[2] |
3. Final Cleavage and Deprotection
This final step cleaves the synthesized peptide from the resin and removes all side-chain protecting groups.
| Method | Reagents and Conditions | Purpose |
| High HF Cleavage | Anhydrous Hydrogen Fluoride (HF), Anisole or p-cresol (scavenger), 0°C, 60 minutes | To cleave the peptide from the resin and remove all acid-labile protecting groups, including the side-chain Boc group of tyrosine.[1] |
| "Low-High" HF Cleavage | Low HF: HF/DMS (1:3 v/v), 2 hours at 0°C. High HF: Neat anhydrous HF with scavengers, 1 hour at 0°C | A two-step procedure to minimize side reactions, especially for peptides with sensitive residues.[4] |
| TFA Cleavage Cocktail | TFA (9.0 mL), Thioanisole (0.5 mL), Ethanedithiol (EDT) (0.25 mL), Anisole (0.25 mL), 2-4 hours at room temperature | An alternative to HF for cleaving the peptide and removing protecting groups. Scavengers are crucial to prevent side reactions.[3] |
Peptide Work-up:
-
Following cleavage, the resin is filtered off.
-
The peptide is precipitated from the filtrate by adding a large volume of cold diethyl ether.[1][3]
-
The crude peptide is collected by centrifugation or filtration.[1][3]
-
The peptide pellet is washed with cold diethyl ether and dried under vacuum.[1][3]
-
The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data and Reagent Selection
The efficiency of the coupling reaction is critical for the overall success of peptide synthesis. The choice of coupling reagent is particularly important when dealing with sterically hindered amino acids like Boc-Tyr(Boc)-OH.[5]
| Coupling Reagent Class | Examples | Relative Efficiency | Typical Coupling Time | Key Considerations |
| Carbodiimides | DIC/HOBt | Good | 1 - 4 hours | Cost-effective and widely used. The addition of HOBt is crucial to suppress racemization.[6] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | Very Good to Excellent | 15 - 60 minutes | Highly efficient and fast, especially for sterically hindered couplings. HATU is often considered superior in speed and reducing side reactions.[5][7] |
| Phosphonium Salts | PyBOP, PyAOP | High to Very High | 30 - 60 minutes | Very effective for challenging couplings, including N-methylated amino acids.[5][7] |
Potential Side Reactions and Mitigation
The primary side reaction concerning tyrosine during Boc-SPPS is the alkylation of the phenolic ring.[1] During the final acid cleavage step, the cleavage of the Boc protecting groups generates reactive tert-butyl cations.[2] These carbocations can reattach to the electron-rich aromatic ring of tyrosine.
Mitigation Strategy:
-
Use of Scavengers: The addition of scavengers to the cleavage cocktail is essential. Common scavengers include anisole, p-cresol, thioanisole, and ethanedithiol (EDT), which act by quenching the reactive carbocations.[1][2][3]
Visualizations
Signaling Pathway: Generic Receptor Tyrosine Kinase (RTK) Pathway
Caption: Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway.
Experimental Workflow: Boc Solid-Phase Peptide Synthesis (SPPS)
References
The Strategic Application of Boc-Tyr(Boc)-OH in the Synthesis of Opioid Peptide Analogs
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of potent and selective opioid peptide analogs is a cornerstone of modern analgesic drug development. The N-terminal tyrosine residue is a critical pharmacophoric element, essential for the morphine-like biological activity of endogenous opioid peptides such as enkephalins and endorphins.[1][2] Its phenolic hydroxyl group and amino terminus are paramount for receptor binding and activation.[2] To ensure the successful synthesis of these analogs via solid-phase peptide synthesis (SPPS), appropriate protection of the reactive α-amino and side-chain functional groups is crucial. N,O-bis(tert-butoxycarbonyl)-L-tyrosine, or Boc-Tyr(Boc)-OH, is a specialized amino acid derivative where both the α-amino group and the phenolic hydroxyl group of the tyrosine side chain are protected by the acid-labile tert-butoxycarbonyl (Boc) group.[3] This dual-protection strategy offers distinct advantages in specific synthetic contexts, particularly in preventing undesirable side reactions at the tyrosine side chain, such as O-acylation, during coupling steps.[3]
These application notes provide a comprehensive overview of the use of Boc-Tyr(Boc)-OH in the synthesis of opioid peptide analogs, offering detailed protocols for its incorporation into a target peptide sequence using Boc-based SPPS.
Physicochemical Properties of Boc-Tyr(Boc)-OH
A summary of the key physicochemical properties of Boc-Tyr(Boc)-OH is presented in the table below for quick reference.
| Property | Value |
| Molecular Formula | C₁₉H₂₇NO₇ |
| Molecular Weight | 381.4 g/mol [4] |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), Chloroform, Ethyl Acetate, and DMSO. Insoluble in water. |
| Storage | 2-8°C |
Experimental Protocols: Boc-Based Solid-Phase Peptide Synthesis (SPPS) of a Model Opioid Peptide Analog
The following protocol outlines the manual synthesis of a model pentapeptide opioid analog, Tyr-Gly-Gly-Phe-Leu (Leu-enkephalin), on a Merrifield resin, utilizing Boc-Tyr(Boc)-OH for the incorporation of the N-terminal tyrosine residue.
Materials
-
Merrifield resin (100-200 mesh, 1% DVB)
-
Boc-Leu-OH
-
Boc-Phe-OH
-
Boc-Gly-OH
-
Boc-Tyr(Boc)-OH
-
Dichloromethane (DCM), peptide synthesis grade
-
Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine (for Fmoc-SPPS, if comparing)
-
Cleavage Cocktail (e.g., HF/anisole or a TFA-based cocktail)
-
Cold diethyl ether
-
Kaiser test solutions
Protocol 1: Resin Preparation and First Amino Acid Coupling
-
Resin Swelling: Swell the Merrifield resin in DCM in a reaction vessel for at least 30 minutes.[5]
-
First Amino Acid Attachment:
-
Dissolve Boc-Leu-OH (3 equivalents relative to resin substitution) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DCC or DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 10-15 minutes at 0°C.
-
Add the activated amino acid solution to the swollen resin.
-
Shake the reaction vessel for 2-4 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x), then dry under vacuum.
-
Experimental Workflow for a Single Amino Acid Coupling Cycle in Boc-SPPS
Caption: General workflow for a single amino acid coupling cycle in Boc-SPPS.
Protocol 2: Peptide Chain Elongation
This cycle is repeated for each subsequent amino acid (Boc-Phe-OH, Boc-Gly-OH, Boc-Gly-OH, and finally Boc-Tyr(Boc)-OH).
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Add a solution of 25-50% TFA in DCM to the resin and agitate for 30 minutes to remove the Boc protecting group.[1]
-
Wash the resin with DCM (3x).
-
-
Neutralization:
-
Wash the resin with DMF (3x).
-
Add a solution of 10% DIEA in DMF and agitate for 5-10 minutes. Repeat this step.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Coupling of the Next Amino Acid:
-
Pre-activate the next Boc-protected amino acid (3 eq.), including Boc-Tyr(Boc)-OH for the final coupling step, with DCC/HOBt or DIC/HOBt as described in Protocol 1.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Monitor the coupling reaction with the Kaiser test.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).
-
Protocol 3: Cleavage and Deprotection
-
Drying: After the final coupling and washing steps, dry the peptide-resin thoroughly under vacuum.
-
Cleavage:
-
Treat the dried peptide-resin with a cleavage cocktail. For a peptide containing Tyr, a common cocktail is HF with anisole as a scavenger, performed at 0°C for 1 hour.[1] Alternatively, a less hazardous TFA-based cleavage cocktail can be used, although the efficiency of removing the Boc group from the tyrosine side chain should be verified.
-
The cleavage reaction removes the peptide from the resin and simultaneously cleaves the Boc protecting groups from the N-terminus and the tyrosine side chain.
-
-
Peptide Precipitation and Washing:
-
Precipitate the cleaved peptide by adding cold diethyl ether.
-
Wash the crude peptide precipitate with cold diethyl ether to remove scavengers and other non-peptidic byproducts.
-
Protocol 4: Purification and Characterization
-
Purification: Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using analytical HPLC and mass spectrometry.
Quantitative Data Summary
The following table summarizes key quantitative parameters for a typical Boc-SPPS of an opioid peptide analog.
| Parameter | Typical Value/Range | Notes |
| Resin Substitution Level | 0.4 - 0.8 mmol/g | Lower substitution levels can be beneficial for longer or more complex peptides. |
| Boc-Amino Acid Excess | 2.5 - 3.0 equivalents | An excess of the amino acid and coupling reagents helps drive the reaction to completion. |
| Coupling Time (Standard Amino Acids) | 1 - 2 hours | Monitored by the Kaiser test for the presence of primary amines. |
| Coupling Time (Boc-Tyr(Boc)-OH) | 2 - 4 hours | May require longer coupling times or double coupling due to potential steric hindrance. |
| Coupling Efficiency | > 99% | Essential for the synthesis of high-purity peptides. |
| TFA Concentration in DCM for Deprotection | 25 - 50% (v/v) | Standard condition for Boc removal. |
| Final Peptide Yield (Crude) | 70 - 90% | Dependent on the peptide sequence and synthesis efficiency. |
| Final Peptide Purity (after HPLC) | > 95% | Target purity for biological assays. |
Opioid Receptor Signaling Pathway
Opioid peptides exert their analgesic effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of an opioid peptide analog, synthesized using Boc-Tyr(Boc)-OH, to an opioid receptor (e.g., the μ-opioid receptor) initiates a downstream signaling cascade.
Caption: Simplified G-protein coupled opioid receptor signaling pathway.
Conclusion
Boc-Tyr(Boc)-OH is a valuable reagent for the synthesis of opioid peptide analogs where complete protection of the tyrosine side chain is desired to prevent side reactions. The protocols outlined in these application notes provide a robust framework for the successful incorporation of this specialized amino acid into a target peptide sequence using Boc-based solid-phase peptide synthesis. Careful execution of the coupling, deprotection, and cleavage steps is essential for achieving high yields and purity of the final bioactive peptide. The ability to reliably synthesize these analogs is critical for advancing research and development in the field of pain management.
References
Application Notes and Protocols for Boc Deprotection with Trifluoroacetic Acid (TFA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in the construction of peptides and other complex pharmaceutical compounds. Its broad stability and the ease of its removal under acidic conditions make it a valuable tool for chemists.[1] Trifluoroacetic acid (TFA) is the most common reagent for the cleavage of the Boc group, offering a reliable and efficient deprotection method.[1] This document provides detailed experimental conditions, protocols, and troubleshooting for the successful removal of the Boc protecting group using TFA.
Reaction Mechanism
The deprotection of a Boc-protected amine with TFA proceeds via an acid-catalyzed hydrolysis mechanism. The process begins with the protonation of the carbonyl oxygen of the Boc group by TFA. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is inherently unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide.[1][2] The liberated amine is then protonated by the excess TFA to form the corresponding trifluoroacetate salt.[1]
Experimental Conditions
The optimal conditions for Boc deprotection can vary depending on the specific substrate. The following table summarizes typical experimental parameters.
| Parameter | Range | Typical Value(s) | Notes |
| TFA Concentration | 20% - 100% (v/v) | 25%, 50% in DCM | For acid-sensitive substrates, lower concentrations are recommended.[1][3][4] |
| Solvent | Dichloromethane (DCM), Chloroform, Neat TFA | Anhydrous DCM | DCM is the most common solvent.[1][5] |
| Temperature | 0 °C to Room Temperature | 0 °C to RT | The reaction is typically started at 0°C and then allowed to warm to room temperature.[1][6] |
| Reaction Time | 30 min - 18 h | 1 - 4 hours | Reaction progress should be monitored by TLC or LC-MS.[1][3][4] |
| Substrate Concentration | 0.1 - 0.5 M | 0.1 M | A typical concentration range for the Boc-protected amine in the solvent.[1] |
The Role of Scavengers
A significant challenge during Boc deprotection is the formation of the reactive tert-butyl cation.[7][8] This electrophile can alkylate nucleophilic residues within the substrate, leading to undesired side products.[7][8] Amino acid residues with nucleophilic side chains, such as Tryptophan, Methionine, Cysteine, and Tyrosine, are particularly susceptible to this side reaction.[7][8] To prevent this, scavengers are added to the reaction mixture to trap the tert-butyl cation.[7][8]
| Scavenger | Purpose | Typical Scavenger Cocktail |
| Triisopropylsilane (TIS) | General purpose carbocation scavenger. | TFA/TIS/H₂O (95:2.5:2.5 v/v/v)[7][9] |
| Triethylsilane (TES) | Carbocation scavenger. | TFA/TES/H₂O (90:5:5 v/v/w)[7][8] |
| Ethanedithiol (EDT) | Protects Cysteine residues.[7] | Included in cocktails for Cys-containing peptides. |
| Thioanisole | Protects Tryptophan and Methionine. | Often used in combination with other scavengers. |
| Phenol | Protects Tyrosine residues. | Can be part of a scavenger mixture.[9] |
Detailed Experimental Protocols
Safety Note: Trifluoroacetic acid is a strong, corrosive acid. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]
This protocol is suitable for substrates that are not sensitive to tert-butylation.
-
Dissolution: Dissolve the Boc-protected amine in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask equipped with a magnetic stir bar.[1]
-
Addition of TFA: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) dropwise to the stirred solution. A common concentration is 20-50% (v/v) of TFA in DCM.[1][4]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.[1]
-
Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Be cautious of CO₂ evolution, which can cause pressure buildup.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude deprotected amine.[1]
-
This protocol is recommended for substrates containing sensitive residues like Trp, Met, Cys, or Tyr.
-
Dissolution: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM).[8]
-
Addition of Scavengers: Add the appropriate scavenger or scavenger cocktail to the solution. For example, add 10-20 equivalents of triethylsilane.[8]
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[8]
-
Reaction: Stir the reaction at room temperature and monitor its completion by TLC or LC-MS.[8]
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can then be purified by methods such as precipitation from cold ether or chromatography.[7]
-
Experimental Workflow
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | - Insufficient concentration or equivalents of acid.[7] - Insufficient reaction time or temperature.[7][8] - Steric hindrance around the Boc-protected amine.[7][8] | - Increase the concentration of TFA or use a stronger acid like 4M HCl in dioxane.[7][8] - Increase the reaction time or temperature, but be mindful of potential side product formation.[7][8] - For sterically hindered substrates, more forcing conditions may be necessary.[7][8] |
| Side Product Formation | - Alkylation of nucleophilic residues by the tert-butyl cation.[7][8] | - Add appropriate scavengers to the reaction mixture to trap the tert-butyl cation.[7][8] |
| Difficult Work-up | - The TFA salt of the product may be an oil or difficult to crystallize.[4][10] - The product may be water-soluble. | - Try precipitating the product from a non-polar solvent like cold diethyl ether. - For water-soluble products, consider using an ion-exchange resin for purification.[11][12] |
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
Application Notes and Protocols for Final Cleavage and Deprotection of Peptides Synthesized with Boc-Tyr(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα,O-bis(tert-butyloxycarbonyl)-L-tyrosine (Boc-Tyr(Boc)-OH) is a specialized amino acid derivative employed in solid-phase peptide synthesis (SPPS) utilizing the Boc/Bzl protection strategy.[1] The use of a Boc group for the temporary protection of the phenolic hydroxyl side-chain of tyrosine, in addition to the standard Nα-Boc protection, offers advantages in specific synthetic contexts.[1][2] Both the Nα-Boc and the side-chain Boc groups are removed during the final strong acid cleavage step.[1] This protocol details the final cleavage and deprotection of a peptide synthesized using Boc-Tyr(Boc)-OH from the solid support.
The final cleavage is a critical step that simultaneously removes the peptide from the resin and cleaves the side-chain protecting groups.[1] For peptides containing Boc-Tyr(Boc)-OH, this process is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA).[3][4] However, the acid-mediated removal of the tert-butyl protecting groups generates reactive tert-butyl cations.[3][4] These electrophiles can lead to unwanted side reactions, primarily C-alkylation of the electron-rich aromatic ring of the newly deprotected tyrosine residue, resulting in a +56 Da adduct.[3] To mitigate this and other potential side reactions, a carefully formulated cleavage cocktail containing scavengers is essential.[1][3]
Potential Side Reactions
During the final acidolytic cleavage, two primary side reactions can occur with tyrosine residues:
-
C-alkylation: The generated tert-butyl cations can attack the aromatic ring of tyrosine, leading to the formation of 3-tert-butyl-tyrosine.[3] This side reaction can be minimized by the addition of scavengers to the cleavage cocktail that effectively "trap" the carbocations.[3]
-
Fries-type Rearrangement: The Boc group on the phenolic oxygen can migrate to the aromatic ring of the tyrosine side chain, resulting in an acylated tyrosine derivative.[3] This intramolecular rearrangement is catalyzed by strong acids. While there is no mass change, it results in an isomeric impurity.[3]
Cleavage Cocktail Composition
The selection of an appropriate cleavage cocktail is crucial for obtaining a high yield of the desired peptide with minimal impurities. The most common approach involves a high concentration of TFA to effect cleavage, combined with a variety of scavengers to quench reactive cationic species.
| Component | Purpose | Typical Concentration (v/v) | Reference |
| Trifluoroacetic Acid (TFA) | Strong acid for cleavage of the peptide from the resin and removal of Boc and other acid-labile protecting groups. | 90-95% | [2][3][5] |
| Triisopropylsilane (TIS) | An effective scavenger for trapping tert-butyl cations, thus preventing C-alkylation of tyrosine. | 2.5-5% | [3][5][6] |
| Water | Aids in the hydrolysis of the Boc group and can act as a scavenger. | 2.5-5% | [5][6] |
| Thioanisole | Scavenger used to protect tyrosine from re-attachment of cleaved groups. | 5% | [1][2] |
| 1,2-Ethanedithiol (EDT) | A scavenger particularly effective for protecting tryptophan residues, but also useful in combination with other scavengers. | 2.5% | [2][4] |
Experimental Protocols
Protocol 1: Standard TFA-Mediated Cleavage and Deprotection
This protocol is suitable for most peptides containing Boc-Tyr(Boc)-OH.
Materials:
-
Peptide-resin (dried under vacuum)
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)[3][5]
-
Dichloromethane (DCM)[3]
-
Centrifuge
-
Nitrogen gas or vacuum desiccator
Procedure:
-
Resin Preparation: Ensure the peptide-resin is thoroughly dried under vacuum for at least 30 minutes to remove residual solvents.[8]
-
Cleavage Reaction:
-
Peptide Precipitation:
-
Filter the resin from the cleavage mixture and collect the filtrate into a clean tube.[8]
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.[8]
-
Add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether with gentle stirring to precipitate the crude peptide.[6][8]
-
-
Isolation and Washing:
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[6]
Protocol 2: Post-Cleavage Work-up and Purification
Materials:
-
Crude, dried peptide
-
Aqueous acetonitrile (ACN) or dimethyl sulfoxide (DMSO) for dissolution
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column[7]
-
Mobile Phase A: 0.1% TFA in water[7]
-
Mobile Phase B: 0.1% TFA in acetonitrile[7]
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent. If solubility in aqueous solutions is poor due to the hydrophobicity imparted by the Boc groups, a small amount of DMSO or DMF can be used for initial dissolution before dilution with the HPLC mobile phase.[8]
-
Analytical HPLC: Analyze the purity of the crude peptide using analytical RP-HPLC. A typical gradient is 5% to 95% Mobile Phase B over 30 minutes.[3] Monitor the elution at 220 nm and 280 nm.[3]
-
Preparative HPLC: Purify the crude peptide using preparative RP-HPLC with an appropriate gradient based on the analytical results. Collect fractions corresponding to the desired peptide peak.
-
TFA Salt Exchange (Optional): If the TFA counter-ion is not desired, it can be exchanged for another, such as acetate or hydrochloride.[7]
-
Acetate Exchange: Dissolve the purified peptide in water and pass it through a column of a strong anion exchange resin pre-equilibrated with a sodium acetate solution. Elute the peptide with water and lyophilize.[7]
-
Hydrochloride Exchange: Dissolve the peptide in 100 mM HCl, let it stand for 1 minute, freeze, and lyophilize.[7]
-
-
Lyophilization: Lyophilize the purified peptide fractions to obtain a dry, fluffy powder.
Data Presentation
The following table summarizes common cleavage cocktails used for peptides. While specific data for Boc-Tyr(Boc)-OH is not always detailed, these cocktails are generally applicable, with the understanding that scavengers are crucial.
| Cleavage Cocktail (v/v/v) | Target Residues/Purpose | Expected Purity | Notes |
| 95% TFA / 2.5% H₂O / 2.5% TIS | General purpose, effective for scavenging tert-butyl cations.[3][5] | High | A standard and widely used cocktail for routine peptide cleavage.[6] |
| 92.5% TFA / 2.5% H₂O / 2.5% TIS / 2.5% EDT | For peptides also containing Tryptophan.[6] | High | EDT is highly effective at preventing indole ring alkylation.[6] |
| 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | "Reagent K" for complex peptides with multiple sensitive residues.[9] | High | A more robust cocktail, but some components have a strong odor.[10] |
Mandatory Visualization
Caption: Workflow for the final cleavage and deprotection of peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Application of Boc-Tyr(Boc)-OH in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα,O-bis(tert-butyloxycarbonyl)-L-tyrosine, commonly known as Boc-Tyr(Boc)-OH, is a specialized amino acid derivative crucial for solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy.[1][2] In this derivative, both the α-amino group and the phenolic hydroxyl group of the tyrosine side chain are protected by the acid-labile Boc group. This dual protection offers a distinct advantage in specific synthetic contexts, primarily by preventing undesired side reactions at the tyrosine hydroxyl group, such as O-acylation, during peptide chain elongation.[3]
The tyrosine residue, with its phenolic side chain, is a critical component of many biologically active peptides, playing a key role in receptor binding, signaling, and overall peptide conformation. Consequently, the modification of the tyrosine residue is a cornerstone of structure-activity relationship (SAR) studies aimed at developing novel peptide-based therapeutics with improved potency, selectivity, and pharmacokinetic properties. The use of Boc-Tyr(Boc)-OH provides a robust method for the initial synthesis of the parent peptide, which can then be systematically modified to explore the functional significance of the tyrosine moiety.
This document provides detailed application notes and protocols for the use of Boc-Tyr(Boc)-OH in SAR studies, including a representative case study, experimental methodologies, and data presentation.
Case Study: SAR of a Tyr-Containing Opioid Peptide Analog
To illustrate the application of Boc-Tyr(Boc)-OH in an SAR study, we will consider a hypothetical investigation of a pentapeptide opioid analog with the sequence Tyr-Gly-Gly-Phe-Met (Met-Enkephalin). The N-terminal tyrosine is known to be crucial for its opioid activity.[4] An SAR study would involve synthesizing analogs with modifications at the Tyr¹ position to probe the importance of the phenolic hydroxyl group and the aromatic ring for receptor binding and activation. Boc-Tyr(Boc)-OH would be used for the incorporation of the native tyrosine in the parent compound.
Data Presentation
The following table summarizes the binding affinities of a series of synthesized analogs for the µ-opioid receptor (MOR).
| Compound ID | Sequence Modification (at Tyr¹) | Ki (nM) for MOR |
| 1 | Tyr (Parent Peptide) | 1.5 |
| 2 | Phe | 25.0 |
| 3 | Ala | > 10,000 |
| 4 | D-Tyr | 5.2 |
| 5 | Tyr(Me) | 3.8 |
This data is representative and for illustrative purposes.
Interpretation of SAR Data:
-
Compound 2 vs. 1: The significant decrease in affinity upon replacing Tyr with Phe suggests a critical role for the phenolic hydroxyl group in receptor binding.
-
Compound 3 vs. 1: The dramatic loss of activity when Tyr is replaced with Ala highlights the essential contribution of the aromatic side chain.
-
Compound 4 vs. 1: The retention of high affinity with the D-Tyr analog suggests that while the stereochemistry at the α-carbon influences binding, the overall pharmacophore can still be accommodated by the receptor. The introduction of D-amino acids can also enhance proteolytic stability.[5]
-
Compound 5 vs. 1: The slight decrease in affinity with a methylated hydroxyl group indicates that while a hydrogen bond donor may be preferred, a hydrogen bond acceptor or a bulkier group at this position is tolerated.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Tyr-Containing Peptides using Boc-Tyr(Boc)-OH
This protocol outlines the manual solid-phase synthesis of the parent peptide (Tyr-Gly-Gly-Phe-Met) on a Merrifield resin using the Boc/Bzl strategy.
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
Boc-Met-OH, Boc-Phe-OH, Boc-Gly-OH, Boc-Tyr(Boc)-OH
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole or p-cresol (scavenger)
-
Cold diethyl ether
Procedure:
-
Attachment of the First Amino Acid (Boc-Met-OH) to Merrifield Resin:
-
Prepare the cesium salt of Boc-Met-OH by neutralizing it with an aqueous solution of Cs₂CO₃ and then lyophilizing.
-
Swell the Merrifield resin in DCM for 1 hour.
-
Dissolve the Boc-Met-cesium salt in DMF and add it to the swollen resin.
-
Agitate the mixture at 50°C for 12-24 hours.
-
Wash the resin sequentially with DMF, 1:1 DMF/water, DMF, and DCM.
-
Cap any unreacted chloromethyl sites with a solution of 1 M DIEA in DMF.
-
-
Peptide Chain Elongation (One Cycle for Boc-Phe-OH):
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash with DCM, isopropanol, and then DCM again.
-
Neutralization: Neutralize the resin with 10% DIEA in DCM. Wash with DCM.
-
Coupling:
-
Pre-activate Boc-Phe-OH (2 equivalents) with DIC (2 equivalents) and HOBt (2 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitor the coupling completion using a Kaiser test.
-
-
Wash the resin with DMF and DCM.
-
-
Repeat Step 2 for the coupling of two successive Boc-Gly-OH residues and finally Boc-Tyr(Boc)-OH.
-
Final Cleavage and Deprotection:
-
Dry the fully assembled peptide-resin under vacuum.
-
Place the dried resin in an HF cleavage apparatus with a scavenger (e.g., anisole).
-
Slowly distill anhydrous HF into the reaction vessel at -5°C to 0°C.
-
Stir the mixture at 0°C for 60 minutes.
-
Evaporate the HF under vacuum.
-
Precipitate the crude peptide by adding the residue to cold diethyl ether.
-
Collect the peptide by filtration or centrifugation, wash with cold ether, and dry under vacuum.
-
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide.
-
Protocol 2: µ-Opioid Receptor (MOR) Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of the synthesized peptide analogs.
Materials:
-
Cell membranes prepared from cells stably expressing the human µ-opioid receptor (hMOR).
-
[³H]DAMGO (a radiolabeled MOR agonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Synthesized peptide analogs.
-
Naloxone (for determining non-specific binding).
-
Scintillation cocktail and vials.
-
Microplate harvester and scintillation counter.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add assay buffer, cell membranes, and [³H]DAMGO at a concentration near its Kd.
-
Add increasing concentrations of the synthesized peptide analogs (competitor ligands) to different wells.
-
For total binding, add only buffer, membranes, and radioligand.
-
For non-specific binding, add a high concentration of naloxone.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a microplate harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Caption: Experimental workflow for SAR studies using Boc-Tyr(Boc)-OH.
References
- 1. Solid phase synthesis of a fully active analogue of cholecystokinin using the acid-stable Boc-Phe (p-CH2) SO3H as a substitute for Boc-Tyr(SO3H) in CCK8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Structure-activity studies on neurobehavioral effects of bombesin (BB) and gastrin releasing peptide (GRP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
troubleshooting premature deprotection of tyrosine side chain
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering premature deprotection of the tyrosine side chain during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature tyrosine side chain deprotection?
Premature deprotection of the tyrosine side chain is primarily an issue in Boc/Bzl solid-phase peptide synthesis (SPPS). The repetitive acid treatments required to remove the Nα-Boc group can also partially cleave the side-chain protecting group.[1] In Fmoc/tBu-based strategies, the tert-butyl (tBu) protecting group on tyrosine is generally stable to the basic conditions used for Fmoc removal.[1][2] However, issues can arise during the final trifluoroacetic acid (TFA)-mediated cleavage step if not properly controlled.[3]
Key causes include:
-
Acid Lability of the Protecting Group: In Boc-SPPS, protecting groups like Benzyl (Bzl) are inherently unstable under the repeated acidic conditions used for Nα-Boc deprotection.[1]
-
Generation of Reactive Cations: During final TFA cleavage, protecting groups like tert-butyl (tBu) are removed, generating reactive tert-butyl cations.[3][4] These carbocations can re-attach to the deprotected tyrosine's phenolic ring, causing alkylation.[3][4]
Q2: What are the visible signs of a problem with my tyrosine residue during synthesis?
Identifying issues early can save significant time and resources. Key indicators include:
-
Unexpected HPLC Peaks: The appearance of new, unexpected peaks in the HPLC chromatogram of the crude peptide is a primary indicator.
-
Mass Spectrometry Analysis: Detection of masses corresponding to undesired modifications. A mass increase of +56 Da suggests tert-butylation of a residue, while a +90 Da increase can indicate benzylation of the tyrosine residue.[4][5]
-
Acylation: If premature deprotection occurs during chain elongation, the newly exposed hydroxyl group on tyrosine can be acylated in the next coupling step, leading to branched peptides.[1]
Q3: How do scavengers work and which ones should I use for tyrosine?
Scavengers are nucleophilic reagents added to the cleavage cocktail that "trap" or "quench" reactive carbocations generated during deprotection.[3][4] By reacting with these cations faster than the amino acid side chains, they prevent unwanted modifications of sensitive residues like tyrosine, tryptophan, and methionine.[3]
For peptides containing tyrosine, especially when using tBu protection, a combination of scavengers is highly effective.[3]
-
Triisopropylsilane (TIS): A very efficient scavenger for trapping tert-butyl cations.[3]
-
Water (H₂O): Acts as a scavenger by hydrating the tBu cation.[3]
-
Thioanisole: Protects against re-attachment of cations and is effective for scavenging benzyl cations.[3][5]
-
Phenol: The aromatic ring of phenol can be alkylated by carbocations, thus protecting the tyrosine residue.[3][5]
Q4: Can my choice of Nα-protecting group strategy (Fmoc vs. Boc) affect tyrosine side-chain stability?
Yes, the choice between Fmoc and Boc strategies is critical and dictates the conditions the side-chain protecting group must endure.[2]
-
Fmoc/tBu Strategy: This is the most common approach.[6] The Fmoc group is removed with a mild base (e.g., piperidine), which the Tyr(tBu) side chain tolerates well.[7] Problems are generally confined to the final, strong acid (TFA) cleavage step, where scavengers are essential.[3]
-
Boc/Bzl Strategy: This strategy uses strong acid (e.g., 50% TFA) for Nα-Boc deprotection in every cycle.[2] This repeated acid exposure can prematurely deprotect the Tyr(Bzl) side chain, making this strategy less suitable for long peptides unless more acid-stable protecting groups are used.[1][8]
Troubleshooting Guide
This section addresses specific issues you may encounter and provides actionable solutions.
| Symptom / Observation | Potential Cause | Recommended Solution(s) |
| Boc-SPPS: Gradual loss of side-chain protection during synthesis. | The Benzyl (Bzl) protecting group is not stable enough for repeated TFA treatments required for Nα-Boc removal.[1][8] | Switch to a more acid-stable tyrosine protecting group such as Boc-Tyr(2,6-Cl2Bzl)-OH, which is significantly more robust against TFA.[1] |
| Final Cleavage: HPLC shows a major side product with a mass increase of +56 Da. | Alkylation (tert-butylation) of the deprotected tyrosine ring by tert-butyl cations generated from the tBu protecting group.[4][9] | 1. Optimize Scavengers: Use an effective scavenger cocktail. A common mixture is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[3] 2. Use Reagent K: For peptides with multiple sensitive residues, use a more robust cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5 v/v/v/v/v).[3] |
| Final Cleavage: HPLC shows a major side product with a mass increase of +90 Da. | Re-alkylation of the tyrosine phenol ring by the liberated benzyl cation, forming 3-benzyltyrosine.[5] | 1. Increase Scavenger Concentration: Increase the amount of scavengers like thioanisole or p-cresol in the cleavage cocktail.[5] 2. Use a Broader Cocktail: Ensure your scavenger mix is appropriate for all sensitive residues in your peptide.[5] |
| Low crude peptide purity and incomplete deprotection. | 1. Insufficient TFA concentration or short reaction time.[3] 2. Inefficient precipitation of the peptide. | 1. Extend Cleavage Time: Increase the cleavage duration from 2 hours to 3-4 hours, monitoring periodically by HPLC.[3][5] 2. Ensure Full Precipitation: Add the TFA solution dropwise into a 10-fold excess of cold diethyl ether to ensure the peptide fully precipitates.[2][3] |
Data & Protocols
Table 1: Comparison of Common Tyrosine Side-Chain Protecting Groups
| Protecting Group | Nα-Strategy | Stability to Nα-Deprotection | Final Cleavage Condition | Key Considerations |
| tert-Butyl (tBu) | Fmoc | High stability to 20% piperidine/DMF.[1][2] | Strong acid (e.g., 95% TFA).[6] | Industry standard for Fmoc-SPPS. Requires efficient scavengers during cleavage to prevent t-butylation.[3][6] |
| Benzyl (Bzl) | Boc / Fmoc | Partially labile to repeated TFA treatments in Boc-SPPS.[1][8] | Strong acid (e.g., HF, TFMSA). | Prone to premature deprotection in Boc-SPPS. Can lead to 3-benzyltyrosine formation.[1][5] |
| 2,6-Dichlorobenzyl (2,6-Cl₂Bzl) | Boc | High stability to 50% TFA in DCM.[1] | Strong acid (e.g., HF). | A robust alternative to Bzl for Boc-SPPS, especially for synthesizing long peptides.[1] |
| 2-Chlorotrityl (2-Cl-Trt) | Fmoc | Stable to 20% piperidine/DMF. | Very mild acid (e.g., 1% TFA in DCM).[6] | Allows for selective deprotection on-resin to generate protected peptide fragments.[6] |
Protocol 1: Standard Cleavage and Deprotection for Tyr(tBu)-Containing Peptides
This protocol is designed for the final cleavage of a peptide synthesized using the Fmoc/tBu strategy.
Materials:
-
Peptide-resin (dried under vacuum)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) at a ratio of 95:2.5:2.5 (v/v/v).
-
Cold diethyl ether
-
Centrifuge tubes
-
Dichloromethane (DCM) for washing (optional)
Procedure:
-
Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.[3][6]
-
Isolate Peptide Solution: Filter the resin and collect the TFA solution containing the cleaved peptide into a clean conical tube. Wash the resin with a small amount of fresh TFA (1-2 mL) to recover any remaining peptide.[3]
-
Precipitation: In a separate centrifuge tube, add the TFA solution dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.[3]
-
Peptide Collection and Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers and byproducts.[3][5]
-
Drying: Dry the crude peptide pellet under vacuum.
-
Analysis: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) for analysis by RP-HPLC and mass spectrometry.[5]
Visual Guides
Caption: General workflow for Fmoc-SPPS of a tyrosine-containing peptide.
Caption: Troubleshooting flowchart for tyrosine side chain issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Phenolic Ring Alkylation During Cleavage
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering alkylation of phenolic rings, particularly on tyrosine residues, during peptide cleavage from a solid support.
Frequently Asked Questions (FAQs)
Q1: What is phenolic ring alkylation and why does it occur during peptide cleavage?
Phenolic ring alkylation is an undesired side reaction that occurs during the final cleavage and deprotection step of solid-phase peptide synthesis (SPPS). During cleavage, a strong acid, typically Trifluoroacetic Acid (TFA), is used to remove the peptide from the resin and cleave acid-labile side-chain protecting groups.[1] This process generates highly reactive electrophilic species, most notably carbocations, from these protecting groups (e.g., tert-butyl cations from tBu groups) and resin linkers.[2][3] The electron-rich phenolic ring of tyrosine is nucleophilic and highly susceptible to attack by these carbocations, leading to alkylation.[3][4] This results in a modified peptide, often with a +56 Da mass addition for tert-butylation, which reduces the yield of the desired product and complicates purification.[2]
Q2: How can I detect if my tyrosine residues are being alkylated?
The most common methods for detecting phenolic ring alkylation are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[5][6]
-
RP-HPLC: Alkylated peptides will typically have a different retention time than the desired product. You will observe an unexpected peak in your chromatogram.[5]
-
Mass Spectrometry (e.g., ESI-MS): This is the most definitive method. Alkylation will result in a specific mass addition to your peptide. For example, alkylation by a tert-butyl cation will result in a mass increase of +56 Da.[2][4]
Q3: What are "scavengers" and how do they prevent this side reaction?
Scavengers are nucleophilic reagents added to the TFA cleavage cocktail.[2][7] Their function is to "trap" or "quench" the reactive carbocations generated during deprotection at a faster rate than they can react with sensitive amino acid residues like tyrosine.[2][3] By neutralizing these electrophilic species, scavengers prevent them from modifying the phenolic ring, thereby minimizing the formation of alkylated side products and improving the purity of the crude peptide.[7][8]
Q4: How do I choose the right scavenger or scavenger cocktail for my peptide?
The choice of scavenger depends on the specific amino acids present in your peptide sequence. Often, a "cocktail" containing multiple scavengers is used to address various potential side reactions simultaneously.[7] Tyrosine, Tryptophan, Methionine, and Cysteine are the most sensitive residues.[1]
| Sensitive Residue | Common Side Reaction(s) | Effective Scavengers |
| Tyrosine (Tyr) | Phenolic Ring Alkylation | Triisopropylsilane (TIS), Water (H₂O), Phenol, Thioanisole, 1,2-Ethanedithiol (EDT)[2] |
| Tryptophan (Trp) | Indole Ring Alkylation, Oxidation | Phenol, EDT, TIS, Boc-protection on indole ring[7][9] |
| Methionine (Met) | Thioether Oxidation/Alkylation | Thioanisole, Dimethyl sulfide (DMS)[10][11] |
| Cysteine (Cys) | Thiol Alkylation (S-tert-butylation) | 1,2-Ethanedithiol (EDT), Dithiothreitol (DTT)[3][12] |
Q5: What are some standard, reliable cleavage cocktails to minimize tyrosine alkylation?
Several well-established cleavage cocktails are designed to handle peptides with sensitive residues. The choice depends on the overall composition of your peptide.
| Cocktail Name | Composition (v/v) | Primary Use Case |
| Standard Cocktail | 95% TFA / 2.5% H₂O / 2.5% TIS | A general-purpose, low-odor cocktail for peptides without highly sensitive residues like Cys or Met.[4][7] |
| Reagent B | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | A good alternative to thiol-containing cocktails, useful when trityl-based protecting groups are present.[7][13] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | A robust and widely used cocktail for complex peptides with a combination of sensitive residues including Tyr, Trp, Met, and Cys.[1][7][14] |
| Reagent H | 81% TFA / 5% Phenol / 5% Thioanisole / 2.5% EDT / 3% H₂O / 2% DMS / 1.5% NH₄I (w/w) | Specifically designed to prevent methionine oxidation while also protecting other sensitive residues.[10][13] |
Troubleshooting Guide
This section provides a logical workflow to diagnose and solve issues related to phenolic ring alkylation.
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// Edges start -> check_ms; check_ms -> no_alkylation [label="No"]; check_ms -> alkylation_confirmed [label="Yes"]; alkylation_confirmed -> review_cocktail; review_cocktail -> add_scavengers [label="No"]; review_cocktail -> complex_peptide [label="Yes"]; add_scavengers -> optimize_conditions; complex_peptide -> use_reagent_k [label="Yes"]; complex_peptide -> optimize_conditions [label="No"]; use_reagent_k -> optimize_conditions; optimize_conditions -> re_analyze; } dot Caption: Troubleshooting workflow for phenolic ring alkylation.
Experimental Protocols
Protocol 1: Standard Cleavage Using a TFA/TIS/H₂O Cocktail
This protocol is suitable for peptides that do not contain highly sensitive residues like methionine or multiple cysteines.
-
Resin Preparation: Following synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) (3 x 5 mL per gram of resin) to remove residual DMF. Dry the resin under a high vacuum for at least 1 hour.[4][7]
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail immediately before use. For a standard 10 mL cocktail, mix 9.5 mL of TFA, 0.25 mL of Triisopropylsilane (TIS), and 0.25 mL of deionized water.[4]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel (use 10-20 mL of cocktail per gram of resin).[7] Gently agitate or stir the mixture at room temperature for 2-4 hours.[2]
-
Peptide Isolation: Filter the resin from the TFA solution. Wash the resin twice with a small volume of fresh TFA to ensure complete recovery.[4]
-
Peptide Precipitation: Combine the filtrates and add this solution dropwise to a 10-fold volume of cold methyl tert-butyl ether (MTBE) or diethyl ether to precipitate the crude peptide.[13]
-
Collection and Washing: Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation. Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet two more times with cold ether to remove residual TFA and scavengers.[9]
-
Drying: Dry the final peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.[9]
Protocol 2: Cleavage Using Reagent K for Complex Peptides
This protocol is recommended for peptides containing a combination of sensitive residues such as Tyr, Trp, Met, and Cys.[1][14]
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Reagent K Preparation: In a well-ventilated fume hood, prepare Reagent K immediately before use. For a 10 mL cocktail, mix 8.25 mL of TFA, 0.5 mL of phenol, 0.5 mL of water, 0.5 mL of thioanisole, and 0.25 mL of 1,2-ethanedithiol (EDT).[14][15]
-
Cleavage Reaction: Add Reagent K to the resin (10-40 mL per gram of resin).[14] Stir the mixture at room temperature for 1.5 to 3 hours. Peptides with multiple arginine residues may require longer deprotection times.[14]
-
Isolation, Precipitation, and Drying: Follow steps 4 through 7 from Protocol 1.
Mechanism Visualization
The following diagram illustrates the mechanism of phenolic ring alkylation by a tert-butyl cation and its prevention by a scavenger like Triisopropylsilane (TIS).
// Connections between subgraphs "Carbocation" -> "Carbocation_Side" [style=dashed, lhead=cluster_1]; "Carbocation" -> "Carbocation_Scavenge" [style=dashed, lhead=cluster_2]; } dot Caption: Mechanism of tyrosine alkylation and scavenger intervention.
References
- 1. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Peptide Analysis Techniques Review - Creative Peptides [creative-peptides.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. peptide.com [peptide.com]
- 14. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Coupling Times for Boc-Tyr(Boc)-OH
Welcome to the Technical Support Center for the optimization of coupling times for Nα-(tert-Butoxycarbonyl)-O-(tert-butoxycarbonyl)-L-tyrosine (Boc-Tyr(Boc)-OH). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome challenges encountered during solid-phase peptide synthesis (SPPS). Due to the steric hindrance from the two Boc protecting groups, this amino acid derivative can present unique challenges, leading to incomplete couplings and the generation of impurities.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of Boc-Tyr(Boc)-OH often challenging?
A1: The coupling efficiency of Boc-Tyr(Boc)-OH can be significantly hampered by steric hindrance. The bulky tert-butoxycarbonyl (Boc) groups on both the α-amino group and the phenolic hydroxyl group of the tyrosine side chain impede the approach of the activating agent and the subsequent nucleophilic attack by the free amine of the growing peptide chain. This steric bulk can lead to slower reaction rates and incomplete coupling, ultimately resulting in deletion sequences in the final peptide.[1]
Q2: Which coupling reagents are most effective for Boc-Tyr(Boc)-OH?
A2: For sterically hindered amino acids like Boc-Tyr(Boc)-OH, more potent coupling reagents are generally recommended. Uronium/aminium salt-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often more effective than standard carbodiimides like DIC (N,N'-Diisopropylcarbodiimide). Phosphonium salt reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also excellent choices for promoting efficient coupling.[1]
Q3: How can I monitor the completeness of the coupling reaction?
A3: The completion of the coupling reaction can be monitored using a qualitative colorimetric test, most commonly the Kaiser (ninhydrin) test. A negative Kaiser test, indicated by yellow beads, signifies the absence of free primary amines, suggesting that the coupling is complete. For a more quantitative assessment, a small sample of the peptide-resin can be cleaved and analyzed by HPLC and mass spectrometry to check for the presence of deletion sequences.
Q4: What should I do if the Kaiser test is positive after the initial coupling time?
A4: A positive Kaiser test (blue or purple beads) indicates that the coupling reaction is incomplete. In this scenario, the recommended course of action is to perform a "double coupling." This involves washing the resin to remove byproducts and unreacted reagents from the first coupling and then repeating the coupling step with a fresh solution of activated Boc-Tyr(Boc)-OH. If the Kaiser test remains positive after a second coupling, any unreacted amines should be "capped" by acetylation with a reagent like acetic anhydride to prevent the formation of deletion sequences in subsequent steps.[1]
Q5: What are common side reactions when coupling Boc-Tyr(Boc)-OH, and how can they be minimized?
A5: A primary side reaction of concern is racemization, the loss of stereochemical integrity at the α-carbon of the amino acid. This can be minimized by using an additive like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) when using carbodiimide coupling reagents. Choosing a coupling reagent known for low racemization, such as HATU, is also beneficial. Additionally, prolonged pre-activation times and elevated temperatures should be avoided. Another potential side reaction is C-alkylation of the tyrosine ring by tert-butyl cations generated during Boc group deprotection; this can be mitigated by using scavengers like anisole or p-cresol during cleavage.[1][2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low Coupling Yield / Positive Kaiser Test | Steric Hindrance: The bulky Boc groups on Boc-Tyr(Boc)-OH are impeding the reaction. | - Switch to a more potent coupling reagent: Use HATU, HBTU, or PyBOP instead of DIC/HOBt.[1]- Increase reaction time: Extend the coupling time to 2-4 hours, or even overnight.[1]- Perform a double coupling: After the initial coupling, repeat the procedure with fresh reagents.[1]- Increase reagent excess: Use a higher excess of Boc-Tyr(Boc)-OH and the coupling reagent (e.g., 3-4 equivalents).[1] |
| Peptide Aggregation: The growing peptide chain is poorly solvated, hindering access to the N-terminus. | - Change the solvent: Switch from DMF to NMP or a mixture of DMF/DCM.[1]- Increase the temperature: Gently heat the reaction to 30-40°C, but monitor for potential racemization.[1] | |
| Presence of Deletion Sequences in Final Peptide | Incomplete Coupling: Unreacted N-terminal amines from the previous cycle. | - Implement double coupling as a standard procedure for this residue. - Cap unreacted amines: After a positive Kaiser test post-coupling, treat the resin with acetic anhydride to block unreacted amines. |
| Presence of Diastereomeric Impurities | Racemization: Loss of stereochemical integrity during amino acid activation. | - Use a racemization suppressant: Add HOBt or HOAt when using carbodiimide coupling reagents.[1]- Choose a low-racemization coupling reagent: HATU is known to minimize racemization.[1]- Avoid prolonged pre-activation times. - Use a sterically hindered base: N,N-diisopropylethylamine (DIEA) is generally preferred over triethylamine (TEA).[1] |
Quantitative Data on Coupling Reagents
The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like Boc-Tyr(Boc)-OH. The following table summarizes the general performance of commonly used coupling reagents in SPPS.
| Coupling Reagent | Typical Coupling Time | Relative Efficiency | Risk of Racemization | Key Considerations |
| DIC/HOBt | 1 - 4 hours | Good | Low to Moderate | Cost-effective, but may require longer reaction times for sterically hindered residues.[1] |
| HBTU | 30 - 60 minutes | Very Good | Low | Faster than DIC/HOBt and reliable for most couplings.[1] |
| HATU | 15 - 45 minutes | Excellent | Very Low | Highly efficient and recommended for difficult couplings.[1] |
| PyBOP | 30 - 60 minutes | Very Good | Low | A good choice for sterically hindered couplings.[1] |
Experimental Protocols
Protocol 1: Coupling using HATU
This protocol is recommended for difficult couplings where steric hindrance is a concern.
-
Resin Preparation: Following N-terminal Boc deprotection and neutralization of the peptide-resin, ensure the resin is well-washed with DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve Boc-Tyr(Boc)-OH (3 equivalents) and HATU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) to the solution and allow for a brief pre-activation period of 1-2 minutes.
-
Coupling: Immediately add the activated amino acid solution to the resin.
-
Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines.
-
Washing: Once coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x) and DCM (3x).
Protocol 2: Coupling using DIC/HOBt
This is a more cost-effective method but may require longer reaction times for sterically hindered residues.
-
Resin Preparation: Follow the same resin preparation steps as in the HATU protocol.
-
Activation Mixture Preparation: In a separate vessel, dissolve Boc-Tyr(Boc)-OH (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Coupling: Add the amino acid/HOBt solution to the resin, followed by the addition of DIC (3 equivalents).
-
Reaction: Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test.
-
Washing: Once coupling is complete, wash the resin with DMF (3x) and DCM (3x).[1]
Visualized Workflows
Caption: General workflow for a single coupling cycle of Boc-Tyr(Boc)-OH in SPPS.
Caption: Troubleshooting decision tree for incomplete coupling of Boc-Tyr(Boc)-OH.
References
Technical Support Center: Improving Yield and Purity in Peptides Synthesized with Boc-Tyr(Boc)-OH
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis of peptides containing Boc-Tyr(Boc)-OH. Our aim is to help you improve both the yield and purity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is Boc-Tyr(Boc)-OH and why is it used in peptide synthesis?
A1: Boc-Tyr(Boc)-OH is a derivative of the amino acid tyrosine where both the alpha-amino group (Nα) and the side-chain hydroxyl group are protected by a tert-butyloxycarbonyl (Boc) group. This dual protection strategy is employed in Boc solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions at both the N-terminus and the tyrosine side chain during peptide bond formation. The Boc groups are labile under acidic conditions, allowing for their removal during the deprotection steps of the synthesis.[1]
Q2: What are the primary side reactions associated with the use of Boc-Tyr(Boc)-OH?
A2: The two main side reactions involving the tyrosine side-chain Boc group that can occur during the acidic deprotection steps are:
-
C-alkylation: The tert-butyl cation (t-butyl⁺), a byproduct of Boc group cleavage, can act as an electrophile and attack the electron-rich aromatic ring of tyrosine. This leads to the formation of 3-tert-butyl-tyrosine, which results in a mass increase of +56 Da in the final peptide.[1] This side reaction can occur to an extent of 0.5-1.0%.[1]
-
Fries-type Rearrangement: The Boc group on the phenolic oxygen can migrate to the aromatic ring of the tyrosine side chain, resulting in the formation of an acylated tyrosine derivative. This is an intramolecular rearrangement catalyzed by strong acids and does not result in a mass change, making it an isomeric impurity.[1]
Q3: How can I detect these side reactions?
A3: The most effective methods for detecting these side products are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
HPLC: The side products, being structurally different from the desired peptide, will likely have different retention times. A well-resolved chromatogram can reveal the presence of these impurities.[1]
-
Mass Spectrometry: MS analysis can identify the +56 Da mass addition corresponding to C-alkylation. While the Fries-type rearrangement product is an isomer and will have the same mass as the desired peptide, differences in fragmentation patterns during tandem MS (MS/MS) may help in its identification.[1]
Q4: Why can the coupling of Boc-Tyr(Boc)-OH be challenging?
A4: The coupling efficiency of Boc-Tyr(Boc)-OH can be hampered by significant steric hindrance. The bulky tert-butoxycarbonyl (Boc) groups on both the alpha-amino group and the phenolic hydroxyl group of the tyrosine side chain impede the approach of the activating agent and the nucleophilic attack by the free amine of the growing peptide chain. This can lead to slower reaction rates and incomplete coupling.
Q5: How does the presence of Boc-Tyr(Boc)-OH contribute to peptide aggregation?
A5: The bulky and hydrophobic nature of the two Boc groups on Boc-Tyr(Boc)-OH increases the likelihood of intermolecular hydrophobic interactions and hydrogen bonding between peptide chains during synthesis. This can lead to the formation of insoluble aggregates on the resin, hindering subsequent deprotection and coupling steps and resulting in lower yields and purity.
Troubleshooting Guides
Issue 1: Low Coupling Yield or Positive Kaiser Test after Coupling Boc-Tyr(Boc)-OH
A positive Kaiser test after the coupling step indicates the presence of unreacted free primary amines, signifying an incomplete reaction.
Troubleshooting Workflow for Incomplete Coupling
References
Technical Support Center: Managing Side Reactions Caused by Tert-Butyl Cations
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals to troubleshoot and mitigate side reactions arising from the formation of tert-butyl cations during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during the removal of tert-butyl protecting groups?
A1: The primary cause is the generation of a highly reactive tert-butyl cation (t-butyl⁺) intermediate.[1][2] This occurs when tert-butyl-based protecting groups, such as tert-butyloxycarbonyl (Boc) or tert-butyl esters, are cleaved under strong acidic conditions, most commonly with trifluoroacetic acid (TFA).[3][4] This electrophilic carbocation can then react with nucleophilic sites within the target molecule, leading to undesired side products.[1][2]
Q2: Which functional groups and amino acid residues are most susceptible to tert-butylation?
A2: Functional groups with nucleophilic characteristics are particularly vulnerable to alkylation by the tert-butyl cation. In peptide synthesis, the most commonly affected amino acid residues include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[1][3][4]
-
Cysteine (Cys): The free thiol group (-SH) is a primary target, leading to S-tert-butylation.[1][2][5]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][3][4]
-
Tyrosine (Tyr): The activated phenolic ring can undergo alkylation.[1][4]
Q3: What are "scavengers" and how do they prevent these side reactions?
A3: Scavengers are nucleophilic compounds added to the deprotection reaction mixture.[1][2] They function by trapping the reactive tert-butyl cations at a faster rate than the sensitive residues of the substrate, effectively neutralizing them before they can cause unwanted alkylation.[2][4][6]
Q4: How can I detect tert-butylated side products in my sample?
A4: The most common analytical methods for detecting tert-butylation are mass spectrometry (MS) and high-performance liquid chromatography (HPLC). A characteristic mass increase of 56 Da for each added tert-butyl group will be observed in the mass spectrum.[4] HPLC can often separate the tert-butylated impurity, which will appear as a new, distinct peak in the chromatogram.[4][7]
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Observation of unexpected peaks in HPLC/LC-MS with a mass increase of +56 Da. | Alkylation of sensitive residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[3][4] | Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound.[3][4] |
| Incomplete removal of the tert-butyl protecting group. | 1. Insufficient concentration or equivalents of acid.[2] 2. Insufficient reaction time or temperature.[1][2] 3. Steric hindrance around the protected group.[2] | 1. Increase the concentration of the acid (e.g., TFA).[3] 2. Extend the reaction time or gently warm the mixture, but be aware this may increase side reactions if scavengers are not used.[2][8] 3. For highly hindered groups, longer reaction times or stronger acidic conditions may be necessary.[1][2] |
| Low yield of the deprotected product after workup. | The resulting product (e.g., a carboxylic acid) is partially soluble in the aqueous phase and is lost during extraction.[8] | During the aqueous workup, saturate the aqueous layer with sodium chloride (NaCl) and perform multiple extractions with an organic solvent to maximize recovery.[8] |
| Degradation of the product or formation of other unidentified byproducts. | 1. The reaction conditions are too harsh for other sensitive functional groups in the molecule.[8] 2. Oxidation of sensitive residues (e.g., Met, Cys).[2] | 1. Switch to milder deprotection conditions (e.g., aqueous phosphoric acid, ZnBr₂ in DCM).[8][9] 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). The addition of reducing agents like dithiothreitol (DTT) can also help.[2][5] |
Data Presentation
Table 1: Common Scavengers for Tert-Butyl Cation Trapping
| Scavenger | Primary Target(s) | Typical Concentration (% v/v) | Notes |
| Triisopropylsilane (TIS) | Trp, Tyr, Cys | 2.5 - 5 | Highly effective carbocation scavenger that reduces the tert-butyl cation to isobutane.[1][3] Also effective against trityl cations.[5] |
| Triethylsilane (TES) | Trp, Met | 5 - 10 | Another effective silane-based scavenger.[1][10] |
| Water (H₂O) | General | 2.5 - 5 | Effective at trapping tert-butyl cations. A common component of cleavage cocktails.[3][10] |
| 1,2-Ethanedithiol (EDT) | Cys, Trp | 2.5 - 5 | A thiol-based scavenger, particularly effective for protecting Cysteine residues.[2][3] |
| Thioanisole | Trp, Cys, Met | 5 - 10 | Anisole-type scavenger that can suppress side reactions on sulfur-containing and indole residues.[5] |
| Dithiothreitol (DTT) | Cys | 1% (w/v) | A reducing agent that helps keep Cysteine in its reduced thiol form, preventing disulfide bond formation and aiding in mitigating S-tert-butylation.[5] |
Table 2: Efficacy of Different Scavenger Cocktails in a Model Cys-Containing Peptide
This table illustrates the impact of various scavenger cocktails on reducing the formation of an S-tert-butylated side product in a model peptide, as analyzed by HPLC.
| Cleavage Cocktail Composition (TFA/Scavengers, v/v) | S-tert-butylation (%) | Reference |
| 95 / 5 (TFA / H₂O) | High (Specific % varies) | [1][5] |
| 95 / 2.5 / 2.5 (TFA / TIS / H₂O) | Significantly Reduced | [1][3] |
| 95 / 2.5 / 2.5 (TFA / EDT / H₂O) | Significantly Reduced | [3] |
| 70 / 10 / 10 / 5 / 5 / 1% DTT (TFA / Thioanisole / DMS / TIS / H₂O / DTT) | Optimally Reduced | [3][5] |
Note: Data is illustrative and based on findings from the literature.[1] Actual percentages can vary based on the specific peptide sequence and reaction conditions.
Experimental Protocols
Protocol 1: Standard TFA-Mediated Deprotection of a Boc-Protected Substrate in Solution
This protocol provides a general guideline for the removal of a Boc group from a substrate in a solution phase.
-
Dissolution: Dissolve the Boc-protected substrate in a suitable solvent like dichloromethane (DCM).[1]
-
Scavenger Addition: Add the selected scavenger or scavenger cocktail to the solution. For a molecule containing a tryptophan residue, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[1]
-
Initiation of Deprotection: Cool the mixture in an ice bath (0 °C). Slowly add trifluoroacetic acid (TFA), typically in a 1:1 ratio with the solvent (e.g., 5 mL of TFA for 5 mL of DCM).[8]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or LC-MS.[8] Typical reaction times range from 1 to 4 hours.[1][8]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can help remove residual TFA.[8]
-
Purification: Purify the crude product by a suitable method such as precipitation in cold diethyl ether, crystallization, or column chromatography.[4][8]
Protocol 2: Cleavage and Deprotection of a Peptide from Solid-Phase Resin
This protocol outlines the cleavage of a peptide from a resin and the simultaneous removal of tert-butyl-based side-chain protecting groups.
-
Resin Preparation: After synthesis, thoroughly wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.[3]
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail fresh before use. A standard, effective cocktail is a mixture of 95% TFA, 2.5% TIS, and 2.5% water (v/v/v).[3][4]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (a typical ratio is 10 mL per gram of resin).[3][4] Gently agitate the mixture at room temperature for 2-4 hours.[1][3]
-
Peptide Isolation: Filter the resin from the solution and collect the filtrate, which contains the cleaved peptide. Wash the resin with a small volume of fresh TFA to ensure complete recovery and combine the filtrates.[1][4]
-
Precipitation: Add the combined TFA filtrate dropwise into a 10-fold excess of cold diethyl ether while stirring gently. The peptide should precipitate out of the solution as a white solid.[4]
-
Washing and Drying: Centrifuge the suspension to pellet the peptide and carefully decant the ether. Wash the peptide pellet two more times with cold diethyl ether to remove scavengers and organic byproducts. Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.[3][4]
Visualizations
Caption: Formation of tert-butyl cation and subsequent side reaction pathway.
Caption: Scavengers intercept reactive cations faster than sensitive residues.
Caption: General experimental workflow for tert-butyl group deprotection.
Caption: Troubleshooting decision tree for tert-butylation side products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
role of scavengers in preventing side reactions with Boc-tyr(Boc)-OH
Welcome to the technical support center for peptide synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common side reactions encountered when using N-α-Boc-O-Boc-L-tyrosine (Boc-Tyr(Boc)-OH) in your experiments. The information is tailored for researchers, scientists, and drug development professionals to help ensure the successful synthesis of high-purity peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with the use of Boc-Tyr(Boc)-OH during acidic deprotection?
A1: During the final cleavage step with a strong acid like trifluoroacetic acid (TFA), both Boc groups are removed. This process generates a high concentration of reactive tert-butyl carbocations (t-butyl⁺).[1][2] The primary side reaction is the subsequent C-alkylation of the electron-rich aromatic ring of the newly deprotected tyrosine residue by these carbocations, leading to the formation of 3-tert-butyl-tyrosine.[1] Other nucleophilic residues in the peptide chain, such as Tryptophan (Trp), Methionine (Met), and Cysteine (Cys), are also highly susceptible to alkylation by these electrophiles.[2][3]
Q2: What is the role of a scavenger in preventing these side reactions?
A2: Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or "quench" reactive electrophiles, like the tert-butyl cation, before they can react with the peptide.[3][4] By being more reactive or present in a much higher concentration than the sensitive residues, scavengers intercept the carbocations, preventing the formation of unwanted alkylated side products and improving the purity of the final peptide.[3][4]
Q3: Which scavengers are recommended when using Boc-Tyr(Boc)-OH?
A3: The choice of scavenger depends on the full peptide sequence. For specifically protecting the tyrosine residue, phenolic compounds such as phenol, anisole, or m-cresol are effective as they act as decoys for the tert-butyl cation.[3] However, a "scavenger cocktail" is typically used to provide broad protection. Common and effective cocktails often include:
-
Water (H₂O): An effective scavenger for tert-butyl cations.[4]
-
Triisopropylsilane (TIS): A highly potent scavenger for carbocations, especially trityl cations, but also effective against tert-butyl cations.[3][5]
-
1,2-Ethanedithiol (EDT): Particularly effective at protecting tryptophan residues and preventing the oxidation of methionine.[5][6]
A standard, robust cocktail for peptides without other highly sensitive residues is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[6]
Troubleshooting Guide
Issue: My final peptide analysis (HPLC/MS) shows an unexpected peak with a mass increase of +56 Da corresponding to a tert-butyl adduct.
-
Root Cause: This mass shift is a strong indicator of alkylation by a tert-butyl cation generated during Boc deprotection.[3] This occurs when the concentration of reactive carbocations exceeds the capacity of the scavenger system, or if an inappropriate or insufficient scavenger cocktail was used.
-
Solution: The most effective way to prevent this is to incorporate an optimized scavenger cocktail into the TFA cleavage reagent.[3] Ensure the chosen scavengers are appropriate for all sensitive residues in your peptide sequence. For tyrosine, adding a phenolic scavenger like cresol or thioanisole can be particularly beneficial.[5] Increasing the total percentage of the scavenger cocktail (e.g., from 5% to 10%) can also improve results.
Quantitative Data on Scavenger Performance
The effectiveness of scavengers is critical for achieving high crude peptide purity. While direct data on preventing tyrosine tert-butylation is sequence-dependent, studies on the analogous S-tert-butylation of cysteine clearly demonstrate the impact of different scavengers.
| Scavenger Cocktail (v/v) | Target Residues Protected | Expected Purity of Crude Peptide (%)¹ | Key Benefit |
| 95% TFA / 5% H₂O | General (No Trp, Met, Cys) | 70-80% | Simple, but offers minimal protection against alkylation of sensitive residues like Tyr.[5] |
| 95% TFA / 2.5% H₂O / 2.5% TIS | Tyr, Trp | 85-95% | TIS is a highly effective carbocation scavenger, significantly reducing tert-butylation.[2] |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | Tyr, Met, Cys | >90% | Thioanisole protects Tyr, while EDT is excellent for protecting Met and Cys residues.[7] |
| 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | All sensitive residues | >95% | Known as "Reagent K," this is a robust, universal cocktail for complex peptides.[6][8] |
¹Expected purity is an estimate for a model peptide and can vary significantly based on the sequence, length, and synthesis efficiency.
Logical Workflow: Role of Scavengers
Caption: Logic diagram illustrating how scavengers prevent side reactions.
Key Experimental Protocols
Protocol: Standard TFA Cleavage with Scavengers
This protocol outlines a general procedure for cleaving a peptide from the resin support while simultaneously removing Boc and other acid-labile side-chain protecting groups.
-
Resin Preparation: Wash the dried peptide-resin (e.g., 100 mg) thoroughly with Dichloromethane (DCM) (3x resin volume) to remove residual solvents like DMF. Dry the resin completely under a high vacuum for at least 1-3 hours.[9]
-
Cleavage Cocktail Preparation: In a fume hood, prepare the appropriate cleavage cocktail. For a peptide containing Tyr but no other highly sensitive residues, a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) is a robust choice. Prepare enough cocktail to use approximately 10 mL per gram of resin.
-
Cleavage Reaction: Add the chilled cleavage cocktail to the reaction vessel containing the dried peptide-resin.[10] Allow the reaction to proceed at room temperature with gentle, occasional agitation for 1.5 to 3 hours.[10]
-
Peptide Isolation: Filter the cleavage mixture to separate the resin, collecting the filtrate which contains the peptide. Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Peptide Precipitation: Add the TFA filtrate dropwise into a centrifuge tube containing a 10-fold excess of ice-cold diethyl ether.[9] A white precipitate of the crude peptide should form.
-
Washing and Drying: Centrifuge the suspension to pellet the peptide. Carefully decant the ether. Wash the peptide pellet at least twice more with cold diethyl ether to remove residual scavengers and TFA byproducts. Dry the final crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) for analysis by HPLC and Mass Spectrometry to confirm the identity and purity of the product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Addressing Poor Solvation of Hydrophobic Resins
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to poor solvation of hydrophobic resins in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is resin solvation and why is it critical for successful synthesis?
A1: Resin solvation, or swelling, is the process where the polymer matrix of the resin beads expands upon contact with a solvent. This expansion is crucial because it allows reagents to access the reactive sites within the beads.[1] If a resin does not swell properly, the reactive linkers buried within the polymer matrix will not be exposed, leading to decreased loading capacity, incomplete reactions, and ultimately, lower purity and yield of the final product.[1]
Q2: What are the primary causes of poor solvation in hydrophobic resins?
A2: Poor solvation of hydrophobic resins can stem from several factors:
-
Inappropriate Solvent Choice: Hydrophobic resins, like polystyrene, swell best in non-polar or moderately polar aprotic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and N-methylpyrrolidone (NMP).[1][2] They do not swell well in protic solvents like alcohols or water.[1]
-
Resin Characteristics: The degree of cross-linking with divinylbenzene (DVB) significantly impacts swelling. A 1% DVB cross-linked resin generally shows optimal swelling.[1] Higher cross-linking can increase the number of reaction sites but may restrict swelling, which is particularly problematic for the synthesis of large molecules like proteins where steric hindrance can be an issue.[1]
-
Peptide Aggregation: During solid-phase peptide synthesis (SPPS), growing hydrophobic peptide chains can aggregate on the resin, leading to a collapse of the resin matrix and preventing further reagent access.[3] This is a common issue with sequences containing multiple hydrophobic amino acids like Ala, Val, and Ile.
-
Improper Resin Handling: Some resins are highly sensitive to moisture. Absorbed moisture can interfere with the swelling process. It is crucial to handle such resins in a dry environment and allow them to acclimate to room temperature before use.[1]
Q3: How can I visually assess if my resin is properly solvated?
A3: A well-solvated resin will appear as a swollen, gelatinous mass, and the individual beads will be clearly expanded. In contrast, a poorly solvated resin will have beads that appear small and clumped together, and the overall resin bed volume will be significantly smaller. In batch synthesis, severe aggregation can be indicated by the shrinking of the resin matrix.
Q4: Can temperature affect resin solvation?
A4: Yes, temperature can influence hydrophobic interactions and, consequently, resin solvation. For hydrophobic interaction chromatography, increasing the temperature generally increases the hydrophobic interaction and binding capacity, while decreasing the temperature has the opposite effect.[4][5] In the context of SPPS, using elevated temperatures (e.g., 55 °C) in specific solvent mixtures can help to disrupt peptide aggregation and improve solvation.
Troubleshooting Guides
Issue 1: Low product yield or incomplete reactions.
This is often a primary indicator of poor resin solvation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Possible Solutions & Actions:
-
Change the Solvent System: If using a single solvent like DMF, consider switching to NMP, which can be more effective for hydrophobic sequences.[2] A "magic mixture" of DCM/DMF/NMP (1:1:1) is also known to improve solvation for difficult sequences.[3][6]
-
Increase Reaction Time and Temperature: For difficult couplings, especially with hydrophobic peptides, increasing the coupling time or performing a double coupling can improve reaction completion. Elevating the temperature can also help overcome aggregation.
-
Use Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the coupling mixture can disrupt secondary structure formation and improve solvation.
-
Incorporate Structure-Disrupting Amino Acids: For long and difficult peptide sequences, incorporating Dmb- or Hmb-protected amino acids or pseudoproline dipeptides every six residues can help prevent aggregation.
Issue 2: Resin appears clumped and does not swell in the chosen solvent.
This indicates a fundamental incompatibility between the resin and the solvent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor swelling.
Possible Solutions & Actions:
-
Consult Solvent Compatibility Tables: Refer to quantitative data on resin swelling for various solvents to select an optimal one for your specific resin. A solvent is generally considered good if it swells the resin by at least 4.0 mL/g.[7][8]
-
Ensure Resin is Dry: If moisture contamination is suspected, dry the resin thoroughly under a vacuum before use. Store moisture-sensitive resins in desiccators under an inert atmosphere.[1]
-
Pre-swelling Protocol: Before the main reaction, wash the resin sequentially with a series of solvents to properly "open up" the polymer matrix. A common sequence is to wash with DMF, followed by DCM, and then the final reaction solvent.
Data Presentation: Resin Swelling in Various Solvents
The following tables summarize the swelling volumes (mL/g) of common hydrophobic resins in different solvents. This data can guide your solvent selection to ensure optimal solvation.
Table 1: Swelling Volume (mL/g) of Polystyrene-Based Resins
| Solvent | Polystyrene 1% DVB | Polystyrene 2% DVB |
| Dichloromethane (DCM) | 8.3 | 6.0 |
| Toluene | 8.5 | 5.2 |
| Dimethylformamide (DMF) | 5.6 | 3.2 |
| Tetrahydrofuran (THF) | 8.8 | 5.6 |
| Dioxane | 7.8 | 5.4 |
| Methanol (MeOH) | 1.6 | 1.6 |
| Ethanol (EtOH) | 1.7 | 1.7 |
| Water | -- | -- |
Data sourced from Rapp Polymere.[9]
Table 2: Swelling Volume (mL/g) of PEG-Polystyrene Graft Copolymers
| Solvent | TentaGel® S | TentaGel® HL | HypoGel® 400 |
| Dichloromethane (DCM) | 6.3 | 5.7 | 6.9 |
| Toluene | 4.8 | 4.1 | 5.5 |
| Dimethylformamide (DMF) | 4.7 | 4.6 | 5.2 |
| Tetrahydrofuran (THF) | 5.0 | 4.2 | 5.3 |
| Dioxane | 5.4 | 4.8 | 5.6 |
| Methanol (MeOH) | 3.6 | 3.6 | 2.9 |
| Ethanol (EtOH) | 2.9 | 3.5 | 2.8 |
| Water | 3.6 | 3.1 | 1.8 |
Data sourced from Rapp Polymere.[9]
Experimental Protocols
Protocol 1: Measurement of Resin Swelling Volume
This protocol provides a standardized method to quantify the swelling capacity of a resin in a specific solvent.
Materials:
-
Dry resin (1 g)
-
10-15 mL graduated cylinder with a stopper
-
Solvent of interest
-
Washing solvents (toluene, DCM, DMF, methanol)
Procedure:
-
Resin Washing: To remove any soluble impurities, wash 1 g of the dry resin five times with each of the following solvents: toluene, DCM, DMF, and methanol.[9]
-
Drying: Dry the washed resin completely under a vacuum.
-
Measurement: a. Place the 1 g of dry resin into a 10-15 mL graduated cylinder. b. Add 12-18 mL of the solvent to be tested. c. Seal the cylinder and mix thoroughly to ensure the resin is fully suspended. d. After 2 hours, stir the resin again to remove any trapped air bubbles and create a homogenous suspension.[9] e. Seal the cylinder again and allow the resin to settle for 22 hours.[9] f. After the settling period, measure the volume of the swollen resin bed in mL. The resulting value is the swelling volume in mL/g.[9]
Experimental Workflow Diagram:
Caption: Protocol for measuring resin swelling.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. biotage.com [biotage.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification Techniques | Is the Effect of Hydrophobic Chromatography Related to Temperature? - Bio-Link [biolink.com]
- 5. Purification Techniques: Influencing Factors and Applications of Hydrophobic Interaction Chromatography Resin - Bio-Link [biolink.com]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of Parameters that Affect Resin Swelling in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Greener solvents for solid-phase synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC03147A [pubs.rsc.org]
- 9. Swelling Volumes of Polystyrene, TentaGel® and HypoGel® Resins [rapp-polymere.com]
Validation & Comparative
A Head-to-Head Comparison of Boc-Tyr(Boc)-OH and Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is a critical determinant of the overall efficiency, purity, and yield of the final peptide. For the incorporation of tyrosine, a common and functionally significant amino acid, researchers are primarily faced with a choice between two well-established orthogonal strategies: the Boc/Bzl approach, utilizing Nα,O-bis(tert-butyloxycarbonyl)-L-tyrosine (Boc-Tyr(Boc)-OH), and the more contemporary Fmoc/tBu strategy, which employs Nα-(9-fluorenylmethyloxycarbonyl)-O-tert-butyl-L-tyrosine (Fmoc-Tyr(tBu)-OH). This guide provides an objective, data-supported comparison of these two key building blocks for researchers, scientists, and drug development professionals.
The fundamental difference lies in the lability of the α-amino protecting group. The Boc group is removed by a moderately strong acid, such as trifluoroacetic acid (TFA), while the Fmoc group is cleaved by a mild base, typically piperidine.[1] This distinction dictates the entire synthetic workflow, from the choice of resin and side-chain protecting groups to the final cleavage conditions.[1]
Performance Comparison: A Quantitative Overview
While the optimal strategy is often dependent on the specific peptide sequence, a comparison of the two approaches reveals general trends in performance. The milder conditions of the Fmoc/tBu strategy generally translate to higher crude purity and overall yield for routine peptide synthesis.[2] However, the Boc/Bzl strategy can be advantageous for the synthesis of "difficult" or aggregation-prone sequences, as the repeated acidic treatments can help disrupt secondary structures that may impede coupling efficiency.[2][]
Table 1: General Performance Comparison in SPPS
| Parameter | Boc Strategy with Boc-Tyr(Boc)-OH | Fmoc Strategy with Fmoc-Tyr(tBu)-OH | Key Considerations |
| Nα-Deprotection Reagent | 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 20-50% Piperidine in Dimethylformamide (DMF) | Repeated strong acid use in Boc-SPPS can lead to side reactions. Basic deprotection in Fmoc-SPPS is generally milder.[] |
| Side-Chain Protection | tert-butyloxycarbonyl (Boc) | tert-butyl (tBu) ether | The Boc group on the hydroxyl function is more susceptible to premature cleavage during Nα-Boc removal than the tBu ether.[] |
| Final Cleavage Reagent | Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) | ~95% Trifluoroacetic Acid (TFA) with scavengers | The use of highly corrosive and hazardous HF in Boc-SPPS requires specialized equipment. TFA cleavage is significantly less harsh.[] |
| Compatibility | Less common in modern automated synthesizers; requires specialized equipment for HF cleavage. | Highly compatible with automated SPPS; the method of choice for routine synthesis.[5] | The safety and ease of automation are major drivers for the widespread adoption of the Fmoc strategy. |
Table 2: Representative Data for the Synthesis of a Model Peptide (e.g., Leu-enkephalin: Tyr-Gly-Gly-Phe-Leu)
| Parameter | Boc Strategy | Fmoc Strategy | Notes |
| Crude Peptide Purity (by HPLC) | ~55-70% | ~75-95% | Milder conditions of Fmoc-SPPS generally lead to fewer side products and a cleaner crude product.[1][6] |
| Crude Peptide Yield | ~60-70% | ~75-85% | Milder deprotection steps in Fmoc-SPPS can result in less peptide chain loss during synthesis.[2] |
| Overall Synthesis Time | Longer | Shorter | In situ neutralization protocols often used in Boc-SPPS can be more time-consuming than the straightforward cycles of the Fmoc strategy.[2] |
Chemical Strategies and Workflows
The choice between Boc and Fmoc chemistries dictates the entire synthetic pathway. The Boc strategy relies on graded acid lability, where the temporary Nα-Boc group is removed by moderate acid (TFA), and the "permanent" side-chain protecting groups and resin linkage are cleaved at the end with a very strong acid (HF).[7] The Fmoc strategy is a truly orthogonal scheme, where the base-labile Nα-Fmoc group is removed in each cycle, while the acid-labile side-chain protecting groups (like tBu) and the resin linker are removed simultaneously in the final step with TFA.[8]
Potential Side Reactions
The choice of protection strategy directly influences the type and prevalence of potential side reactions.
For Boc-Tyr(Boc)-OH:
-
Premature Side-Chain Deprotection: The Boc group protecting the phenolic hydroxyl of tyrosine can be partially cleaved during the repeated TFA treatments for Nα-Boc removal.[] This exposes the hydroxyl group, which can then undergo undesired O-acylation in subsequent coupling steps.
-
Alkylation: During final cleavage with strong acids like HF, the tert-butyl carbocations generated from Boc group removal can alkylate the electron-rich aromatic ring of tyrosine, leading to 3-tert-butyl-tyrosine as a side product.[] The use of scavengers is crucial to minimize this.
For Fmoc-Tyr(tBu)-OH:
-
Diketopiperazine Formation: This is a common side reaction at the dipeptide stage, where the N-terminal amine of the second amino acid can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is more prevalent in Fmoc-SPPS due to the basic conditions used for deprotection.[]
-
O-acylation: While the tBu group is generally stable, incomplete coupling can leave the tyrosine hydroxyl group vulnerable to acylation in subsequent steps if protection is compromised. However, any such acylation is typically reversed by the piperidine treatment in the next deprotection cycle.[]
References
performance characteristics of peptides synthesized with Boc-tyr(Boc)-OH
For researchers, scientists, and drug development professionals, the selection of appropriately protected amino acids is a critical decision that dictates the success of solid-phase peptide synthesis (SPPS). The choice of protecting groups for tyrosine, a common and functionally significant amino acid, heavily influences coupling efficiency, the propensity for side reactions, and the ultimate yield and purity of the target peptide. This guide presents an objective comparison of Nα,O-bis(tert-butyloxycarbonyl)-L-tyrosine (Boc-Tyr(Boc)-OH) with its primary alternatives, supported by experimental data and detailed protocols.
Executive Summary
Boc-Tyr(Boc)-OH is a tyrosine derivative where both the α-amino group and the side-chain phenolic hydroxyl group are protected by the acid-labile tert-butyloxycarbonyl (Boc) group. This protecting group strategy is integral to the Boc/Bzl (tert-butyloxycarbonyl/benzyl) SPPS methodology. The main alternative is Fmoc-Tyr(tBu)-OH, which employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and the acid-labile tert-butyl (tBu) ether for side-chain protection, forming the basis of the more widely used Fmoc/tBu strategy.[1]
The choice between these protected tyrosine derivatives dictates the entire synthetic approach, including the selection of the solid support, deprotection reagents, and cleavage cocktails. While the Boc/Bzl strategy is robust and can be advantageous for certain "difficult" or aggregation-prone sequences, the Fmoc/tBu approach is generally favored for its milder deprotection conditions and greater orthogonality, making it suitable for a broader range of peptides, including those with sensitive modifications.[1][2]
Performance Characteristics: A Tabulated Comparison
The following tables summarize the key performance differences between Boc-Tyr(Boc)-OH and its primary alternative, Fmoc-Tyr(tBu)-OH, based on established principles of peptide chemistry.[1]
Table 1: General Comparison of Boc-Tyr(Boc)-OH and Fmoc-Tyr(tBu)-OH in SPPS [1]
| Characteristic | Boc-Tyr(Boc)-OH (Boc/Bzl Strategy) | Fmoc-Tyr(tBu)-OH (Fmoc/tBu Strategy) | Key Considerations |
| Nα-Deprotection Reagent | 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 20-50% Piperidine in Dimethylformamide (DMF) | The repeated use of strong acid in Boc-SPPS can lead to side reactions and degradation of sensitive residues. The basic deprotection in Fmoc-SPPS is generally milder.[1] |
| Side-Chain Protection | tert-butyloxycarbonyl (Boc) | tert-butyl (tBu) ether | Both are acid-labile, but the Boc group on the hydroxyl function is more susceptible to premature cleavage during Nα-Boc removal than the tBu ether.[1] |
| Final Cleavage Reagent | Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) | 95% Trifluoroacetic Acid (TFA) with scavengers | The use of highly corrosive and hazardous HF in Boc-SPPS requires specialized equipment. TFA cleavage in Fmoc-SPPS is significantly less harsh.[1] |
| Orthogonality | Quasi-orthogonal | Fully orthogonal | In the Boc strategy, both Nα and some side-chain protecting groups are removed by acid of varying strengths. The Fmoc/tBu strategy offers true orthogonality between the base-labile Nα-protection and acid-labile side-chain protection.[3] |
| Expected Crude Purity | 80-90% | 85-95% | The milder conditions of Fmoc-SPPS generally lead to higher crude purity with fewer side products.[1] |
| Major Impurities | Truncated sequences, products of premature side-chain deprotection, C-alkylation products.[1][4] | Deletion sequences, diketopiperazine formation (at the dipeptide stage).[1] | Careful monitoring of coupling reactions is crucial in both strategies to minimize impurity formation. |
Table 2: Representative Data for the Synthesis of a Model Peptide [1]
| Parameter | Boc-Tyr(Boc)-OH | Fmoc-Tyr(tBu)-OH |
| Overall Yield | 60-75% | 70-85% |
| Crude Purity (RP-HPLC) | ~85% | ~92% |
| Major Side Product | 3-tert-butyl-tyrosine | Deletion sequences |
Limitations and Side Reactions of Boc-Tyr(Boc)-OH
The primary drawback of using Boc-Tyr(Boc)-OH lies in the harsh acidic conditions required for repetitive Nα-Boc deprotection and the final cleavage from the resin. These conditions can lead to several side reactions:
-
Premature Side-Chain Deprotection : The Boc group protecting the phenolic hydroxyl of tyrosine can be partially cleaved during the repeated TFA treatments for Nα-Boc removal.[1] This exposes the hydroxyl group, which can then undergo undesired modifications in subsequent steps.[1]
-
Alkylation of the Tyrosine Ring : The tert-butyl carbocations generated during Boc deprotection can act as electrophiles and attack the electron-rich aromatic ring of tyrosine, leading to the formation of 3-tert-butyl-tyrosine as a significant byproduct.[4] The use of scavengers like triisopropylsilane (TIS) or ethanedithiol (EDT) in the final cleavage cocktail is crucial to minimize this.[1]
-
Fries-type Rearrangement : The Boc group on the phenolic oxygen can migrate to the aromatic ring of the tyrosine side chain under strong acid conditions, resulting in an acylated tyrosine derivative.[4]
-
Acid-Catalyzed Degradation : Peptides containing sensitive residues such as tryptophan and methionine are prone to degradation under the strong acidic conditions of Boc-SPPS.[1]
Experimental Protocols
This protocol outlines a single coupling cycle for adding Boc-Tyr(Boc)-OH to a growing peptide chain on a Merrifield resin.[1][5]
-
Resin Swelling : Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection :
-
Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM (v/v) for 2 minutes.
-
Drain the solution.
-
Treat the resin again with 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x).
-
-
Neutralization :
-
Treat the resin with 10% Diisopropylethylamine (DIEA) in DCM (v/v) for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Coupling of Boc-Tyr(Boc)-OH :
-
In a separate vessel, pre-activate Boc-Tyr(Boc)-OH (3 equivalents) with a coupling agent like HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Monitoring and Washing :
-
Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.
-
WARNING : Anhydrous Hydrogen Fluoride (HF) is extremely toxic, corrosive, and hazardous. This procedure must be performed by trained personnel in a specialized, well-ventilated fume hood with appropriate personal protective equipment.
-
Preparation : Dry the peptide-resin thoroughly under vacuum and place it in the reaction vessel of an HF cleavage apparatus with a magnetic stir bar.
-
Addition of Scavengers : Add a scavenger, such as anisole or p-cresol (1.0 mL per gram of resin), to the vessel.[5]
-
HF Distillation : Cool the reaction vessel to -5°C to 0°C using a dry ice/acetone bath. Slowly distill anhydrous HF into the vessel (approximately 10 mL per gram of resin).[5]
-
Cleavage Reaction : Stir the mixture at 0°C for 60 minutes.[5]
-
HF Evaporation : After the reaction is complete, evaporate the HF under a vacuum.[5]
-
Peptide Precipitation and Washing :
-
Precipitate the crude peptide by adding the cleaved resin to a 10-fold volume of cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the peptide pellet with cold ether and dry under vacuum.
-
Visualizing Workflows and Pathways
Caption: Workflow of the Boc solid-phase peptide synthesis strategy.
Caption: Potential side reactions involving tyrosine during Boc-SPPS.
Caption: Simplified Receptor Tyrosine Kinase (RTK) Signaling Pathway.
Conclusion
The choice between Boc-Tyr(Boc)-OH and its alternatives is a critical decision in peptide synthesis that influences the entire manufacturing process.[1] While Boc-Tyr(Boc)-OH, as part of the robust Boc/Bzl strategy, remains a viable option, particularly for the synthesis of long or aggregation-prone peptides, its use is associated with harsh acidic conditions that can lead to side reactions and require specialized handling procedures.[1][6] In contrast, the Fmoc/tBu strategy, employing Fmoc-Tyr(tBu)-OH, has become the more prevalent method in modern peptide synthesis.[1] Its milder conditions generally result in higher purity and yield, making it more amenable to automated synthesis and compatible with a wider range of sensitive peptides.[2][6] Researchers should carefully consider the specific requirements of their target peptide, including its sequence, length, and any post-translational modifications, before selecting the optimal tyrosine protection strategy.
References
The Strategic Advantage of Boc-Tyr(Boc)-OH in Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals immersed in the intricate world of peptide synthesis, the selection of an appropriate protecting group strategy for tyrosine is a critical decision that profoundly influences yield, purity, and the overall success of the synthesis. While a variety of tyrosine derivatives are available, Nα,O-bis(tert-butyloxycarbonyl)-L-tyrosine, or Boc-Tyr(Boc)-OH, offers distinct advantages in specific applications, particularly within the framework of Boc-based Solid-Phase Peptide Synthesis (SPPS). This guide provides an objective comparison of Boc-Tyr(Boc)-OH with other prevalent tyrosine protection strategies, supported by established chemical principles and experimental data.
The primary role of a protecting group on the phenolic hydroxyl function of tyrosine is to prevent undesirable side reactions, such as O-acylation, during peptide chain elongation. The choice of this protecting group is intrinsically linked to the overall synthetic strategy, primarily the choice between Boc and Fmoc for Nα-amino protection.
Mitigating Side Reactions: A Key Advantage of Boc-Tyr(Boc)-OH
A significant challenge in Boc-SPPS is the management of side reactions stemming from the repetitive use of trifluoroacetic acid (TFA) for Nα-Boc deprotection and the final cleavage with strong acids like hydrofluoric acid (HF). The use of a Boc group for the tyrosine side chain, as in Boc-Tyr(Boc)-OH, presents a compelling solution to some of these challenges.
One of the most common side reactions is the alkylation of the electron-rich phenolic ring of tyrosine by carbocations generated during the deprotection of other side-chain protecting groups. For instance, the cleavage of a benzyl (Bzl) group, traditionally used in Boc-SPPS (Boc-Tyr(Bzl)-OH), generates a reactive benzyl carbocation that can lead to the formation of 3-benzyltyrosine impurities. In contrast, the deprotection of the Boc group on the tyrosine side chain of Boc-Tyr(Boc)-OH generates a tert-butyl cation. This cation is less electrophilic and more sterically hindered, thereby reducing the propensity for tyrosine alkylation.[1]
However, the use of Boc-Tyr(Boc)-OH is not without its own potential side reactions. The lability of the side-chain Boc group to the acidic conditions used for Nα-Boc removal can lead to its premature deprotection. This can expose the hydroxyl group to subsequent acylation or modification.[2] Additionally, under strong acidic conditions, a Fries-type rearrangement of the side-chain Boc group to the aromatic ring can occur, leading to an acylated tyrosine derivative.[3] Careful control of deprotection times and the use of scavengers are crucial to minimize these side reactions.
Performance Comparison of Tyrosine Protection Strategies
| Protecting Group Strategy | Nα-Protection | Side-Chain Protection | Typical Nα-Deprotection Conditions | Final Cleavage Conditions | Expected Crude Purity (%) | Potential Side Reactions |
| Boc-Tyr(Boc)-OH | Boc | Boc | 25-50% TFA in DCM | Anhydrous HF or TFMSA | 80-90[4] | Premature side-chain deprotection, O-acylation, Fries-type rearrangement, Alkylation by other carbocations.[2][3] |
| Boc-Tyr(Bzl)-OH | Boc | Benzyl (Bzl) | 25-50% TFA in DCM | Anhydrous HF or TFMSA | 70-85[1] | Tyrosine alkylation by benzyl carbocations, Partial deprotection during TFA cycles.[4] |
| Boc-Tyr(2,6-Cl₂Bzl)-OH | Boc | 2,6-Dichlorobenzyl | 25-50% TFA in DCM | Anhydrous HF or TFMSA | >85 | Minimal side-chain related side reactions during synthesis.[2] |
| Fmoc-Tyr(tBu)-OH | Fmoc | tert-Butyl (tBu) | 20-50% Piperidine in DMF | ~95% TFA with scavengers | 85-95[4] | Minimal side-chain related side reactions during synthesis.[2] |
Experimental Protocols
To provide a practical context for the comparison, the following are generalized protocols for a single coupling cycle in Boc-SPPS and a method to assess the stability of the side-chain protecting group.
Protocol 1: Single Amino Acid Coupling Cycle using Boc-Tyr(Boc)-OH in Manual Boc-SPPS
This protocol outlines the manual deprotection, washing, neutralization, and coupling steps for the incorporation of Boc-Tyr(Boc)-OH onto a solid-phase resin.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Tyr(Boc)-OH
-
Coupling Reagent (e.g., HBTU)
-
N,N-Diisopropylethylamine (DIEA)
-
Deprotection Solution: 50% (v/v) TFA in Dichloromethane (DCM)
-
Neutralization Solution: 10% (v/v) DIEA in DCM
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.
-
Nα-Boc Deprotection:
-
Drain the DCM.
-
Add the Deprotection Solution (50% TFA/DCM) to the resin and agitate for 2 minutes.
-
Drain the solution.
-
Add a fresh portion of the Deprotection Solution and agitate for 20-30 minutes.[5]
-
Drain the TFA solution.
-
-
Washing: Wash the resin thoroughly with DCM (3x) to remove residual TFA.
-
Neutralization:
-
Wash the resin with the Neutralization Solution (10% DIEA in DCM) for 2 minutes.
-
Repeat the neutralization wash for another 2 minutes.
-
Wash the resin with DCM (3x) and then DMF (3x).
-
-
Coupling:
-
In a separate vial, dissolve Boc-Tyr(Boc)-OH (2-4 equivalents) and HBTU (2-4 equivalents) in DMF.
-
Add DIEA (4-8 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling step should be repeated.
-
-
Final Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling.
Protocol 2: Comparative Stability Analysis of Tyrosine Side-Chain Protecting Groups
This protocol describes a method to quantify the formation of side products from different protected tyrosine derivatives upon treatment with TFA, simulating the conditions of Nα-Boc deprotection.
Materials:
-
Protected tyrosine derivatives (e.g., Boc-Tyr(Boc)-OH, Boc-Tyr(Bzl)-OH, Boc-Tyr(2,6-Cl₂Bzl)-OH)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
Procedure:
-
Sample Preparation:
-
Dissolve a known amount (e.g., 10 mg) of each protected tyrosine derivative in DCM.
-
Add an equal volume of TFA to achieve a 50% TFA/DCM solution.
-
Incubate the solutions at room temperature.
-
-
Time-Course Analysis:
-
At various time points (e.g., 1, 4, 8, 24 hours), take an aliquot of each reaction mixture.
-
Quench the reaction by neutralizing the TFA with DIEA.
-
Evaporate the solvent.
-
-
HPLC Analysis:
-
Reconstitute the dried residue in a suitable solvent for HPLC analysis (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Analyze the samples by RP-HPLC using a C18 column and a suitable gradient of acetonitrile in water (both containing 0.1% TFA).
-
Monitor the elution profile at 220 nm and 280 nm to quantify the remaining protected tyrosine and the formation of any deprotected or side products.[4]
-
Visualizing the Synthesis and Decision-Making Process
To further clarify the concepts discussed, the following diagrams illustrate the chemical structure of Boc-Tyr(Boc)-OH, a simplified workflow for Boc-SPPS, and a decision tree for selecting the appropriate tyrosine protection strategy.
Caption: Chemical structure of Boc-Tyr(Boc)-OH.
Caption: Simplified workflow of a single coupling cycle in Boc-SPPS.
Caption: Decision tree for selecting a tyrosine protection strategy.
Conclusion
The selection of a tyrosine protecting group is a nuanced decision that hinges on the specific requirements of the peptide being synthesized and the overall synthetic strategy. Boc-Tyr(Boc)-OH emerges as a valuable tool in the arsenal of peptide chemists, particularly within the Boc-SPPS framework, by offering a means to mitigate the risk of tyrosine alkylation by benzyl carbocations. While the potential for premature deprotection and Fries-type rearrangement exists, these can be managed through careful optimization of reaction conditions. For syntheses where the minimization of benzyl-related impurities is paramount, Boc-Tyr(Boc)-OH presents a strategic advantage over the traditional Boc-Tyr(Bzl)-OH. However, for routine synthesis, especially of peptides containing acid-sensitive residues, the milder conditions of the Fmoc strategy using Fmoc-Tyr(tBu)-OH often lead to higher crude purity and are generally preferred. Ultimately, a thorough understanding of the chemical properties of each protecting group and the potential side reactions is essential for making an informed choice that will lead to the successful synthesis of the target peptide.
References
A Comparative Guide to Analytical Methods for Characterizing Peptides with Boc-Tyr(Boc)-OH
For researchers, scientists, and drug development professionals working with synthetic peptides, the incorporation of amino acids with bulky and labile protecting groups like N-α-Boc-O-Boc-L-tyrosine (Boc-Tyr(Boc)-OH) presents unique analytical challenges. The significant hydrophobicity imparted by the two tert-butyloxycarbonyl (Boc) groups necessitates robust analytical methods to ensure peptide purity, identity, and structural integrity. This guide provides an objective comparison of key analytical techniques for characterizing these challenging peptides, supported by illustrative experimental data and detailed protocols.
Challenges in Characterization
The primary difficulty in analyzing peptides containing Boc-Tyr(Boc)-OH stems from the dual Boc protection. This modification significantly increases the peptide's hydrophobicity, which can lead to:
-
Poor Solubility: Difficulty in dissolving the peptide in aqueous mobile phases common in reversed-phase high-performance liquid chromatography (RP-HPLC).[1]
-
Peptide Aggregation: The increased hydrophobicity can cause peptides to aggregate, leading to broad or tailing peaks in HPLC chromatograms.[1]
-
Labile Protecting Groups: The Boc groups are sensitive to acidic conditions and can be partially cleaved during analysis, particularly in mass spectrometry, leading to complex spectra.[1]
Chromatographic Methods: A Comparative Overview
Reversed-phase high-performance liquid chromatography (RP-HPLC) and its advanced counterpart, ultra-performance liquid chromatography (UPLC), are the workhorses for assessing the purity of synthetic peptides. The choice of stationary phase and operating conditions is critical for achieving optimal separation of a hydrophobic peptide from its impurities.
Comparison of RP-HPLC Columns: C18 vs. Phenyl-Hexyl
The selection of the column's stationary phase chemistry can significantly impact the retention and selectivity of hydrophobic and aromatic-containing peptides.
| Parameter | RP-HPLC with C18 Column | RP-HPLC with Phenyl-Hexyl Column |
| Stationary Phase | Octadecyl-silane (C18) | Phenyl-Hexyl |
| Principle of Separation | Primarily hydrophobic interactions | Mixed-mode interactions (hydrophobic and π-π) |
| Selectivity | Excellent for general peptide hydrophobicity | Enhanced for aromatic and fluorinated peptides |
| Illustrative Retention Time | 15.2 min | 16.5 min |
| Illustrative Peak Width | 0.25 min | 0.22 min |
| Illustrative Resolution | 1.8 | 2.1 |
Model Peptide: Ac-Gly-Ala-Phe-Tyr(Boc) -Leu-Ser-NH2
Comparison of HPLC and UPLC
UPLC, which utilizes smaller particle sizes in the stationary phase and higher operating pressures, offers significant advantages in terms of speed and resolution compared to traditional HPLC.
| Parameter | HPLC | UPLC |
| Particle Size | 3-5 µm | < 2 µm |
| Operating Pressure | 400-600 bar | 1000-1300 bar |
| Illustrative Analysis Time | 25 min | 5 min |
| Illustrative Resolution | Good | Excellent |
| Solvent Consumption | High | Low |
Mass Spectrometry: Unveiling Molecular Identity
Mass spectrometry (MS) is indispensable for confirming the molecular weight of the synthesized peptide. The choice of ionization technique can influence the quality of the data, especially for peptides with labile protecting groups.
Comparison of Ionization Techniques: MALDI-TOF vs. ESI
| Parameter | MALDI-TOF | ESI |
| Ionization Principle | Soft ionization, laser-induced desorption from a matrix | Soft ionization, formation of charged droplets in an electric field |
| Primary Ion Species | Singly charged ions [M+H]+ | Multiply charged ions [M+nH]n+ |
| Spectrum Complexity | Simpler, easier to interpret | More complex due to multiple charge states |
| Tolerance to Buffers/Salts | More tolerant | Less tolerant |
| Risk of In-Source Decay | Can occur, dependent on matrix and laser energy | Generally lower, but can be induced |
| Illustrative Observation | Predominant peak at m/z corresponding to [M+H]+. Potential for a peak corresponding to the loss of one Boc group ([M-100+H]+). | A charge state envelope of multiply charged ions. Deconvolution is required to determine the molecular weight. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation
NMR spectroscopy provides the most detailed structural information, confirming the presence and integrity of the Boc protecting groups and the overall peptide structure.
Key NMR Observables for a Boc-Tyr(Boc)-OH Containing Peptide
-
¹H NMR:
-
Two distinct singlets for the tert-butyl protons of the two Boc groups, typically between 1.2 and 1.6 ppm.
-
Characteristic aromatic proton signals for the tyrosine ring.
-
Amide and alpha-proton signals of the peptide backbone.
-
-
¹³C NMR:
-
Resonances for the quaternary and methyl carbons of the Boc groups (around 80-85 ppm and 28 ppm, respectively).
-
Carbonyl carbon signals for the Boc groups (around 150-155 ppm).
-
Aromatic and backbone carbon signals of the peptide.
-
-
2D NMR (COSY, TOCSY, HSQC, HMBC):
-
Essential for unambiguous assignment of all proton and carbon signals, especially in larger peptides.
-
HMBC is particularly useful for confirming the connectivity between the Boc groups and the tyrosine residue.
-
Experimental Protocols
Protocol 1: RP-HPLC Analysis of a Boc-Tyr(Boc)-OH Containing Peptide
Objective: To assess the purity of a crude synthetic peptide containing Boc-Tyr(Boc)-OH.
Materials:
-
Crude lyophilized peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of DMSO followed by dilution with the initial mobile phase) to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in ACN.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection: 220 nm and 280 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Gradient: 20% to 80% B over 30 minutes.
-
-
Analysis: Inject the sample and acquire the chromatogram. Integrate the peaks to determine the purity of the main product.
Protocol 2: MALDI-TOF Mass Spectrometry Analysis
Objective: To confirm the molecular weight of the purified peptide.
Materials:
-
Purified lyophilized peptide
-
α-Cyano-4-hydroxycinnamic acid (CHCA) matrix
-
Acetonitrile (ACN)
-
Water
-
Trifluoroacetic acid (TFA)
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation: Dissolve the purified peptide in 50% ACN/water with 0.1% TFA to a concentration of approximately 10 pmol/µL.
-
Matrix Preparation: Prepare a saturated solution of CHCA in 50% ACN/water with 0.1% TFA.
-
Spotting: Mix the peptide solution and the matrix solution in a 1:1 ratio directly on the MALDI target plate. Allow the spot to air dry completely.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Calibrate the instrument using a standard peptide mixture.
Protocol 3: NMR Spectroscopy Analysis
Objective: To confirm the structure and the presence of the Boc protecting groups on the tyrosine residue.
Materials:
-
Purified lyophilized peptide (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d6 or CDCl3, chosen based on peptide solubility)
-
NMR spectrometer (400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve the peptide in approximately 0.6 mL of the chosen deuterated solvent in an NMR tube.
-
1D ¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Typical parameters: 16-64 scans, relaxation delay of 1-2 seconds.
-
-
1D ¹³C NMR Acquisition:
-
Acquire a proton-decoupled 1D carbon spectrum.
-
A larger number of scans (e.g., 1024 or more) will be necessary.
-
-
2D NMR Acquisition (optional but recommended):
-
Acquire COSY, TOCSY, HSQC, and HMBC spectra to facilitate complete and unambiguous resonance assignment.
-
-
Data Processing and Analysis: Process the spectra using appropriate software. Assign the key resonances corresponding to the Boc groups and the tyrosine residue to confirm their presence and integrity.
Visualizing the Workflow
Caption: A generalized workflow for the synthesis and analytical characterization of peptides containing Boc-Tyr(Boc)-OH.
Logical Relationships in Method Selection
Caption: Logical relationships guiding the selection of analytical methods for peptide characterization.
References
A Comparative Analysis of Crude Peptide Purity: Fmoc vs. Boc Protecting Group Strategies
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups is a critical determinant of success in solid-phase peptide synthesis (SPPS), directly influencing the purity of the crude peptide product. The two dominant orthogonal strategies in modern peptide synthesis, Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc), offer distinct advantages and disadvantages based on their unique deprotection chemistries. This guide provides an objective comparison of these strategies, supported by illustrative experimental data, and details the protocols necessary to achieve high-purity crude peptides.
The fundamental difference between these two approaches lies in the lability of the α-amino protecting group. The Fmoc group is base-labile, typically removed with piperidine, while the Boc group is acid-labile, requiring an acid such as trifluoroacetic acid (TFA) for its removal.[][2] This dictates the choice of side-chain protecting groups and the final cleavage conditions from the solid support.[2] A third commonly known protecting group, Carboxybenzyl (Cbz), is predominantly used in solution-phase synthesis and is generally not employed in the same SPPS context as Fmoc and Boc due to its typical removal by hydrogenolysis.[3]
Performance Comparison: Crude Peptide Purity
The purity of the crude peptide product is a direct reflection of the efficiency of the coupling and deprotection steps throughout the synthesis. Incomplete reactions can lead to deletion sequences and other impurities.[2] While the final purity is highly dependent on the specific peptide sequence and synthesis conditions, general trends can be observed.
The milder deprotection conditions of the Fmoc strategy are often cited as a reason for achieving higher purity crude products, as this can minimize side reactions. However, for hydrophobic sequences that are prone to aggregation, the Boc strategy can sometimes offer superior results.[][4] The acidic deprotection step in Boc chemistry protonates the N-terminus, which can help to disrupt interchain hydrogen bonding and improve solvation.[2][4]
Below is a summary of illustrative quantitative data comparing the crude peptide purity obtained using Fmoc and Boc strategies.
| Protecting Group Strategy | Model Peptide | Crude Peptide Purity (%) | Notes |
| Fmoc | H-Gly-Ala-Val-D-Tyr(Me)-Leu-NH₂ | ~75% | The milder conditions of Fmoc-SPPS typically result in fewer side reactions and a cleaner crude product. |
| Boc | H-Gly-Ala-Val-D-Tyr(Me)-Leu-NH₂ | ~55% | Harsher, repeated acid treatment for deprotection can lead to more side reactions. |
| Fmoc (with HATU activator) | Acyl Carrier Peptide (65-74) | 83.63% | This "difficult" sequence highlights the high efficiency achievable with modern Fmoc-SPPS.[2] |
| Fmoc (with HCTU activator) | Acyl Carrier Peptide (65-74) | 81.33% | Different activators can influence the final crude purity in Fmoc-SPPS.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are generalized protocols for key experiments in Fmoc- and Boc-based SPPS and the subsequent analysis of the crude peptide.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The general workflow for SPPS is a cyclical process of deprotection, washing, amino acid coupling, and washing, repeated for each amino acid in the sequence.
General workflow for Solid-Phase Peptide Synthesis (SPPS).
Fmoc-Based SPPS Protocol
The Fmoc strategy employs a base-labile Nα-protecting group, allowing for the use of acid-labile side-chain protecting groups.[5]
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for peptide amides, Wang for peptide acids) in N,N-dimethylformamide (DMF) for at least 30-60 minutes.[6]
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group.[6]
-
Washing: Wash the resin thoroughly with DMF to remove residual piperidine and byproducts.
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (2-4 equivalents) with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIEA) in DMF.[6]
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Monitor the reaction completion using a qualitative test like the Kaiser (ninhydrin) test.[7]
-
-
Washing: Wash the resin with DMF and Dichloromethane (DCM) to remove excess reagents.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Cleavage: After the final amino acid coupling and Fmoc deprotection, wash and dry the resin. Treat the resin with a cleavage cocktail, typically containing Trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), for 1-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[2]
-
Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and lyophilize.
Boc-Based SPPS Protocol
The Boc strategy utilizes an acid-labile Nα-protecting group and requires stronger acids for the final cleavage of benzyl-based side-chain protecting groups.[7]
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield, MBHA) in Dichloromethane (DCM) for at least 30-60 minutes.[7]
-
Boc Deprotection: Treat the resin with a solution of 25-50% Trifluoroacetic acid (TFA) in DCM for about 30 minutes to remove the Boc group.[8]
-
Washing: Wash the resin with DCM.
-
Neutralization: Neutralize the resulting ammonium salt on the resin with a solution of 10% diisopropylethylamine (DIEA) in DCM.[7]
-
Amino Acid Coupling:
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-6 for each amino acid in the sequence.
-
Final Cleavage: Treat the resin with a strong acid, such as liquid hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), to cleave the peptide from the resin and remove the side-chain protecting groups.[4] This step requires specialized equipment.
-
Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether, collect by filtration or centrifugation, and dry under vacuum.[7]
HPLC Analysis of Crude Peptide
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for assessing the purity of crude synthetic peptides.[9]
-
Sample Preparation: Dissolve the lyophilized crude peptide in the initial mobile phase (e.g., 0.1% TFA in water) to a concentration of approximately 1 mg/mL.[9]
-
HPLC System and Column: Use a standard analytical HPLC system with a UV detector. A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[9]
-
Mobile Phases:
-
Chromatographic Conditions:
-
Data Analysis: Integrate the peaks in the resulting chromatogram. The purity of the crude peptide is calculated as the area of the main product peak as a percentage of the total area of all peaks.
Logical Comparison of Protecting Group Strategies
The choice between Fmoc and Boc SPPS involves a trade-off between reaction conditions, compatibility with sensitive residues, and the nature of the target peptide.
Logical comparison of Fmoc and Boc SPPS strategies.
References
A Comparative Guide to Tyrosine Side Chain Protection: Limitations of the Di-Boc Strategy
For researchers and professionals in peptide synthesis and drug development, the selection of an appropriate protecting group for the phenolic hydroxyl function of tyrosine is a critical decision that profoundly impacts the efficiency, purity, and overall success of the synthetic strategy. The use of a second tert-butyloxycarbonyl (Boc) group to protect the tyrosine side chain, employing Nα,O-bis(tert-butyloxycarbonyl)-L-tyrosine (Boc-Tyr(Boc)-OH), is one available strategy within the broader Boc/Bzl (tert-butyloxycarbonyl/benzyl) solid-phase peptide synthesis (SPPS) methodology.[1]
This guide provides an objective comparison of the di-Boc tyrosine strategy with common alternatives, focusing on its inherent limitations. The information is supported by experimental data and detailed protocols to inform the strategic selection of protected amino acids.
Limitations and Side Reactions of Di-Boc Tyrosine
While the di-Boc strategy aims to prevent unwanted side reactions at the tyrosine side chain, the lability of the side-chain Boc group itself presents significant challenges, particularly under the acidic conditions required for Boc-SPPS.[2][3]
1. Premature Side-Chain Deprotection: The primary limitation is the partial cleavage of the side-chain Boc group during the repetitive trifluoroacetic acid (TFA) treatments used to remove the temporary Nα-Boc group in each cycle of the synthesis.[1] This premature deprotection exposes the reactive phenolic hydroxyl group, making it susceptible to undesired modifications in subsequent coupling steps.[4]
2. Side Reactions During Final Cleavage: The harsh acidic conditions required for the final cleavage of the peptide from the resin (e.g., anhydrous Hydrogen Fluoride, HF) can lead to two major side reactions involving the tyrosine residue.[1][2]
-
C-alkylation: The tert-butyl cation (t-butyl⁺), a stable carbocation generated during the acid-catalyzed cleavage of the Boc group, is highly electrophilic. It can attack the electron-rich aromatic ring of a deprotected tyrosine residue, leading to the formation of 3-tert-butyl-tyrosine as an impurity.[2] This side reaction has been reported to occur at levels of 0.5-1.0%.[5]
-
Fries-type Rearrangement: The side-chain Boc group can undergo an intramolecular, acid-catalyzed migration from the phenolic oxygen to the aromatic ring, resulting in an acylated tyrosine derivative.[2] While this does not change the overall mass of the peptide, it creates a structural isomer that can be difficult to separate from the target peptide.[2]
Data Presentation: Comparison of Tyrosine Protecting Groups
The choice of protecting group is dictated by the overall synthetic strategy, primarily the use of Boc or Fmoc chemistry for Nα-protection.[5] The following table summarizes the key performance parameters of common tyrosine side-chain protecting groups.
| Protecting Group | Chemical Structure | Common Strategy | Deprotection Conditions | Stability & Compatibility | Potential Side Reactions |
| tert-butyloxycarbonyl (Boc) | O-Boc | Boc/Bzl | Strong acid (e.g., HF, TFMSA) | Susceptible to premature cleavage during repetitive TFA treatments for Nα-Boc removal.[1] | C-alkylation (+56 Da adduct), Fries-type rearrangement.[2] |
| tert-Butyl (tBu) | O-tBu | Fmoc/tBu | Strong acid (e.g., TFA)[5] | Stable to basic conditions (e.g., piperidine) used for Fmoc removal, making it highly orthogonal.[5] | Alkylation of the tyrosine ring by the released tert-butyl cation; minimized with scavengers.[5] |
| Benzyl (Bzl) | O-Bzl | Boc/Bzl & Fmoc/tBu | Strong acid (e.g., HF, TFMSA) or catalytic hydrogenation.[5][6] | Partially labile to TFA, making it less suitable for long syntheses in the Fmoc strategy.[6] | Ring modification during strong acid cleavage. |
| 2-Bromobenzyloxycarbonyl (BrZ) | O-Z(2-Br) | Boc/Bzl | Strong acid (e.g., HF)[7] | More stable to acidic conditions than the Z group, making it well-suited for Boc-SPPS.[7] | Minor O-to-N transfer.[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible success. Below are representative protocols for the use of Boc-Tyr(Boc)-OH in SPPS and strategies to mitigate common side reactions.
Protocol 1: General Cycle for Boc-SPPS using Boc-Tyr(Boc)-OH
This protocol outlines a single amino acid coupling cycle on a peptide-resin.
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield, PAM) in dichloromethane (DCM) for 30-60 minutes.[4][8]
-
Deprotection:
-
Washing: Wash the resin thoroughly with DCM (3x) and then isopropanol (2x) to remove TFA and byproducts.[9]
-
Neutralization:
-
Coupling:
-
In a separate vessel, pre-activate the incoming Boc-amino acid (3 equivalents) with a coupling agent like HBTU (0.95 equivalents) and DIPEA in DMF for 2-5 minutes.[10]
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate for 1-2 hours.
-
Monitor reaction completion using a qualitative test such as the ninhydrin (Kaiser) test.[10]
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.[10]
Protocol 2: Final Cleavage with Scavengers
This protocol is for the final cleavage of the peptide from the resin, designed to minimize side reactions associated with tyrosine.
-
Resin Preparation: Dry the fully synthesized peptide-resin under vacuum.
-
Scavenger Cocktail Preparation: Prepare a cleavage cocktail containing a strong acid and scavengers. A common mixture for peptides containing tyrosine is HF:anisole (9:1, v/v). Anisole acts as a scavenger to "trap" the tert-butyl cations generated.[1][10]
-
Cleavage Reaction:
-
In a specialized HF cleavage apparatus, cool the vessel containing the peptide-resin and a magnetic stir bar to -5 to 0 °C.
-
Add the scavenger (e.g., anisole).
-
Distill anhydrous HF into the vessel.
-
Stir the mixture at 0 °C for 1 hour.
-
-
HF Removal: Remove the HF by evaporation under a stream of nitrogen gas.
-
Peptide Precipitation and Washing:
-
Wash the remaining resin-peptide mixture with cold diethyl ether to remove the scavenger and other organic byproducts.
-
Precipitate the crude peptide with cold diethyl ether.[10]
-
Collect the peptide precipitate by filtration or centrifugation.
-
Wash the peptide pellet with additional cold ether and dry under vacuum.[10]
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations: Structures and Workflows
Caption: Chemical structure of a di-Boc protected tyrosine residue.
Caption: Workflow for a single coupling cycle in Boc-SPPS.
Caption: Potential side reaction pathways for di-Boc tyrosine.
Conclusion
The selection of a protecting group for the tyrosine side chain is a critical decision in peptide synthesis. While Boc-Tyr(Boc)-OH is utilized within the Boc/Bzl strategy, its limitations, including premature deprotection and a propensity for C-alkylation and Fries-type rearrangement, must be carefully considered.[1][2] The alternative, Fmoc-Tyr(tBu)-OH, used in the more modern and widely adopted Fmoc/tBu strategy, generally offers a more robust and milder approach, avoiding the harsh acidic conditions that plague the di-Boc method.[1][4] For complex syntheses, researchers must weigh the potential for side reactions against the requirements of their specific peptide sequence and overall synthetic strategy, implementing rigorous mitigation techniques like the use of scavengers when the Boc/Bzl approach is necessary.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Boc-Tyr(Boc)-OH and Boc-Tyr(Bzl)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protected amino acids is a critical determinant for the successful synthesis of peptides. For tyrosine, a common residue in many biologically active peptides, the choice of side-chain protection significantly impacts coupling efficiency, deprotection strategies, and the potential for side reactions. This guide provides an objective comparison of two frequently used protected tyrosine derivatives in Boc-based solid-phase peptide synthesis (SPPS): Nα,O-bis(tert-butyloxycarbonyl)-L-tyrosine (Boc-Tyr(Boc)-OH) and Nα-tert-butyloxycarbonyl-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH).
Executive Summary
Boc-Tyr(Boc)-OH and Boc-Tyr(Bzl)-OH are both valuable building blocks in the Boc/Bzl strategy for SPPS. In this strategy, the Nα-Boc group is temporarily removed with a moderate acid, such as trifluoroacetic acid (TFA), while more stable, "permanent" protecting groups on the amino acid side chains are cleaved at the end of the synthesis with a strong acid like hydrofluoric acid (HF).[1]
The primary distinction between the two lies in the choice of the side-chain protecting group for the phenolic hydroxyl of tyrosine. Boc-Tyr(Boc)-OH utilizes a second Boc group, which is also acid-labile, creating challenges with premature deprotection. In contrast, Boc-Tyr(Bzl)-OH employs a benzyl ether, which is significantly more stable to the conditions used for Nα-Boc removal but can be susceptible to other side reactions.[2][3] The selection between these two reagents dictates the specific deprotection and cleavage conditions and can influence the purity and yield of the final peptide.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Boc-Tyr(Boc)-OH and Boc-Tyr(Bzl)-OH is presented below.
| Property | Boc-Tyr(Boc)-OH | Boc-Tyr(Bzl)-OH |
| Molecular Formula | C₁₉H₂₇NO₇[4] | C₂₁H₂₅NO₅[5] |
| Molecular Weight | 381.4 g/mol [4] | 371.43 g/mol [5] |
| Appearance | White to light yellow crystalline powder | White to off-white powder[1] |
| Melting Point | Not specified | 110-112 °C[1][5] |
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc)[6] | tert-butyloxycarbonyl (Boc)[5] |
| Side-Chain Protecting Group | tert-butyloxycarbonyl (Boc)[6] | Benzyl (Bzl)[5] |
| Nα-Deprotection | Acid-labile (e.g., TFA)[6] | Acid-labile (e.g., TFA)[7] |
| Side-Chain Deprotection | Acid-labile (e.g., TFA, HF)[6] | Strong acid (e.g., HF)[1] |
Performance in Peptide Synthesis
The choice between Boc-Tyr(Boc)-OH and Boc-Tyr(Bzl)-OH has significant implications for the peptide synthesis workflow and the purity of the final product.
Boc-Tyr(Boc)-OH:
The use of a Boc group for both Nα and side-chain protection presents a key challenge: the potential for premature deprotection of the side chain. The Boc group protecting the phenolic hydroxyl is more susceptible to cleavage during the repetitive TFA treatments for Nα-Boc removal than the tert-butyl (tBu) ether used in the alternative Fmoc/tBu strategy.[6] This premature deprotection can expose the tyrosine hydroxyl group, making it vulnerable to undesired modifications in subsequent coupling cycles. Furthermore, the tert-butyl carbocations generated during Boc deprotection can lead to alkylation of the electron-rich tyrosine ring, forming unwanted byproducts.[6]
Boc-Tyr(Bzl)-OH:
The benzyl ether protecting group in Boc-Tyr(Bzl)-OH is significantly more stable to the moderately acidic conditions used for Nα-Boc removal, which is the foundation of the Boc/Bzl protection strategy's orthogonality.[1] However, this derivative is not without its own potential for side reactions. The primary concern is the acid-catalyzed migration of the benzyl group from the phenolic oxygen to the aromatic ring of the tyrosine side chain, which results in the formation of 3-benzyltyrosine.[2][3] This isomeric impurity can be challenging to separate from the desired peptide. Similar to the use of Boc-Tyr(Boc)-OH, alkylation of the tyrosine ring by the tert-butyl cation generated during Nα-Boc deprotection is also a possibility.[2]
Experimental Protocols
The following are generalized protocols for the use of Boc-Tyr(Boc)-OH and Boc-Tyr(Bzl)-OH in a single coupling cycle during SPPS.
Incorporation of Boc-Tyr(Boc)-OH or Boc-Tyr(Bzl)-OH
This protocol outlines a standard cycle for adding either Boc-Tyr(Boc)-OH or Boc-Tyr(Bzl)-OH to a growing peptide chain on a Merrifield resin.
1. Resin Swelling:
-
Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
2. Nα-Boc Deprotection:
-
Treat the resin with 25-50% trifluoroacetic acid (TFA) in DCM (v/v) for 2 minutes and drain.[7]
-
Treat the resin again with 25-50% TFA in DCM for 30 minutes.[7]
-
Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
3. Neutralization:
-
Treat the resin with 10% diisopropylethylamine (DIEA) in DCM (v/v) for 2 minutes (2x).
-
Wash the resin with DCM (5x).
4. Amino Acid Coupling:
-
In a separate vessel, pre-activate the desired Boc-Tyr derivative (e.g., 3 equivalents) with a suitable coupling reagent (e.g., HBTU/HOBt or DIC/HOBt) in N,N-dimethylformamide (DMF) or DCM/DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test).
5. Washing:
-
Wash the resin with DMF (3x) and DCM (3x).
Final Cleavage and Deprotection:
Upon completion of the peptide sequence, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
-
For peptides synthesized with Boc-Tyr(Bzl)-OH: The final cleavage and deprotection are typically performed using a strong acid cocktail, most commonly anhydrous hydrogen fluoride (HF) with a scavenger such as anisole.[1]
-
For peptides synthesized with Boc-Tyr(Boc)-OH: A similar strong acid cleavage with HF can be used.
Visualizing the Deprotection Workflows
The following diagrams illustrate the key steps and considerations in the deprotection of Boc-Tyr(Boc)-OH and Boc-Tyr(Bzl)-OH during peptide synthesis.
Caption: Comparative workflow for Nα-Boc deprotection.
Tyrosine in Signaling Pathways
Tyrosine residues are crucial in cellular signaling, often undergoing phosphorylation by tyrosine kinases. This post-translational modification can initiate a cascade of downstream events.
References
The Decisive Factor: A Comparative Guide to Protecting Group Efficiency in Complex Synthesis
For researchers, scientists, and drug development professionals navigating the labyrinth of multi-step organic synthesis, the choice of a protecting group is a critical decision that can profoundly influence the efficiency and overall success of a synthetic route. An ill-suited protecting group can lead to diminished yields, unforeseen side reactions, and laborious purification processes, thereby stalling progress and increasing costs. This guide provides an objective, data-driven comparison of commonly used protecting groups for hydroxyl and amine functionalities, offering insights into how a strategic choice can dramatically enhance synthesis efficiency.
The ideal protecting group should be easily introduced and removed in high yields, be robust enough to withstand a variety of reaction conditions, and not interfere with other functional groups in the molecule.[1][2] The concept of "orthogonality" is paramount in complex syntheses, where multiple protecting groups must be selectively removed without affecting others. This guide will delve into a comparative analysis of silyl ethers for alcohols and carbamates for amines, using a combination of literature data and a case study to illustrate the impact of these choices.
Amine Protection: A Comparative Analysis of Boc and Cbz Groups
The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups are mainstays in the protection of amines, particularly in peptide synthesis.[3] Their distinct characteristics, especially their orthogonal nature, make them invaluable tools. The Boc group is labile to acid, while the Cbz group is typically removed by catalytic hydrogenolysis.[4] This allows for the selective deprotection of one in the presence of the other, a crucial strategy in the synthesis of complex molecules.
Quantitative Comparison of Amine Protecting Groups
The following table summarizes indicative yields and conditions for the protection and deprotection of amines using Boc and Cbz groups. While yields are generally high for both, the choice is often dictated by the presence of other functional groups in the molecule that may be sensitive to the respective deprotection conditions.
| Protecting Group | Protection Reagent & Conditions | Typical Protection Yield | Deprotection Method | Typical Deprotection Yield |
| Boc | (Boc)₂O, Base (e.g., NaHCO₃, DMAP), Solvent (e.g., THF, Dioxane) | >95% | Acid (e.g., TFA, HCl in Dioxane) | >95%[5] |
| Cbz | Cbz-Cl, Base (e.g., NaHCO₃), Solvent (e.g., THF/H₂O) | >90%[6] | Catalytic Hydrogenolysis (H₂, Pd/C) | >90%[4] |
Yields are indicative and can vary based on the substrate and specific reaction conditions.
Hydroxyl Protection: A Deep Dive into Silyl Ethers
Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, general stability, and the variety of methods available for their removal.[7] The stability of a silyl ether is primarily determined by the steric bulk of the substituents on the silicon atom.[7] This steric hindrance shields the silicon-oxygen bond from nucleophilic or acidic attack.
The Impact of Steric Hindrance on Stability and Yield
A well-documented example of how protecting group choice impacts synthesis efficiency can be found in the total synthesis of complex natural products like macrolides. The numerous hydroxyl groups present in these molecules necessitate a sophisticated and robust protecting group strategy.
Consider a hypothetical scenario in a multi-step synthesis where a primary alcohol is protected, and several steps later, a key carbon-carbon bond-forming reaction is performed. The stability of the silyl ether during these intermediate steps is crucial.
Scenario: A primary alcohol is protected as a silyl ether. The protected intermediate is then subjected to strongly basic conditions in a subsequent step.
| Protecting Group | Relative Stability to Base | Expected Outcome in Subsequent Step | Impact on Overall Efficiency |
| TBS (tert-Butyldimethylsilyl) | Moderate | Partial deprotection leading to a mixture of desired product and unprotected starting material. | Lower yield of the desired product, requiring tedious purification and reducing overall efficiency. |
| TBDPS (tert-Butyldiphenylsilyl) | High | The protecting group remains intact, allowing the reaction to proceed cleanly. | Higher yield of the desired product, simplified purification, and improved overall efficiency. |
This comparison highlights that while TBS is a versatile protecting group, the more sterically hindered and robust TBDPS is a superior choice when the synthetic route involves harsh basic conditions. The initial investment in a slightly more complex protecting group can pay significant dividends in terms of yield and ease of synthesis in later stages.
Experimental Protocols
Detailed methodologies for the application and removal of the discussed protecting groups are provided below. These protocols are general and may require optimization for specific substrates.
Boc Protection of a Primary Amine
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
Sodium bicarbonate (NaHCO₃) (2.0 equiv)
-
Tetrahydrofuran (THF) and Water (2:1 mixture)
Procedure:
-
Dissolve the primary amine in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate to the solution and stir until dissolved.
-
Add the di-tert-butyl dicarbonate to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, perform an aqueous work-up and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected amine.[3][8]
Cbz Deprotection via Catalytic Hydrogenolysis
Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C) (10 mol % Pd)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) balloon
Procedure:
-
Dissolve the Cbz-protected amine in methanol in a round-bottom flask.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Seal the flask, evacuate, and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.[4][6]
TBS Protection of a Primary Alcohol
Materials:
-
Primary alcohol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)
-
Imidazole (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the primary alcohol in anhydrous DMF under an inert atmosphere.
-
Add imidazole, followed by TBSCl, to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction with a small amount of methanol.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[9]
TBS Deprotection using TBAF
Materials:
-
TBS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF) (1.1 equiv, 1M solution in THF)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the TBS-protected alcohol in THF.
-
Add the TBAF solution dropwise at room temperature.
-
Stir the reaction mixture for 1-2 hours and monitor by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate to obtain the deprotected alcohol.[9]
Visualizing the Decision-Making Process
The selection of a protecting group is a multi-faceted decision. The following diagram illustrates a logical workflow for this process in a multi-step synthesis.
Caption: A workflow for selecting an optimal protecting group in synthesis.
The following diagram illustrates the general workflow of employing a protecting group in a synthetic sequence.
Caption: General workflow for using a protecting group in a synthetic route.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. total-synthesis.com [total-synthesis.com]
A Comparative Guide to Peptide Synthesis: Validating Protocols with Boc-Tyr(Boc)-OH
For researchers, scientists, and drug development professionals, the synthesis of high-quality peptides is paramount. The choice of protecting group strategy for amino acids with reactive side chains, such as tyrosine, is a critical decision that profoundly impacts coupling efficiency, side reactions, and the overall yield and purity of the final product. This guide provides an objective comparison of synthesis protocols utilizing Nα,O-bis(tert-butyloxycarbonyl)-L-tyrosine (Boc-Tyr(Boc)-OH) against its primary alternative, focusing on experimental data to validate performance.
Performance Comparison: Boc vs. Fmoc Strategy for Tyrosine Incorporation
The two dominant methodologies in solid-phase peptide synthesis (SPPS) are based on the acid-labile tert-Butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-amino protection.[1] The selection between these strategies dictates the entire synthesis workflow, from the choice of resin and side-chain protecting groups to the final cleavage conditions.[1][2]
Boc-Tyr(Boc)-OH is integral to the Boc/Bzl (tert-butyloxycarbonyl/benzyl) SPPS methodology.[2] In this approach, both the α-amino group and the phenolic hydroxyl group of the tyrosine side chain are protected by the acid-labile Boc group.[2] The primary alternative is Fmoc-Tyr(tBu)-OH, which utilizes the base-labile Fmoc group for Nα-protection and the acid-labile tert-butyl (tBu) ether for side-chain protection, forming the foundation of the widely adopted Fmoc/tBu strategy.[2]
While the Boc/Bzl strategy is robust and can be advantageous for synthesizing long or aggregation-prone "difficult" sequences, the Fmoc/tBu approach is generally favored for its milder deprotection conditions.[2][3] The repeated use of strong acid for Nα-deprotection in Boc-SPPS can lead to side reactions and degradation of sensitive residues.[2]
The following table summarizes the key performance differences between protocols using Boc-Tyr(Boc)-OH (as part of a Boc-SPPS strategy) and Fmoc-Tyr(tBu)-OH (as part of an Fmoc-SPPS strategy), based on the synthesis of a model pentapeptide, Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu).[3]
| Parameter | Boc-SPPS using Boc-Tyr(Boc)-OH | Fmoc-SPPS using Fmoc-Tyr(tBu)-OH | Key Considerations |
| Crude Peptide Yield | ~60-70% | ~75-85% | Milder deprotection steps in Fmoc-SPPS can lead to less peptide chain loss.[3] |
| Crude Peptide Purity | Generally lower | Generally higher | Harsh acidic conditions in Boc-SPPS can generate more side products. |
| Nα-Deprotection Reagent | 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 20-50% Piperidine in Dimethylformamide (DMF) | Repeated strong acid use in Boc-SPPS can be harsh on sensitive peptide sequences.[2] |
| Final Cleavage Conditions | Strong acids (e.g., HF, TFMSA) | Moderate acids (e.g., TFA with scavengers) | Handling of hazardous reagents like HF in Boc-SPPS requires specialized equipment.[3] |
| Overall Synthesis Time | Longer | Shorter | In situ neutralization protocols often used in Boc-SPPS can be more time-consuming.[3] |
| Compatibility with Automation | Less common in modern automated synthesizers | Widely used in automated peptide synthesizers | Fmoc-SPPS is generally more amenable to automation.[3] |
| Side Reactions | Acid-catalyzed degradation of sensitive residues (e.g., Trp, Met) | Aspartimide formation, especially with Asp-Gly or Asp-Ser sequences | Choice of strategy influences the type and prevalence of byproducts.[1] |
Experimental Protocols
Accurate validation of peptide synthesis protocols relies on well-defined experimental methodologies. Below are generalized protocols for a single amino acid coupling cycle using both Boc and Fmoc strategies.
Boc Solid-Phase Peptide Synthesis Cycle using Boc-Tyr(Boc)-OH
This protocol outlines a single cycle for adding Boc-Tyr(Boc)-OH to a resin-bound peptide with a free N-terminal amine.[4]
-
Resin Swelling: The peptide-resin is swollen in Dichloromethane (DCM) for 30 minutes in the reaction vessel.[4]
-
Nα-Boc Deprotection: The resin is treated with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for approximately 30 minutes to remove the Nα-Boc protecting group.[4]
-
Washing: The resin is washed sequentially with DCM, Isopropanol, and again with DCM to remove residual TFA and byproducts.[4]
-
Neutralization: A solution of 5% Diisopropylethylamine (DIEA) in DCM is used to neutralize the protonated N-terminal amine.[4]
-
Coupling of Boc-Tyr(Boc)-OH: In a separate vessel, Boc-Tyr(Boc)-OH is activated using a coupling agent such as HBTU in the presence of DIEA in DMF. This activated amino acid solution is then added to the resin and agitated for 1-2 hours.[4]
-
Monitoring the Coupling Reaction: The completion of the coupling reaction is monitored using a qualitative ninhydrin (Kaiser) test. A yellow color indicates a complete reaction, while a blue/purple color signifies an incomplete coupling, requiring the coupling step to be repeated.[4]
-
Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts, making it ready for the next cycle.[1]
Fmoc Solid-Phase Peptide Synthesis Cycle using Fmoc-Tyr(tBu)-OH
This protocol outlines the manual deprotection, washing, and coupling steps for incorporating Fmoc-Tyr(tBu)-OH.[1]
-
Resin Swelling: The peptide-resin is swollen in N,N-Dimethylformamide (DMF) for 30 minutes.[1]
-
Fmoc Deprotection: The Nα-Fmoc protecting group is removed by treating the resin with a 20% (v/v) solution of piperidine in DMF.[1]
-
Washing: The resin is washed thoroughly with DMF to remove piperidine and the cleaved Fmoc-dibenzofulvene adduct.[1]
-
Coupling of Fmoc-Tyr(tBu)-OH: Fmoc-Tyr(tBu)-OH is pre-activated with a coupling reagent (e.g., HBTU) and an activator base (e.g., DIPEA) in DMF. This solution is then added to the resin and allowed to react.[1]
-
Monitoring the Coupling Reaction: A colorimetric test, such as the Kaiser test, is used to monitor the reaction for completion.[1]
-
Final Washing: The coupling solution is drained, and the resin is washed with DMF followed by DCM. The resin is now ready for the next coupling cycle.[1]
Visualizing the Synthesis Workflows
To better understand the cyclical nature of each synthesis strategy, the following diagrams illustrate the key steps.
Boc Solid-Phase Peptide Synthesis Cycle.
Fmoc Solid-Phase Peptide Synthesis Cycle.
Conclusion
The choice between Boc-Tyr(Boc)-OH and its alternatives, primarily Fmoc-Tyr(tBu)-OH, is a critical decision in peptide synthesis that influences the entire manufacturing process.[2] While Boc-Tyr(Boc)-OH, as part of the robust Boc/Bzl strategy, remains a viable option, particularly for the synthesis of long or aggregation-prone peptides, its use is associated with harsh acidic conditions that can lead to side reactions and require specialized handling procedures.[2] In contrast, the Fmoc/tBu strategy, employing Fmoc-Tyr(tBu)-OH, has become the more prevalent method in modern peptide synthesis due to its milder deprotection conditions, which often lead to higher crude purity and yield, simplifying the overall workflow.[2][3] The selection of the optimal strategy should be based on a careful consideration of the target peptide's sequence, length, the presence of sensitive residues, and the available laboratory infrastructure.
References
A Head-to-Head Battle: HF vs. TFMSA for Final Peptide Cleavage in Boc-SPPS
In the realm of solid-phase peptide synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry, the final cleavage step is a critical juncture that dictates the ultimate yield and purity of the synthetic peptide. This crucial step involves the removal of the peptide from the solid support and the simultaneous deprotection of side-chain protecting groups. For decades, anhydrous hydrogen fluoride (HF) has been the gold standard for this process. However, its extreme toxicity and the requirement for specialized equipment have led to the adoption of alternatives, with trifluoromethanesulfonic acid (TFMSA) emerging as a prominent contender. This guide provides a detailed comparison of HF and TFMSA for final cleavage, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal reagent for their specific needs.
Performance Comparison: A Data-Driven Analysis
One study investigated the cleavage of angiotensin II analogues from different resins using a TFMSA/trifluoroacetic acid (TFA)/thioanisole cocktail at various temperatures and durations. The results demonstrate that TFMSA can be a highly effective cleavage reagent, with cleavage efficiency being dependent on the C-terminal amino acid and the resin's acid stability.[1][2]
| Peptide/Resin | Cleavage Conditions | Cleavage Time | Cleavage Efficiency |
| [Gly⁸]-AII-PAMR | 0°C | < 2 hours | Quantitative |
| [Gly⁸]-AII-MBHAR | 0°C | ~2 hours | Quantitative |
| [Gly⁸]-AII-BHAR | 0°C | < 6 hours | Quantitative |
| [Phe⁸]-AII-PAMR | 0°C | ~2 hours | Quantitative |
| [Phe⁸]-AII-MBHAR | 0°C | 6 hours | ~13% |
| [Phe⁸]-AII-BHAR | 0°C | 6 hours | ~5% |
| [Gly⁸]-AII (all resins) | 25°C | < 2 hours | Quantitative |
| [Phe⁸]-AII-PAMR | 25°C | < 3 hours | Quantitative |
| [Phe⁸]-AII-MBHAR | 25°C | ~3 hours | Quantitative |
| [Phe⁸]-AII-BHAR | 25°C | 10-15 hours | Quantitative (with degradation) |
Table 1: Time-course of peptide cleavage from various resins using a TFMSA/TFA/thioanisole cocktail. Data sourced from a study on TFMSA cleavage efficiency.[1][2]
Key Takeaways from the Data:
-
Resin Stability: The acid stability of the resin plays a crucial role, with the order of decreasing stability being BHAR > MBHAR > PAMR.[1][2]
-
C-terminal Residue: Peptides with a more sterically hindered and hydrophobic C-terminal residue like phenylalanine are cleaved less efficiently from more acid-stable resins at lower temperatures.[1][2]
-
Temperature: Increasing the temperature to 25°C significantly accelerates the cleavage process for all resins and peptide combinations.[1][2] However, prolonged exposure to strong acid at higher temperatures can lead to peptide degradation.[1][2]
While this data is specific to TFMSA, it highlights the importance of optimizing cleavage conditions based on the specific peptide and resin. HF is generally considered a more potent cleavage reagent, often requiring shorter reaction times and being effective for a wider range of protecting groups. However, this increased reactivity also comes with a higher risk of side reactions if not properly controlled.
Mechanistic Insights: SN1 vs. SN2 Pathways
The mechanisms of cleavage for both HF and TFMSA are primarily acid-catalyzed, involving the protonation of the ester or amide linkage to the resin, followed by nucleophilic attack. The specific pathway, however, can be modulated by the reaction conditions.
Hydrogen Fluoride (HF) Cleavage:
In its standard, high-concentration form, HF cleavage proceeds through an SN1 mechanism . The strong acid protonates the benzyl-based protecting groups and the resin linkage, leading to the formation of stable carbocations. These carbocations are then quenched by scavengers in the cleavage cocktail to prevent side reactions.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Boc-Tyr(Ac)-OH for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents like N-tert-Butoxycarbonyl-O-acetyl-L-tyrosine (Boc-Tyr(Ac)-OH) are critical for ensuring a safe laboratory environment and maintaining environmental compliance. This document provides a detailed, step-by-step protocol for the proper disposal of this compound, addressing immediate safety precautions, spill management, and compliant disposal procedures.
Immediate Safety and Handling Precautions
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or face shield. | To prevent eye contact and potential for serious eye damage.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. |
| Body Protection | Laboratory coat. | To protect personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (if dust is generated). | To avoid inhalation of fine particles, especially when handling the solid compound. |
All handling of solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service. This chemical should not be disposed of in the general trash or poured down the drain.
1. Waste Collection:
-
Solid Waste: Collect all solid waste containing this compound, including residual product and contaminated consumables (e.g., weighing paper, gloves, and spatulas), in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a sealed and appropriately labeled container that is compatible with the solvent used.
2. Spill Management:
-
Small Spills (Solid): Carefully sweep or vacuum the material, avoiding dust generation. Place the collected material into a labeled waste container.
-
Large Spills (Solid): Use a shovel to place the material into a suitable waste container.
-
Liquid Spills (if dissolved): Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Scoop the absorbed material into a designated waste container. Ensure the spill area is well-ventilated and decontaminated after cleanup.
3. Container Labeling and Storage:
-
Clearly label the waste container with the full chemical name: "N-tert-Butoxycarbonyl-O-acetyl-L-tyrosine" or "this compound".
-
Indicate the approximate quantity of the waste material and list any solvents present.
-
Attach appropriate hazard symbols as required by your institution and local regulations.
-
Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials such as strong oxidizing agents.[1]
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
The final disposal method will likely involve incineration at a permitted facility to ensure the complete destruction of the compound.[1] One suggested method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, the following general laboratory procedures for handling chemical waste should be strictly adhered to.
Protocol for Decontamination of Glassware:
-
Rinse glassware that has been in contact with this compound with a suitable solvent (e.g., ethanol or acetone) to remove any residue.
-
Collect the rinse solvent in a designated liquid waste container.
-
Wash the glassware with an appropriate laboratory detergent and water.
-
Rinse thoroughly with deionized water.
Visualizing the Disposal Workflow
To ensure clarity and adherence to the disposal procedures, the following diagram illustrates the decision-making process for the proper disposal of this compound.
This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. By adhering to these procedures, laboratory professionals can minimize risks and contribute to a culture of safety and environmental responsibility.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
